Sucrose 4,6-methyl orthoester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H26O12 |
|---|---|
Molekulargewicht |
398.36 g/mol |
IUPAC-Name |
(2R,4aR,7R,8R,8aS)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7-,8-,9-,10-,11-,12+,13?,14-,15+/m1/s1 |
InChI-Schlüssel |
GPHQAYOJGDRUCF-IMHPQFSFSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis and Characterization of Sucrose 4,6-Methyl Orthoester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Sucrose (B13894) 4,6-methyl orthoester, a key intermediate in the synthesis of valuable sucrose derivatives. This document outlines detailed experimental protocols, data presentation in structured tables, and visual representations of the chemical pathways and experimental workflows.
Introduction
Sucrose 4,6-methyl orthoester, with the chemical formula C₁₅H₂₆O₁₂ and a molecular weight of 398.36 g/mol , is a protected derivative of sucrose.[1][2] Its selective formation at the 4 and 6 positions of the glucose moiety makes it a crucial building block in carbohydrate chemistry, particularly in the regioselective synthesis of sucrose-based compounds, including the high-intensity sweetener sucralose.[3][4] The orthoester functionality serves as a temporary protecting group, which can be selectively removed under mild acidic conditions.
Synthesis of this compound
The primary method for the synthesis of this compound involves the reaction of sucrose with a trialkyl orthoester, most commonly trimethyl orthoacetate, in the presence of an acid catalyst.[3] An alternative route utilizes a ketene (B1206846) acetal, such as 1,1-dimethoxyethene (B1580634).[4] Both methods are typically conducted in an inert organic solvent.
Synthesis via Trimethyl Orthoacetate
This is the more established method for preparing this compound. The reaction proceeds by the acid-catalyzed addition of the hydroxyl groups at the 4 and 6 positions of the sucrose molecule to trimethyl orthoacetate, forming a cyclic orthoester.
Reaction Scheme:
Caption: Synthesis of this compound from Sucrose and Trimethyl Orthoacetate.
Experimental Protocol:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend sucrose (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: To the stirred suspension, add trimethyl orthoacetate (1.1-1.5 eq) followed by a catalytic amount of p-toluenesulfonic acid (approx. 0.01-0.02 eq).
-
Reaction: Stir the reaction mixture at ambient temperature under a nitrogen atmosphere. The reaction is typically complete within 1 to 3 hours, and the suspension should become a clear solution.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of n-butanol/ethanol/water (5:3:2 v/v/v).
-
Work-up: Upon completion, neutralize the reaction mixture by adding a basic ion-exchange resin (e.g., Amberlite IRA-93) until the pH is neutral.
-
Isolation: Filter off the resin and wash it with a small amount of DMF. Concentrate the filtrate under reduced pressure to obtain the crude product as a clear, colorless syrup.
Quantitative Data for Synthesis via Trimethyl Orthoacetate:
| Parameter | Value | Reference |
| Sucrose | 3.42 g (10 mmol) | [3] |
| Trimethyl Orthoacetate | 1.91 mL (15 mmol) | [3] |
| p-Toluenesulfonic Acid | 25 mg (0.145 mmol) | [3] |
| Dimethylformamide (DMF) | 27.5 mL | [3] |
| Reaction Time | ~1 hour | [3] |
| Reaction Temperature | Ambient | [3] |
| Product Form | Clear, colorless syrup | [3] |
Synthesis via Ketene Acetal
An alternative synthetic route involves the use of a ketene acetal, such as 1,1-dimethoxyethene. This method is reported to proceed in high yield.[4]
Reaction Scheme:
Caption: Synthesis of this compound from Sucrose and 1,1-Dimethoxyethene.
Experimental Protocol:
The protocol is similar to the trimethyl orthoacetate method, with 1,1-dimethoxyethene used as the reagent instead. The reaction is carried out in DMF with a catalytic amount of p-toluenesulfonic acid.[4]
Purification
The crude this compound obtained after evaporation of the solvent can be purified using chromatographic techniques. However, it is important to note that the orthoester is sensitive to acidic conditions and may decompose on silica (B1680970) gel.
Experimental Protocol for Purification:
-
Column Preparation: Pack a silica gel column and equilibrate it with a suitable eluent system, such as 1-2% aqueous acetone.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified this compound.
Note: Due to the potential for hydrolysis on silica gel, it is crucial to perform the chromatography as quickly as possible and to use a well-neutralized crude product.
Characterization
The characterization of this compound is essential to confirm its structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Workflow for Characterization:
Caption: Experimental workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted):
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~5.4 | d | ~3.5 | H-1 (Glc) |
| ~4.2 | d | ~8.5 | H-1' (Fru) |
| 3.0-4.0 | m | - | Other sugar protons |
| ~3.2 | s | - | OCH₃ (orthoester) |
| ~1.4 | s | - | CH₃ (orthoester) |
¹³C NMR Data (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~120 | C (orthoester) |
| ~104 | C-2' (Fru) |
| ~92 | C-1 (Glc) |
| 60-85 | Other sugar carbons |
| ~49 | OCH₃ (orthoester) |
| ~24 | CH₃ (orthoester) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound. While a specific mass spectrum for the title compound is not available, analysis of its hexaacetate derivative has been reported.[3]
Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₁₅H₂₆O₁₂ |
| Molecular Weight | 398.36 |
| Expected [M+Na]⁺ | 421.1316 |
Conclusion
This technical guide provides a summary of the available information on the synthesis and characterization of this compound. The synthesis via trimethyl orthoacetate in DMF is a well-documented method. While characterization data in the public domain is limited, this guide provides a framework for the expected analytical results and detailed protocols for its preparation and purification. Further research is needed to fully document the spectroscopic properties of this important synthetic intermediate.
References
- 1. US3748324A - Method for the purification of sucrose esters of fatty acids - Google Patents [patents.google.com]
- 2. US3792041A - Process for synthesizing sucrose esters of fatty acids - Google Patents [patents.google.com]
- 3. US3219484A - Process for the purification of sugars and their derivatives - Google Patents [patents.google.com]
- 4. WO2005010216A2 - Method for purification of high purity sucrose material - Google Patents [patents.google.com]
physical and chemical properties of Sucrose 4,6-methyl orthoester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894) 4,6-methyl orthoester, systematically named β-D-fructofuranosyl 4,6-O-(1-methoxyethylidene)-α-D-glucopyranoside, is a cyclic acetal (B89532) derivative of sucrose. This compound serves as a key intermediate in the regioselective modification of sucrose, particularly in the synthesis of valuable derivatives such as sucrose-6-acetate, a precursor to the artificial sweetener sucralose. The formation of the 4,6-orthoester protects the hydroxyl groups at the 4 and 6 positions of the glucopyranosyl unit, allowing for selective reactions at other positions of the sucrose molecule. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of Sucrose 4,6-methyl orthoester, tailored for professionals in chemical research and drug development.
Physical and Chemical Properties
This compound is typically isolated as a clear, colorless syrup. Due to its nature as a synthetic intermediate, extensive characterization of its physical properties in peer-reviewed literature is limited. However, predicted values and data from related compounds provide valuable insights.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| Chemical Formula | C₁₅H₂₆O₁₂ | |
| Molecular Weight | 398.36 g/mol | |
| CAS Number | 116015-72-6 | |
| Appearance | Clear, colorless syrup | [1] |
| Boiling Point | 671.9 ± 55.0 °C | Predicted |
| Density | 1.61 ± 0.1 g/cm³ | Predicted |
| pKa | 12.63 ± 0.70 | Predicted |
| Solubility | Soluble in methanol, dimethylformamide (DMF) | [1] |
Synthesis of this compound
The primary synthetic routes to this compound involve the acid-catalyzed reaction of sucrose with either a trialkyl orthoester or a ketene (B1206846) acetal. These methods are efficient and highly selective for the 4- and 6-hydroxyl groups of the glucose unit due to the formation of a thermodynamically stable six-membered ring.
Experimental Protocol 1: From Trimethyl Orthoacetate
This method is widely cited and provides a high yield of the desired product.[1]
Reaction:
Sucrose + Trimethyl Orthoacetate ⇌ this compound + 2 CH₃OH
Materials:
-
Sucrose (dried)
-
Trimethyl orthoacetate
-
Anhydrous Dimethylformamide (DMF)
-
p-Toluenesulfonic acid (catalyst)
-
Basic ion-exchange resin (e.g., Amberlite IRA93(OH⁻)) for neutralization
Procedure:
-
Dissolve dried sucrose in anhydrous DMF under an inert atmosphere.
-
Add trimethyl orthoacetate to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid to initiate the reaction.
-
Stir the mixture at ambient temperature for approximately 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, neutralize the reaction mixture with a basic ion-exchange resin.
-
Filter the resin and concentrate the filtrate under vacuum to obtain the product as a clear, colorless syrup.[1]
Experimental Protocol 2: From Ketene Acetal
An alternative high-yield synthesis involves the reaction of sucrose with 1,1-dimethoxyethene (B1580634).[2]
Reaction:
Sucrose + 1,1-Dimethoxyethene ⇌ this compound + CH₃OH
Materials:
-
Sucrose
-
1,1-Dimethoxyethene
-
Anhydrous Dimethylformamide (DMF)
-
p-Toluenesulfonic acid or pyridinium (B92312) chloride (catalyst)
Procedure:
-
Dissolve sucrose in anhydrous DMF.
-
Add a catalytic amount of p-toluenesulfonic acid or pyridinium chloride.
-
Add 1,1-dimethoxyethene to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up of the reaction is similar to the trimethyl orthoacetate method, involving neutralization and solvent evaporation.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity: Hydrolysis
A key chemical property of this compound is its susceptibility to mild acidic hydrolysis. This reaction cleaves the orthoester ring to yield a mixture of sucrose 4-acetate and sucrose 6-acetate. This reactivity is fundamental to its use as an intermediate in the synthesis of specific sucrose esters.
Reaction:
This compound + H₂O (mild acid) → Sucrose 4-acetate + Sucrose 6-acetate
This mixture can then be treated with a base to induce acyl migration from the 4-position to the 6-position, resulting in a high yield of the thermodynamically more stable sucrose 6-acetate.[1][2]
Experimental Protocol 3: Hydrolysis and Acyl Migration
Procedure:
-
Dissolve the this compound syrup in water. The pH of the solution will be mildly acidic (around 5).
-
Stir the solution at room temperature for 1-2 hours. Monitor the hydrolysis by TLC or HPLC to observe the formation of sucrose 4-acetate and sucrose 6-acetate.[1]
-
To facilitate acyl migration, add an organic base such as pyridine (B92270) or t-butylamine to the aqueous solution.
-
Continue stirring and monitor the reaction by HPLC until the desired ratio of sucrose 6-acetate is achieved.[1]
References
In-Depth Technical Guide: Structural Elucidation of Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894), a disaccharide composed of glucose and fructose (B13574) units, is a fundamental molecule in carbohydrate chemistry and a versatile starting material for the synthesis of a wide range of derivatives with applications in food science, pharmaceuticals, and material science. The selective modification of sucrose's hydroxyl groups allows for the creation of novel structures with tailored properties. One such derivative is the sucrose 4,6-methyl orthoester. The formation of a cyclic orthoester across the 4- and 6-hydroxyl groups of the glucopyranosyl unit offers a strategic protective group, enabling regioselective reactions at other positions of the sucrose molecule. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the synthetic pathway and the analytical techniques used to confirm its molecular architecture.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in the presence of an acid catalyst. This reaction selectively forms a cyclic orthoester at the sterically favored 4- and 6-hydroxyl groups of the glucose moiety.
Reaction Workflow
The logical workflow for the synthesis and subsequent confirmation of this compound is outlined below.
Caption: Synthetic and analytical workflow for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and characterization of this compound. The following protocols are based on established methodologies for the synthesis of sucrose orthoesters.[1][2][3]
Synthesis of Sucrose 4,6-Methyl Orthoacetate
This protocol describes the synthesis of a sucrose 4,6-methyl orthoacetate, a close analog of the target molecule, and can be adapted for the methyl orthoester.
Materials:
-
Sucrose (dried)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
tert-Butylamine
-
Toluene
Procedure:
-
Suspend dried sucrose (e.g., 100 g) in anhydrous DMF (e.g., 400 ml) in a reaction flask equipped with a stirrer.[1]
-
Add trimethyl orthoacetate (1.25 molar equivalents) and a catalytic amount of p-toluenesulfonic acid (e.g., 600 mg) to the suspension.[1]
-
Stir the mixture at room temperature (20-22°C) for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The mixture should become a clear solution as the reaction proceeds.[1]
-
Upon completion of the reaction, the orthoester can be isolated. For subsequent reactions, such as hydrolysis, water can be added directly to the reaction mixture.
-
To isolate the product, the reaction can be quenched, and the solvent removed under reduced pressure. Purification can be achieved by column chromatography on silica (B1680970) gel.
Hydrolysis of this compound
The orthoester linkage is sensitive to mild acidic conditions, leading to its hydrolysis to form a mixture of 4-O- and 6-O-acetylsucrose. This reaction can be used as a chemical method to confirm the position of the orthoester.
Materials:
-
This compound solution in DMF
-
Water
-
tert-Butylamine
Procedure:
-
To the clear solution of the sucrose orthoester in DMF, add a controlled amount of water (e.g., 8 molar equivalents).[1]
-
Stir the mixture for a short period (e.g., 20 minutes) to induce hydrolysis.
-
Add a base, such as tert-butylamine, to neutralize the acid catalyst and promote the migration of the acetyl group from the 4-position to the 6-position, if desired for subsequent synthetic steps.[1]
-
The resulting sucrose esters can be analyzed by chromatographic and spectroscopic methods to confirm the original location of the orthoester.
Structural Elucidation Techniques and Data
The definitive structure of this compound is established through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of sucrose derivatives in solution. 1H and 13C NMR spectra provide information on the connectivity of atoms and the stereochemistry of the molecule.
Expected Spectral Features:
-
¹H NMR: The formation of the 4,6-orthoester will cause characteristic shifts in the signals of the protons on the glucose ring, particularly H-4 and H-6. The presence of a new singlet corresponding to the methyl group of the orthoester is a key indicator. The anomeric proton signals of both the glucose and fructose units will also be present, confirming the integrity of the disaccharide.
-
¹³C NMR: The carbon signals of C-4 and C-6 of the glucose unit will be significantly shifted downfield upon formation of the orthoester ring. A new quaternary carbon signal for the orthoester carbon and a signal for the methoxy (B1213986) carbon will also appear.
Hypothetical NMR Data for this compound:
The following table summarizes the expected chemical shifts based on the known spectra of sucrose and related orthoesters. Actual values would need to be determined experimentally.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glucose Unit | ||
| H-1 | ~5.4 | ~92 |
| H-2 | ~3.5 | ~72 |
| H-3 | ~3.9 | ~73 |
| H-4 | Shifted from ~3.4 | Shifted from ~70 |
| H-5 | ~4.0 | ~73 |
| H-6a, H-6b | Shifted from ~3.7-3.8 | Shifted from ~61 |
| Fructose Unit | ||
| H-1'a, H-1'b | ~3.6-3.7 | ~62 |
| C-2' | - | ~104 |
| H-3' | ~4.2 | ~77 |
| H-4' | ~4.0 | ~75 |
| H-5' | ~3.9 | ~82 |
| H-6'a, H-6'b | ~3.8-3.9 | ~63 |
| Orthoester Group | ||
| C-CH₃ | ~1.5 - 2.0 (s) | ~20-25 |
| O-CH₃ | ~3.2 - 3.5 (s) | ~50-55 |
| C(OR)₃ | - | ~110-120 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the this compound and to obtain information about its structure through fragmentation analysis.
Expected Mass Spectral Data:
-
Molecular Ion: The expected molecular weight for this compound (C₁₅H₂₆O₁₂) is 398.14 g/mol . In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the molecule is likely to be observed as an adduct with a cation, such as [M+Na]⁺ or [M+H]⁺.
-
Fragmentation Pattern: The fragmentation of the orthoester would likely involve the loss of the methoxy group, followed by the cleavage of the orthoester ring. Fragmentation of the glycosidic bond between the glucose and fructose units is also a characteristic feature in the mass spectra of sucrose derivatives.
Hypothetical Mass Spectrometry Data:
| m/z | Proposed Fragment |
| 421.13 | [M+Na]⁺ |
| 399.15 | [M+H]⁺ |
| 367.12 | [M - OCH₃]⁺ |
| 342.12 | [Sucrose+H]⁺ (from loss of orthoester group) |
| 163.06 | [Fructose - H₂O + H]⁺ |
| 180.06 | [Glucose+H]⁺ |
X-ray Crystallography
For a definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and the conformation of the this compound in the solid state. However, obtaining suitable crystals of sucrose derivatives can be challenging.
Logical Relationship for Structural Confirmation
The process of confirming the structure of this compound follows a logical progression of experiments, where each technique provides a piece of the structural puzzle.
Caption: Logical flow for the structural confirmation of this compound.
Conclusion
The structural elucidation of this compound relies on a synergistic approach combining chemical synthesis with advanced spectroscopic techniques. The selective formation of the orthoester at the 4- and 6-positions of the glucose unit can be achieved through a controlled reaction with a trialkyl orthoester. The definitive confirmation of this structure is accomplished through detailed analysis of 1H and 13C NMR spectra, which reveal the specific connectivity and stereochemistry, and mass spectrometry, which confirms the molecular weight and provides fragmentation information. Chemical methods, such as controlled hydrolysis, can further corroborate the position of the orthoester linkage. This comprehensive characterization is essential for the application of this compound as a key intermediate in the synthesis of more complex and functionally diverse sucrose derivatives for various scientific and industrial purposes.
References
historical discovery of sucrose orthoesters in carbohydrate chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of carbohydrate chemistry, the discovery and development of novel derivatives of common sugars have consistently paved the way for advancements in various scientific fields, including drug development, materials science, and food chemistry. Among these, sucrose (B13894) orthoesters represent a fascinating class of compounds whose historical discovery has been pivotal in the synthesis of valuable sucrose derivatives. This technical guide provides an in-depth exploration of the historical discovery of sucrose orthoesters, detailing the key experiments, methodologies, and the logical progression of scientific thought that led to their synthesis and application.
The Precursors: Early Carbohydrate Chemistry and the Orthoester Functionality
The story of sucrose orthoesters is built upon the foundational knowledge of general orthoester synthesis and the burgeoning field of carbohydrate chemistry in the 20th century. While the first synthesis of a simple organic orthoester is credited to Williamson and Kay in 1854, the application of this functional group to the complex and stereochemically rich world of carbohydrates came much later.
In the mid-20th century, pioneering carbohydrate chemists began to explore the use of orthoesters as protecting groups and as intermediates in glycosylation reactions. The "orthoester method" of glycosylation, developed and refined by researchers such as N. K. Kochetkov and A. F. Bochkov in the 1960s, demonstrated the utility of sugar orthoesters in forming glycosidic bonds with high stereocontrol. These early works, while not focused on sucrose specifically, laid the critical groundwork for the eventual synthesis of sucrose orthoesters by establishing reliable methods for their formation and manipulation.
The Pivotal Discovery: Sucrose Alkyl 4,6-Orthoacylates
A significant milestone in the history of sucrose orthoesters was the targeted synthesis of sucrose alkyl 4,6-orthoacylates, as detailed in U.S. Patent 4,889,928, filed in 1987.[1] This work was driven by the industrial need for a selective method to produce sucrose 6-esters, which are key intermediates in the synthesis of the high-intensity sweetener, sucralose (B1001).[1]
The inventors developed a process for the direct reaction of sucrose with a trialkyl orthoester in the presence of an acid catalyst to form a cyclic 4,6-orthoester.[1][2] This discovery was pivotal as it provided a method to selectively protect the 4- and 6-hydroxyl groups of the glucose moiety in sucrose, allowing for further chemical modifications at other positions.
Experimental Protocol: Synthesis of Sucrose Methyl 4,6-Orthoacetate
The following protocol is based on the examples provided in U.S. Patent 4,889,928.[2]
Materials:
-
Sucrose
-
Dimethylformamide (DMF)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
Sucrose (3.42 g) is dissolved in dimethylformamide (27.5 ml).[2]
-
Trimethyl orthoacetate (1.91 ml; 1.5 molar equivalents) is added to the solution.[2]
-
A catalytic amount of p-toluenesulfonic acid (25 mg) is added to the reaction mixture.[2]
-
The reaction is stirred at ambient temperature. The patent notes that the reaction is virtually complete within one hour.[2]
-
The product, sucrose methyl 4,6-orthoacetate, can be isolated by standard purification techniques.
This reaction provided a novel and efficient route to a previously inaccessible class of sucrose derivatives.
The Chemistry Behind the Discovery: Reaction Pathway and Mechanism
The formation of the sucrose 4,6-orthoester proceeds via an acid-catalyzed reaction between sucrose and a trialkyl orthoester. The logical workflow of this process can be visualized as follows:
Caption: Reaction workflow for the synthesis of sucrose alkyl 4,6-orthoesters.
The mechanism involves the protonation of the orthoester by the acid catalyst, followed by nucleophilic attack from the hydroxyl groups of sucrose. The reaction shows remarkable regioselectivity for the 4- and 6-hydroxyl groups of the glucopyranosyl unit, leading to the formation of a stable five-membered cyclic orthoester.
Subsequent Developments and Applications
The discovery of a viable route to sucrose 4,6-orthoesters opened up new avenues for the selective modification of the sucrose molecule. The primary application, as intended by the inventors of the 1987 patent, was the controlled hydrolysis of the orthoester to yield a mixture of sucrose 4- and 6-monoesters. This mixture could then be isomerized to enrich the desired 6-ester, a crucial intermediate for sucralose synthesis.[1]
The signaling pathway from the synthesis of the sucrose orthoester to the production of sucralose can be illustrated as follows:
Caption: Synthetic pathway from sucrose to sucralose via a sucrose orthoester intermediate.
Quantitative Data Summary
While the historical literature often lacks the detailed quantitative data reporting standards of modern publications, the patent for the synthesis of sucrose 4,6-orthoesters provides some key figures.
| Reactant/Product | Molar Ratio/Yield | Reference |
| Sucrose | 1 equivalent | |
| Trimethyl orthoacetate | 1.5 molar equivalents | |
| p-Toluenesulfonic acid | Catalytic amount (25 mg for 3.42 g sucrose) | |
| Reaction Time | ~1 hour | |
| Product | Sucrose methyl 4,6-orthoacetate |
Conclusion
The historical discovery of sucrose orthoesters, particularly the development of a selective synthesis for sucrose alkyl 4,6-orthoacylates, stands as a testament to the power of applied carbohydrate chemistry. This breakthrough not only provided a novel class of sucrose derivatives but also solved a significant challenge in the industrial synthesis of sucralose. The methodologies and chemical principles established during this period continue to influence the field of sucrochemistry, inspiring further research into the selective modification of this abundant and versatile carbohydrate. For researchers and professionals in drug development and related fields, this historical perspective offers valuable insights into the logical progression of synthetic chemistry and the crucial interplay between fundamental research and industrial application.
References
An In-depth Technical Guide to Sucrose 4,6-Methyl Orthoester and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sucrose (B13894) 4,6-methyl orthoester and its derivatives, focusing on their synthesis, chemical properties, and applications as versatile intermediates in carbohydrate chemistry. The strategic use of this cyclic orthoester as a temporary protecting group enables the regioselective modification of the sucrose molecule, a critical step in the synthesis of high-value sucrose-based compounds, including the artificial sweetener sucralose (B1001).
Introduction to Sucrose 4,6-Methyl Orthoester
Sucrose, a disaccharide composed of glucose and fructose (B13574) units, possesses eight hydroxyl groups with varying reactivities. This structural complexity presents a significant challenge for the regioselective synthesis of sucrose derivatives. The formation of a cyclic 4,6-orthoester on the glucopyranosyl unit of sucrose is a key strategy to temporarily block the C-4 and C-6 hydroxyl groups, thereby directing subsequent reactions to other positions. This compound, specifically the methyl orthoacetate, is a prominent example of this class of compounds and serves as a pivotal intermediate in synthetic carbohydrate chemistry.[1]
Synthesis of Sucrose 4,6-Alkyl Orthoesters
The primary method for the synthesis of sucrose 4,6-alkyl orthoesters involves the acid-catalyzed reaction of sucrose with a trialkyl orthoester in an inert organic solvent. Another approach utilizes the reaction of sucrose with a ketene (B1206846) acetal.[2]
Reaction with Trialkyl Orthoesters
The reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in the presence of an acid catalyst like p-toluenesulfonic acid in a solvent such as dimethylformamide (DMF), selectively yields the corresponding sucrose 4,6-orthoester. The reaction is typically carried out at room temperature and is often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.[3]
dot
Caption: Synthesis of Sucrose 4,6-Alkyl Orthoester.
Reaction with Ketene Acetals
An alternative route to sucrose 4,6-alkyl orthoesters involves the reaction of sucrose with a ketene acetal, for example, 1,1-dimethoxyethene, in the presence of an acid catalyst.[2] This method also provides the desired orthoester in high yield.
Key Reactions and Derivatives of Sucrose 4,6-Orthoesters
The primary utility of sucrose 4,6-orthoesters lies in their role as intermediates for the regioselective synthesis of other sucrose derivatives, most notably 6-O-acylsucroses.
Hydrolysis to 4-O- and 6-O-Acylsucroses
Mild acidic hydrolysis of a sucrose 4,6-orthoacylate leads to the cleavage of the orthoester ring, yielding a mixture of the corresponding 4-O- and 6-O-acylsucrose derivatives.[3] This step is crucial for accessing these specific monoesters.
Acyl Migration and Synthesis of 6-O-Acylsucrose
Following hydrolysis, the mixture of 4-O- and 6-O-acylsucroses is typically treated with a base, such as tert-butylamine (B42293).[3] This treatment facilitates an acyl migration from the C-4 position to the C-6 position, leading to the thermodynamically more stable 6-O-acylsucrose as the major product.[3] This high-yield, regioselective synthesis of 6-O-acylsucrose is a cornerstone of the industrial production of sucralose.[4]
dot
Caption: Conversion of Sucrose 4,6-Orthoacylate to 6-O-Acylsucrose.
Synthesis of Acryloyl Derivatives
Sucrose can be reacted with an acrylic reagent via transorthoesterification to form an ethylenic orthoester, specifically 4,6-O-(1-ethoxy-2-propenylidene) sucrose.[5] Mild hydrolysis of this orthoester derivative selectively yields either 4-O- or 6-O-monoacryloyl sucrose, which are valuable monomers for the synthesis of biodegradable polymers.[5]
Quantitative Data
The following tables summarize key quantitative data from the literature regarding the synthesis of sucrose 4,6-orthoesters and their derivatives.
Table 1: Synthesis of Sucrose 4,6-Orthoesters
| Starting Material | Reagent | Catalyst | Solvent | Reaction Conditions | Product | Yield | Reference |
| Sucrose | Trimethyl orthoacetate | p-Toluenesulfonic acid | DMF | Ambient temp, 1 hr | Sucrose methyl 4,6-orthoacetate | Virtually complete | [3] |
| Sucrose | Trimethyl orthoacetate | p-Toluenesulfonic acid | DMF | 20-22°C, 3 hrs | Sucrose methyl 4,6-orthoacetate | Not specified | [3] |
| Sucrose | 1,1-Dimethoxyethene | p-Toluenesulfonic acid | DMF | Not specified | Sucrose methyl 4,6-orthoacetate | High | [2] |
Table 2: Synthesis of 6-O-Acylsucrose from Sucrose 4,6-Orthoacetate
| Starting Material | Reagents | Reaction Steps | Final Product | Overall Yield | Reference |
| Sucrose | Trimethyl orthoacetate, Water, t-Butylamine | 1. Orthoester formation2. Hydrolysis3. Acyl migration | Sucrose 6-acetate | ~85% (molar yield) | [6] |
| Sucrose methyl 4,6-orthoacetate | Water, p-Toluenesulfonic acid, t-Butylamine | 1. Hydrolysis2. Acyl migration | Sucrose 6-acetate | Not specified | [2] |
Experimental Protocols
Preparation of Sucrose Methyl 4,6-Orthoacetate[4]
-
Dissolve sucrose (3.42 g) in dimethylformamide (27.5 ml).
-
Add trimethyl orthoacetate (1.91 ml; 1.5 molar equivalents) and a catalytic amount of p-toluenesulfonic acid (25 mg).
-
Stir the solution at ambient temperature for one hour.
-
Monitor the reaction progress by thin-layer chromatography (n-BuOH/EtOH/H₂O, 5:3:2), which should show a nearly complete conversion to a new compound (Rf 0.62) with only trace amounts of sucrose (Rf 0.40) and an intermediate (Rf 0.54) remaining.
-
Upon completion, the reaction mixture can be used directly for the subsequent hydrolysis step or neutralized with an ion-exchange resin (e.g., Amberlite IRA93(OH⁻)), filtered, and the filtrate evaporated in vacuo to yield the product as a clear, colorless syrup.
Preparation of Sucrose-6-Acetate from Sucrose[7]
-
Dissolve sucrose (80.0 g, 0.234 mol) in DMF (600 ml) in a three-necked flask with stirring and heating to 75°C until the sucrose is completely dissolved.
-
Cool the solution to 55°C and add trimethyl orthoacetate (22.4 g, 0.187 mol) and p-toluenesulfonic acid (0.32 g).
-
Maintain the reaction at this temperature for 1 hour.
-
Remove the generated methanol (B129727) by intermittent vacuum distillation.
-
Add an additional amount of trimethyl orthoacetate (6.6 g) and continue the reaction for another 0.5 hours.
-
Cool the reaction mixture to 30°C and add water (37 g) to hydrolyze the orthoester. Let the hydrolysis proceed for 1 hour.
-
Add tert-butylamine (1.2 g) and water (37 g) and continue the reaction at 30°C for 3 hours to facilitate the acyl migration.
-
After completion, remove the majority of the solvent under reduced pressure to obtain a syrupy liquid containing sucrose-6-acetate. The molar yield is reported to be 85.0%.
Conclusion
This compound and its derivatives are indispensable intermediates in modern carbohydrate chemistry. Their synthesis through the acid-catalyzed reaction of sucrose with trialkyl orthoesters or ketene acetals provides a robust method for the temporary protection of the C-4 and C-6 hydroxyl groups. This protection strategy enables the highly regioselective synthesis of 6-O-acylsucroses, which are key precursors for the production of sucralose. The methodologies outlined in this guide, from the initial orthoester formation to the subsequent hydrolysis and acyl migration, highlight the elegance and efficiency of using orthoester chemistry to navigate the complexities of sucrose modification. This technical guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis, drug development, and food science, providing a solid foundation for the synthesis and application of these important sucrose derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
- 3. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 4. CN103864859A - Preparation method for sucralose - Google Patents [patents.google.com]
- 5. Synthesis of 4-O- and 6-O-monoacryloyl derivatives of sucrose by selective hydrolysis of 4,6-O-(1-ethoxy-2-propenylidene) sucrose. Polymerization and copolymerization with styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
Probing the Stability of Sucrose 4,6-Methyl Orthoester: A Theoretical and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of sucrose (B13894) 4,6-methyl orthoester, a specialized carbohydrate derivative with applications in glycobiology and as a potential protecting group in chemical synthesis. While direct theoretical calculations on this specific molecule are not extensively available in public literature, this document extrapolates from established principles of orthoester chemistry, supported by computational and experimental studies on analogous structures, to offer a comprehensive understanding of its stability profile.
Introduction to Orthoester Stability
Orthoesters, functional groups containing three alkoxy groups attached to a single carbon atom, are known for their susceptibility to hydrolysis under acidic conditions, yielding an ester and two equivalents of alcohol. This reactivity is central to their use as protecting groups and in controlled-release applications. The stability of an orthoester is not intrinsic but is heavily influenced by its structural environment and the conditions to which it is exposed.
The stability of the sucrose 4,6-methyl orthoester is of particular interest due to the polyol nature of sucrose and the cyclic structure of the orthoester fused to the glucopyranose ring. This guide will delve into the mechanistic underpinnings of its stability, the key factors that govern its hydrolysis, and the theoretical and experimental approaches used to study these phenomena.
The Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of orthoesters in the presence of an acid catalyst is a well-documented process that proceeds through a multi-stage mechanism. This reaction is readily initiated in mild aqueous acid.[1] The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters involves three main steps.[2][3]
-
Protonation and Formation of a Carboxonium Ion: The reaction is initiated by the protonation of one of the alkoxy oxygen atoms. This is followed by the elimination of an alcohol molecule to form a resonance-stabilized carboxonium ion intermediate. This step is often the rate-determining step in the hydrolysis of acyclic orthoesters.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion. This results in the formation of a hemiorthoester intermediate.
-
Decomposition of the Hemiorthoester: The hemiorthoester is unstable and rapidly breaks down, typically with the assistance of acid or base catalysis, to yield the final products: a carboxylic ester and another molecule of alcohol.
For cyclic orthoesters, such as the 4,6-methyl orthoester of sucrose, the mechanism follows a similar pathway. The rigid chair conformation of the glucopyranose ring may impose stereoelectronic effects that influence the rate of hydrolysis compared to simpler acyclic orthoesters.
Caption: Acid-catalyzed hydrolysis of this compound.
Theoretical Calculations and Factors Influencing Stability
While specific DFT (Density Functional Theory) calculations for this compound are not readily found, studies on simpler orthoesters provide valuable insights into the factors governing their stability. The reactivity of orthoesters generally correlates with their electronic and steric properties.
Electronic Effects: The stability of the carboxonium ion intermediate is a key factor. Substituents that can stabilize this positive charge will accelerate the rate of hydrolysis.
-
Electron-donating groups attached to the orthoester carbon increase the rate of hydrolysis by stabilizing the carboxonium ion.
-
Electron-withdrawing groups , conversely, destabilize the carboxonium ion, leading to a slower rate of hydrolysis and greater stability.[4][5]
In the case of the this compound, the oxygen atoms of the sucrose backbone have an electron-withdrawing inductive effect, which may contribute to a relative stabilization compared to simple alkyl orthoesters.
Steric and Stereoelectronic Effects: The rigid bicyclic structure of the 4,6-orthoester on the sucrose molecule imposes significant conformational constraints. The orientation of the lone pair orbitals on the oxygen atoms relative to the breaking C-O bond can have a profound impact on the reaction rate. For efficient cleavage, an anti-periplanar arrangement of a lone pair on an adjacent oxygen atom to the C-O bond being broken is required. The chair conformation of the pyranose ring may facilitate or hinder the attainment of this optimal geometry, thereby influencing stability. The rates of hydrolysis for cyclic orthoesters like 2,4,10-trioxaadamantanes are considerably lower than those of aliphatic orthoesters, suggesting that the mechanism of hydrolysis in these rigid systems may differ or be significantly influenced by their structure.[2]
Illustrative Data on Orthoester Stability
The following table summarizes general trends in orthoester stability based on substituent effects, as derived from various studies on orthoester hydrolysis. The half-life values are illustrative and intended for comparative purposes.
| Orthoester Type | Substituent at C1 | Relative Half-life at pH 5 (Illustrative) | Key Stability Factor |
| Trimethyl Orthoformate | -H | 1x | Reference |
| Trimethyl Orthoacetate | -CH3 (electron-donating) | 0.1x | Destabilizing |
| Trimethyl Orthobenzoate | -Ph (resonance) | 0.5x | Destabilizing |
| Trimethyl Orthotrifluoroacetate | -CF3 (electron-withdrawing) | 100x | Stabilizing |
| This compound | Sucrose backbone | >1x | Steric hindrance, inductive effects |
Experimental Protocols for Stability Analysis
The stability of this compound is typically investigated by monitoring its hydrolysis over time under controlled conditions (e.g., varying pH and temperature).
General Experimental Workflow for Kinetic Analysis
The following protocol outlines a general approach for determining the hydrolytic stability of an orthoester.
1. Sample Preparation:
-
Prepare buffer solutions of desired pH values (e.g., phosphate (B84403) buffers for pH range 5-8, acetate (B1210297) buffers for pH 3-5, and HCl solutions for lower pH).
-
Dissolve a known concentration of this compound in the chosen buffer solution. The reaction is often initiated by adding a small volume of a concentrated stock solution of the orthoester in a non-aqueous solvent (e.g., dioxane) to the pre-thermostated buffer to ensure a precise start time.
2. Reaction Monitoring:
-
Maintain the reaction mixture at a constant temperature using a water bath or a temperature-controlled spectrometer.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately by neutralizing the acid catalyst with a suitable base if necessary.
-
Analyze the composition of the mixture using an appropriate analytical technique. NMR spectroscopy is a powerful tool for this purpose as it allows for the simultaneous monitoring of the disappearance of the starting material and the appearance of the hydrolysis products.[5][6] HPLC can also be employed.
3. Data Analysis:
-
Determine the concentration of the remaining this compound at each time point.
-
Plot the natural logarithm of the orthoester concentration versus time. If the reaction follows first-order kinetics, the plot will be linear.
-
The pseudo-first-order rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) of the orthoester under the given conditions can be calculated using the equation: t½ = 0.693 / k.
Caption: Workflow for kinetic analysis of orthoester hydrolysis.
Conclusion
The stability of this compound is governed by the principles of physical organic chemistry, particularly the mechanism of acid-catalyzed hydrolysis. While direct computational data for this specific molecule is sparse, a robust framework for understanding its reactivity can be built upon studies of analogous cyclic and acyclic orthoesters. Its stability is expected to be highly dependent on pH, with significant stability in neutral and basic media and progressive instability with increasing acidity. The rigid polycyclic structure likely imparts a degree of steric hindrance and stereoelectronic effects that modulate its reactivity compared to simpler orthoesters. Further dedicated theoretical and experimental studies are warranted to precisely quantify the stability of this important carbohydrate derivative.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Profile of Sucrose 4,6-Methyl Orthoester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for Sucrose (B13894) 4,6-methyl orthoester. The information is compiled from patent literature and spectroscopic principles of related compounds, offering a valuable resource for researchers in carbohydrate chemistry and drug development.
Spectroscopic Data
Due to the limited availability of directly published complete spectra for Sucrose 4,6-methyl orthoester, the following tables summarize the expected and characteristic spectroscopic data based on the analysis of sucrose, its esters, and general principles of orthoester spectroscopy.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Expected Chemical Shifts in D₂O)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H-1' (Fructose) | ~ 5.4 | d | Anomeric proton of the glucose unit. |
| H-1 (Glucose) | ~ 4.2 | d | |
| Sucrose Backbone | 3.4 - 4.1 | m | Complex region with overlapping signals from the sucrose ring protons. |
| O-CH₃ (Orthoester) | ~ 3.3 | s | Singlet characteristic of the methoxy (B1213986) group on the orthoester. |
| C-CH₃ (Orthoester) | ~ 1.5 | s | Singlet for the methyl group attached to the orthoester carbon. |
¹³C NMR (Expected Chemical Shifts in D₂O)
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| C =O (Orthoester Carbon) | ~ 120 | The quaternary carbon of the orthoester. |
| C-1' (Fructose) | ~ 104 | Anomeric carbon of the fructose (B13574) unit. |
| C-1 (Glucose) | ~ 92 | Anomeric carbon of the glucose unit. |
| Sucrose Backbone | 60 - 85 | Carbons of the sucrose rings. |
| O-C H₃ (Orthoester) | ~ 50 | Carbon of the methoxy group. |
| C-C H₃ (Orthoester) | ~ 25 | Carbon of the methyl group. |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3600 - 3200 | Strong, Broad |
| C-H Stretch | 3000 - 2850 | Medium |
| C-O Stretch (Orthoester) | ~ 1100 | Strong |
| C-O Stretch (Sucrose) | 1200 - 1000 | Strong |
Table 3: Mass Spectrometry (MS) Data
| Ion Type | Expected m/z | Notes |
| [M+H]⁺ | 399.15 | Protonated molecular ion. |
| [M+Na]⁺ | 421.13 | Sodiated molecular ion, commonly observed for carbohydrates. |
| Fragment Ions | Various | Fragmentation would likely involve cleavage of the glycosidic bond and loss of the orthoester group. |
Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of sucrose with a trialkyl orthoester in the presence of an acid catalyst. The following protocol is a synthesized procedure based on patent literature.
Synthesis of this compound
-
Materials:
-
Sucrose (dried)
-
Trimethyl orthoacetate
-
Dimethylformamide (DMF, anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Triethylamine (for quenching)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/methanol (B129727) gradient)
-
-
Procedure:
-
Suspend dried sucrose in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add trimethyl orthoacetate to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid to initiate the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of sucrose), quench the reaction by adding a few drops of triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to isolate the this compound.
-
Characterize the purified product using NMR, IR, and MS.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Potential Research Directions for Sucrose 4,6-Methyl Orthoester: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucrose (B13894) 4,6-methyl orthoester, a cyclic acetal (B89532) derivative of sucrose, presents a unique scaffold for chemical and biological exploration. While historically recognized as a key intermediate in the synthesis of the artificial sweetener sucralose, its inherent chemical properties, particularly the acid-labile orthoester functionality, open up a promising landscape for novel research and development. This technical guide outlines several potential research directions for Sucrose 4,6-methyl orthoester, focusing on its application in drug delivery, as a scaffold for novel bioactive molecules, and as a tool for studying biological processes. This document provides a comprehensive overview of the core chemistry, potential applications, and detailed experimental considerations to facilitate further investigation into this versatile molecule.
Introduction
Sucrose, a readily available and biocompatible disaccharide, has been extensively utilized as a starting material in various chemical syntheses. The selective modification of its hydroxyl groups offers a pathway to a diverse range of functionalized derivatives. Among these, this compound is distinguished by the presence of a cyclic methyl orthoester protecting the 4- and 6-hydroxyl groups of the glucose moiety. This functional group imparts specific chemical characteristics, most notably its susceptibility to hydrolysis under mildly acidic conditions, a feature that can be harnessed for controlled release applications. While its primary documented use is as a precursor to sucrose 6-esters, the unique structure of this compound warrants a broader investigation into its potential as a functional molecule in its own right. This guide aims to stimulate and direct such research by providing a technical foundation and outlining promising avenues of inquiry.
Core Chemistry and Properties
This compound is chemically known as (4aR,6R,7R,8R,8aS)-6-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-methoxy-2-methylhexahydropyrano[3,2-d][1][2]dioxine-7,8-diol. Its key chemical features and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₁₂ | [3] |
| Molecular Weight | 398.36 g/mol | [3] |
| Boiling Point | 671.9±55.0 °C (Predicted) | |
| Density | 1.61±0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in Methanol | |
| pKa | 12.63±0.70 (Predicted) |
The most critical chemical property of this compound for the proposed research directions is the acid-catalyzed hydrolysis of the orthoester group. This reaction proceeds via a three-stage mechanism, leading to the formation of a mixture of sucrose 4- and 6-monoesters.[4] The rate of this hydrolysis is highly dependent on the pH of the surrounding environment, with significantly faster cleavage occurring under acidic conditions compared to neutral or basic pH.[5][6] This pH sensitivity is the cornerstone of its potential in controlled release systems.
Potential Research Directions
pH-Sensitive Drug Delivery Systems
The acid-labile nature of the orthoester linkage makes this compound an attractive candidate for the development of pH-sensitive drug delivery systems.[7] The acidic microenvironment of tumors and the progressively acidic environment of endosomes and lysosomes within cells provide triggers for the controlled release of conjugated or encapsulated therapeutic agents.[8][9]
Research Focus:
-
Prodrug Development: Covalently attaching anticancer drugs (e.g., dasatinib, doxorubicin) to the remaining free hydroxyl groups of this compound via ester or other cleavable linkages.[10] The orthoester would act as a pH-sensitive trigger for drug release within the acidic tumor microenvironment or after cellular uptake.
-
Nanoparticle Formulation: Utilizing this compound as a component in the formulation of biodegradable nanoparticles. The orthoester's hydrolysis would lead to the degradation of the nanoparticle matrix and subsequent release of the encapsulated drug. Poly(ortho ester)s have been successfully formulated into nanoparticles for controlled drug release.[1][2][7]
-
Targeted Delivery: Functionalizing the sucrose backbone with targeting ligands (e.g., folic acid, antibodies) to direct the drug delivery system to specific cell types. The saccharide structure itself may facilitate cellular uptake through specific transporters or endocytic pathways.[11]
Experimental Workflow for Prodrug Development:
Caption: Workflow for developing a this compound-based prodrug.
Scaffold for Novel Bioactive Molecules
Sucrose esters, in general, have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. The specific structure of this compound provides a unique starting point for the synthesis of novel derivatives with potentially enhanced or novel biological activities.
Research Focus:
-
Glycosidase Inhibitors: The sucrose backbone can serve as a recognition motif for various carbohydrate-processing enzymes. Modification of the free hydroxyl groups could lead to the development of potent and selective inhibitors of enzymes like sucrase or other glycosidases, which are therapeutic targets for conditions such as diabetes and viral infections.[12][13]
-
Anticancer Agents: Synthesis of a library of derivatives by modifying the free hydroxyl groups with various functionalities (e.g., aromatic groups, fatty acids) and screening them for cytotoxic activity against various cancer cell lines.
-
Modulators of Signaling Pathways: Investigating the effect of this compound and its derivatives on cellular signaling pathways that are known to be influenced by sugars or glycosylated molecules. For instance, the sweet taste receptor (T1R2/T1R3) and other G-protein coupled receptors can be activated by sucrose and its analogs.[14][15][16] Additionally, sucrose has been shown to influence signaling cascades such as the fibroblast growth factor 21 (FGF21) pathway.[17]
Hypothesized Signaling Pathway Modulation:
Caption: Hypothesized modulation of a GPCR signaling pathway by a sucrose derivative.
Development of Novel Biomaterials
Poly(ortho ester)s are a class of biodegradable polymers with applications in biomedical devices and tissue engineering.[18] The difunctional nature of this compound (after derivatization of the remaining hydroxyls to be reactive with a co-monomer) could allow for its incorporation into novel biocompatible and biodegradable polymers.
Research Focus:
-
Biodegradable Hydrogels: Crosslinking this compound derivatives to form hydrogels for tissue engineering scaffolds or controlled release of growth factors. The degradation rate of the hydrogel could be tuned by the density of the acid-labile orthoester linkages.
-
Functional Coatings: Using this compound to create functional coatings for medical implants that can release therapeutic agents locally or improve biocompatibility.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved by reacting sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in the presence of an acid catalyst.[5]
Materials:
-
Sucrose
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (catalyst)
-
Dimethylformamide (DMF, solvent)
-
Toluene
-
tert-Butylamine
-
Silica (B1680970) gel for column chromatography
-
Acetone (B3395972)/water mixture for elution
Procedure:
-
Dissolve sucrose in DMF.
-
Add trimethyl orthoacetate and a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, neutralize the acid catalyst (e.g., with an ion-exchange resin or a weak base).
-
Remove the solvent under reduced pressure to obtain a syrup.
-
The crude product can be purified by silica gel column chromatography using a suitable solvent system, such as an acetone/water mixture.
Note: An alternative method involves the reaction of sucrose with a ketene (B1206846) acetal, such as 1,1-dimethoxyethene, in the presence of an acid catalyst.[19]
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized product. The formation of the orthoester will result in characteristic shifts in the signals of the protons and carbons at the 4- and 6-positions of the glucose unit. Specific chemical shifts for sucrose and its esters have been well-documented and can be used for comparison.[20]
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the product and confirm its identity. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.[2]
pH-Dependent Hydrolysis Study
Protocol:
-
Prepare buffer solutions at various pH values (e.g., pH 5.0, 6.5, and 7.4).
-
Dissolve a known concentration of this compound in each buffer solution.
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At various time points, withdraw aliquots from each solution.
-
Analyze the aliquots by HPLC to quantify the remaining this compound and the formation of its hydrolysis products (sucrose 4- and 6-monoesters).
-
Plot the concentration of this compound versus time for each pH to determine the hydrolysis rate constant.
Formulation of Nanoparticles
A common method for preparing polymeric nanoparticles is the nanoprecipitation technique.[21]
General Protocol:
-
Dissolve the polymer (e.g., a polymer incorporating this compound) and the drug to be encapsulated in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Add this organic solution dropwise to an aqueous solution containing a stabilizer (e.g., Pluronic F68 or polyvinyl alcohol) under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the resulting nanoparticle suspension to allow for the evaporation of the organic solvent.
-
The nanoparticles can be collected by centrifugation and washed to remove any unencapsulated drug and excess stabilizer.
Enzyme Inhibition Assay
Example: Sucrase Inhibition Assay
-
Prepare a solution of the test compound (this compound derivative) at various concentrations.
-
Prepare a solution of the enzyme sucrase and the substrate sucrose.
-
In a microplate, add the enzyme solution and the test compound solution and pre-incubate for a specific time.
-
Initiate the reaction by adding the sucrose solution.
-
After a defined incubation period, stop the reaction (e.g., by adding a strong base).
-
Measure the amount of glucose or fructose (B13574) produced using a suitable colorimetric assay (e.g., a glucose oxidase-peroxidase assay).
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound represents a largely untapped resource for chemical and biological innovation. Its unique combination of a biocompatible sucrose backbone and a pH-sensitive orthoester functionality provides a versatile platform for the development of advanced drug delivery systems, novel bioactive molecules, and innovative biomaterials. The research directions and experimental frameworks provided in this technical guide are intended to serve as a catalyst for further exploration, with the ultimate goal of translating the potential of this intriguing molecule into tangible benefits for researchers, drug development professionals, and ultimately, patients. The path from a simple intermediate to a multifunctional therapeutic agent is challenging but holds immense promise.
References
- 1. Poly(ortho ester) nanoparticle-based targeted intraocular therapy for controlled release of hydrophilic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A pH-Sensitive nanodrug based on ortho ester-coupled ibuprofen and doxorubicin for synergistic treatment of tumors | springerprofessional.de [springerprofessional.de]
- 9. pH-Responsive Nanosuspension Based on an Orthoester for Synergistic Chemodynamic and Photothermal Therapy in Localized Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A small molecule nanodrug consisting of pH-sensitive ortho ester-dasatinib conjugate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 13. researchgate.net [researchgate.net]
- 14. Sugar Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 16. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic high-sucrose diet increases fibroblast growth factor 21 production and energy expenditure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wilhelm-lab.com [wilhelm-lab.com]
- 21. youtube.com [youtube.com]
Solubility Profile of Sucrose 4,6-Methyl Orthoester in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of sucrose (B13894) 4,6-methyl orthoester in various organic solvents. Due to its unique structural features, understanding the solubility of this sucrose derivative is critical for its application in organic synthesis, pharmaceutical formulation, and materials science. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. The information herein is intended to support researchers and professionals in the effective use and manipulation of sucrose 4,6-methyl orthoester.
Introduction
This compound is a protected derivative of sucrose, a disaccharide widely utilized in various industries. The presence of the methyl orthoester group at the 4 and 6 positions of the glucose unit imparts distinct chemical properties, including altered solubility profiles compared to the parent sucrose molecule. This modification can enhance its utility in non-aqueous systems, making it a valuable intermediate in the synthesis of more complex molecules, such as the artificial sweetener sucralose. An in-depth understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Solubility of this compound
Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative solubility information has been reported by chemical suppliers and in patents related to its synthesis.
Qualitative Solubility Data
The available information indicates that this compound exhibits solubility in polar organic solvents. The table below summarizes the known qualitative solubility of this compound.
| Organic Solvent | Solubility | Source |
| Methanol | Soluble | [1] |
| Acetone | Soluble | |
| Dimethylformamide (DMF) | Soluble (used as a reaction solvent for synthesis) | |
| Pyridine | Soluble (used as a reaction solvent for synthesis) |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) or Gas Chromatography (GC) system after derivatization.
-
Syringe filters (0.22 µm)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Dilute the filtered solution with a known volume of a suitable solvent (compatible with the analytical method) to a concentration within the calibration range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
References
Methodological & Application
Application Notes and Protocols for Orthoester Glycosylation with Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthoester glycosylation is a robust method for the stereoselective formation of glycosidic bonds, particularly for the synthesis of 1,2-trans-glycosides. This method proceeds through a cyclic acyloxonium ion intermediate, which effectively shields one face of the anomeric center, leading to high stereoselectivity.[1][2] Sucrose (B13894), a readily available and inexpensive disaccharide, can be strategically modified to serve as a glycosyl donor. The formation of a 4,6-orthoester on the glucose residue of sucrose provides a stable yet reactive donor for glycosylation reactions.
This document provides a detailed protocol for the preparation of a Sucrose 4,6-methyl orthoester and its subsequent use in a glycosylation reaction to form a new glycosidic linkage.
Synthesis of this compound
The initial step involves the selective formation of a 4,6-orthoester on the glucose moiety of sucrose. This is achieved by reacting sucrose with a trialkyl orthoester in the presence of an acid catalyst. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF).
Experimental Protocol: Synthesis of Sucrose 4,6-Methyl Orthoacetate
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sucrose (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: To the suspension, add trimethyl orthoacetate (1.2-1.5 eq) followed by a catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours, during which the suspension should become a clear solution.
-
Quenching: Upon completion, neutralize the acid catalyst by adding a suitable base, such as triethylamine (B128534) or by passing the solution through a basic ion-exchange resin.
-
Workup and Purification: Filter the mixture if a resin is used. Concentrate the solution under reduced pressure to remove the solvent. The resulting syrup, the crude Sucrose 4,6-methyl orthoacetate, can be purified by silica (B1680970) gel column chromatography.
Orthoester Glycosylation Protocol
The synthesized this compound can then be used as a glycosyl donor to glycosylate a suitable alcohol acceptor. The reaction is promoted by an acid catalyst, which activates the orthoester for nucleophilic attack by the alcohol.
Experimental Protocol: Glycosylation of a Generic Alcohol
-
Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve the this compound (1.0 eq) and the desired alcohol acceptor (1.2-2.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM). Add activated 4Å molecular sieves to ensure anhydrous conditions.
-
Catalyst Addition: Cool the mixture to a suitable temperature (e.g., 0 °C or -20 °C). Add a Lewis acid or Brønsted acid catalyst. A common choice is Boron Trifluoride Etherate (BF₃·OEt₂) (0.1-0.5 eq). Alternatively, an electrogenerated acid (EGA) can be used.[1][2]
-
Reaction: Allow the reaction to stir at the specified temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of a basic solution, such as pyridine (B92270) or triethylamine.
-
Workup: Filter off the molecular sieves and wash them with the reaction solvent. Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired glycosylated product.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and glycosylation reactions. Yields and stereoselectivity are dependent on the specific substrates and reaction conditions used.
| Step | Reactants | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Diastereoselectivity (β:α) |
| Synthesis of Sucrose 4,6-Orthoester | Sucrose, Trimethyl orthoacetate | p-Toluenesulfonic acid | DMF | RT | 1-3 | ~85-95 | N/A |
| Glycosylation with Primary Alcohol | This compound, Primary Alcohol (e.g., Benzyl alcohol) | BF₃·OEt₂ | DCE | 0 °C to RT | 2-6 | ~60-80 | >10:1 |
| Glycosylation with Secondary Alcohol | This compound, Secondary Alcohol (e.g., Cyclohexanol) | BF₃·OEt₂ or EGA | DCE/DCM | 0-40 °C | 4-12 | ~40-65 | >10:1 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-stage protocol of orthoester glycosylation.
Signaling Pathway/Logical Relationship Diagram
Caption: Key steps in the mechanism of orthoester glycosylation.
References
Application Notes and Protocols: Sucrose 4,6-Methyl Orthoester as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of sucrose (B13894) 4,6-methyl orthoester as a selective protecting group for the 4- and 6-hydroxyl groups of sucrose. This strategy is particularly valuable in multi-step syntheses where selective modification of other hydroxyl groups is required, most notably in the industrial synthesis of the high-intensity sweetener, sucralose (B1001).
Introduction
The selective protection of the numerous hydroxyl groups of sucrose is a significant challenge in carbohydrate chemistry. The sucrose 4,6-methyl orthoester is a cyclic protecting group that selectively masks the C4 and C6 hydroxyls of the glucopyranosyl unit. This approach offers a convenient and efficient route to obtaining sucrose derivatives specifically functionalized at other positions. The formation of the 4,6-orthoester is achieved by reacting sucrose with a trialkyl orthoester or a ketene (B1206846) acetal (B89532) under acidic conditions.[1][2] The subsequent mild acidic hydrolysis of the orthoester yields a mixture of the 4- and 6-monoesters, which can then be isomerized to the desired 6-ester, a key intermediate in various synthetic pathways.[1][2]
Applications
The primary application of the this compound protecting group strategy is in the synthesis of sucralose . By protecting the 6-hydroxyl group as an ester, the remaining free hydroxyl groups at the 4, 1', and 6' positions can be selectively chlorinated.[1] This methodology provides a more direct and selective route to sucralose compared to other methods that involve multiple protection and deprotection steps.[1]
Beyond sucralose synthesis, this protecting group strategy can be applied in the development of other sucrose-based compounds where selective modification of the sucrose backbone is desired. This includes the synthesis of novel sweeteners, food additives, and carbohydrate-based drug candidates.
Chemical Structures and Reaction Pathway
The overall transformation involves three key steps: protection to form the 4,6-orthoester, mild hydrolysis to a mixture of 4- and 6-monoesters, and isomerization to the 6-monoester.
Caption: Reaction pathway for sucrose 6-acetate synthesis.
Experimental Protocols
The following protocols are based on established methods for the synthesis and use of this compound as a protecting group.[1][2][3]
Protocol 1: Synthesis of Sucrose 4,6-Methyl Orthoacetate
This protocol describes the formation of the cyclic orthoester protecting group.
Materials:
-
Sucrose
-
Dimethylformamide (DMF)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
Dissolve sucrose in DMF in a reaction flask.
-
Add trimethyl orthoacetate to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid to initiate the reaction.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within one hour.[1]
-
The resulting product, sucrose 4,6-methyl orthoacetate, can be used directly in the next step or isolated.
Protocol 2: Mild Acidic Hydrolysis to Sucrose 4- and 6-Acetate
This protocol describes the cleavage of the orthoester to form a mixture of monoesters.
Materials:
-
Solution of Sucrose 4,6-Methyl Orthoacetate in DMF
-
Water
Procedure:
-
To the reaction mixture from Protocol 1, add a controlled amount of water.
-
Stir the mixture at room temperature. This mild acidic hydrolysis will yield a mixture of sucrose 4-acetate and sucrose 6-acetate.[1][2]
Protocol 3: Isomerization to Sucrose 6-Acetate
This protocol describes the conversion of the 4-acetate to the desired 6-acetate.
Materials:
-
Mixture of Sucrose 4- and 6-Acetate
-
Base (e.g., t-butylamine, potassium carbonate, sodium carbonate, or calcium hydroxide)[2]
Procedure:
-
Add a suitable base to the mixture of sucrose monoesters.
-
Stir the reaction mixture. The base will catalyze the migration of the acetyl group from the 4-position to the 6-position, resulting in the desired sucrose 6-acetate.[1][2]
-
The final product can be purified using standard techniques.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various sources for the synthesis of sucrose 6-acetate via the 4,6-methyl orthoester protecting group strategy.
Table 1: Reaction Conditions for this compound Formation
| Parameter | Value | Reference |
| Reactants | ||
| Sucrose | 1 equivalent | [1][3] |
| Trimethyl orthoacetate | 1.1 - 1.5 molar equivalents | [1][3] |
| Solvent | Dimethylformamide (DMF) | [1][3] |
| Catalyst | p-Toluenesulfonic acid | [1][3] |
| Temperature | 20°C - 65°C | [1][3] |
| Reaction Time | 1 - 2.5 hours | [1][3] |
Table 2: Yield of Sucrose 6-Acetate
| Starting Material | Reagents | Yield | Reference |
| Sucrose | Trimethyl orthoacetate, p-TsOH, H₂O, t-butylamine | ~83% (crude, containing DMF) | [1] |
| Sucrose | Trimethyl orthoacetate, p-methyl benzenesulfonic acid, H₂O, t-butylamine | 79.9% - 85.0% (molar yield) | [3] |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow from starting material to the final product.
Caption: Experimental workflow for sucrose 6-acetate synthesis.
Stability and Deprotection
The this compound is stable under basic conditions but is readily hydrolyzed under mild aqueous acidic conditions to yield the corresponding esters.[1][4] This differential stability is a key feature of this protecting group, allowing for selective deprotection. Complete removal of the resulting ester to regenerate the hydroxyl groups can be achieved under standard basic hydrolysis conditions. The stability of sucrose monoesters is generally excellent in a pH range of 5 to 7 at room temperature.[5]
Conclusion
The use of a 4,6-methyl orthoester as a protecting group for sucrose provides an efficient and selective method for the preparation of sucrose 6-esters. This strategy is a cornerstone in the synthesis of sucralose and holds potential for the development of other modified sucrose derivatives for applications in the food and pharmaceutical industries. The protocols and data presented here offer a comprehensive guide for researchers and scientists working in these fields.
References
- 1. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 2. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
- 3. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Sucrose (B13894) 4,6-methyl orthoester, a key intermediate in the selective modification of sucrose. The procedure outlined below is based on established methods for the preparation of sucrose orthoesters, offering a reliable pathway for researchers in glycobiology and medicinal chemistry.
Introduction
Sucrose, a disaccharide composed of glucose and fructose, possesses multiple hydroxyl groups, making its selective chemical modification a significant challenge. Orthoesters serve as valuable protecting groups in carbohydrate chemistry, allowing for the targeted reaction of specific hydroxyls. The formation of a 4,6-orthoester on the glucose moiety of sucrose is a common strategy to enable further derivatization at other positions. This protocol details the synthesis of Sucrose 4,6-methyl orthoester via the reaction of sucrose with trimethyl orthoacetate in the presence of an acid catalyst.
Experimental Protocol
The synthesis of this compound is achieved by reacting sucrose with a trialkyl orthoester in an inert organic solvent with an acid catalyst.[1] The reaction is typically completed within an hour at room temperature.[1]
Materials and Reagents:
-
Sucrose
-
Trimethyl orthoacetate
-
Dimethylformamide (DMF)
-
p-Toluenesulfonic acid
-
Amberlite IRA-93(OH-) ion exchange resin or other suitable base for neutralization
-
n-Butanol
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3.42 g of sucrose in 27.5 ml of dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add 1.91 ml of trimethyl orthoacetate and a catalytic amount (25 mg) of p-toluenesulfonic acid.[1]
-
Reaction Monitoring: Allow the reaction to proceed at ambient temperature for one hour.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of n-butanol/ethanol/water (5:3:2). The product, Sucrose 4,6-methyl orthoacetate, should have an Rf value of approximately 0.62, while sucrose has an Rf of 0.40.[1]
-
Neutralization: Once the reaction is complete, neutralize the solution using Amberlite IRA-93(OH-) ion exchange resin.[1]
-
Workup: Filter the solution to remove the ion exchange resin.
-
Isolation: Evaporate the filtrate in vacuo to obtain the product as a clear, colorless syrup.[1] The expected yield is approximately 4.0 g.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Sucrose | 3.42 g | [1] |
| Trimethyl orthoacetate | 1.91 ml | [1] |
| Dimethylformamide (DMF) | 27.5 ml | [1] |
| p-Toluenesulfonic acid | 25 mg | [1] |
| Reaction Time | 1 hour | [1] |
| Reaction Temperature | Ambient | [1] |
| Product Yield | ~4.0 g | [1] |
| TLC Rf (Product) | 0.62 | [1] |
| TLC Rf (Sucrose) | 0.40 | [1] |
| TLC Mobile Phase | n-BuOH/EtOH/H2O (5:3:2) | [1] |
Experimental Workflow
References
Application Notes and Protocols for the Large-Scale Synthesis of Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of Sucrose (B13894) 4,6-methyl orthoester. This compound is a key intermediate, primarily in the synthesis of the high-intensity sweetener sucralose.[1][2] The protocols described are based on established chemical principles and data from patent literature, adapted for large-scale production.
I. Introduction and Industrial Applications
Sucrose 4,6-methyl orthoester is a protected sucrose derivative where the 4- and 6-hydroxyl groups of the glucose moiety are blocked by a methyl orthoester group. This selective protection is a critical step in directing subsequent chemical modifications of the sucrose molecule.
The primary industrial application of this compound is as a pivotal intermediate in the manufacturing of sucralose. The orthoester is hydrolyzed under controlled conditions to yield sucrose-6-acetate, a precursor to sucralose.[1][3] While its main role is as a synthetic intermediate, its unique structure may offer potential in other areas of carbohydrate chemistry and drug delivery, although large-scale applications in these fields are not yet established.
II. Chemical Synthesis Pathway
The industrial synthesis of this compound is typically achieved through the acid-catalyzed reaction of sucrose with a trialkyl orthoester, most commonly trimethyl orthoacetate, in an inert organic solvent.[1] An alternative route involves the reaction of sucrose with a ketene (B1206846) acetal, such as 1,1-dimethoxyethene.[2]
Reaction Scheme:
Sucrose + Trimethyl Orthoacetate (in the presence of an acid catalyst) → this compound + Methanol (B129727)
III. Experimental Protocols
The following protocols are designed for the large-scale synthesis of this compound in an industrial setting.
Protocol 1: Synthesis of this compound
This protocol details the reaction of sucrose with trimethyl orthoacetate.
1. Materials:
-
Sucrose (food grade, dried)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (catalyst)
-
Dimethylformamide (DMF, solvent)
-
Toluene (for co-evaporation)
-
tert-Butylamine (B42293) (for neutralization)
2. Equipment:
-
Large-scale glass-lined or stainless steel reactor with heating, cooling, and vacuum capabilities
-
Agitator/stirrer
-
Condenser for solvent recovery
-
Filtration system
-
Rotary evaporator or thin-film evaporator for solvent removal
3. Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants:
-
Charge the reactor with dimethylformamide (DMF).
-
Add dried sucrose to the DMF with agitation until fully dissolved or a uniform suspension is achieved. Heating to 50-65°C can aid dissolution.[3]
-
Add p-toluenesulfonic acid as the catalyst.
-
Slowly add trimethyl orthoacetate to the reaction mixture.
-
-
Reaction:
-
Maintain the reaction temperature between 50-65°C with continuous stirring.[3]
-
The reaction progress can be monitored by HPLC to track the consumption of sucrose.
-
Methanol is generated as a byproduct. Intermittent vacuum distillation can be employed to remove methanol and drive the reaction to completion.[3]
-
-
Work-up:
-
Once the reaction is complete (typically after several hours, as monitored by HPLC), cool the mixture to room temperature.
-
The crude product is a solution of this compound in DMF.
-
Protocol 2: Purification of this compound
Direct large-scale purification of the orthoester is often bypassed in industrial settings where it is an intermediate. The crude reaction mixture is typically carried forward to the next step (hydrolysis). However, for applications requiring the isolated orthoester, the following purification principles can be applied.
1. Procedure:
-
Neutralization: Neutralize the acidic catalyst. For subsequent hydrolysis, a base like tert-butylamine can be added directly to the crude reaction mixture.[1]
-
Solvent Removal: The bulk of the DMF can be removed under high vacuum.
-
Co-evaporation: Toluene can be added and co-evaporated to azeotropically remove residual DMF, yielding the crude this compound as a thick syrup.[1]
-
Chromatography (for high purity): For research and development purposes, silica (B1680970) gel column chromatography can be employed for purification, though this is not typically feasible for large industrial batches.[2]
IV. Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its subsequent conversion to sucrose-6-acetate, based on lab and pilot-scale examples from patent literature.
| Parameter | Value | Reference |
| Synthesis of this compound | ||
| Sucrose to Trimethyl Orthoacetate Molar Ratio | 1 : 1.1 to 1 : 1.5 | [1] |
| Catalyst Loading (p-TSA) | 0.1 - 0.6% w/w of sucrose | [1][3] |
| Solvent (DMF) to Sucrose Ratio | 4:1 to 7.5:1 (v/w) | [1][3] |
| Reaction Temperature | 20 - 65°C | [1][3] |
| Reaction Time | 1 - 3 hours | [1] |
| Conversion to Sucrose-6-Acetate | ||
| Molar Yield of Sucrose-6-Acetate (from Sucrose) | up to 85.0% | [3] |
V. Visualizations
Diagram 1: Synthesis Workflow of this compound
References
Application Notes and Protocols: The Role of Sucrose 4,6-Methyl Orthoester in Glycoconjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucrose (B13894) 4,6-methyl orthoester is a key cyclic acetal (B89532) derivative of sucrose, primarily utilized as a strategic intermediate in the regioselective synthesis of sucrose-based compounds. Its principal application lies in the preparation of sucrose-6-esters, which are crucial precursors for the artificial sweetener sucralose (B1001). While the broader application of sucrose 4,6-methyl orthoester as a direct glycosyl donor for the synthesis of complex glycoconjugates such as glycoproteins or glycolipids is not extensively documented, the inherent reactivity of the orthoester functionality positions it as a potential tool for such transformations. This document provides a detailed overview of the established and potential roles of this compound in synthetic carbohydrate chemistry, complete with experimental protocols and reaction workflows.
Introduction to this compound
This compound is a protected form of sucrose where the 4- and 6-hydroxyl groups of the glucose moiety are masked as a cyclic methyl orthoester. This protective group serves two primary functions: it imparts stability to the sucrose molecule under specific reaction conditions and it allows for the regioselective functionalization of the remaining free hydroxyl groups. The formation of the 4,6-orthoester is a cornerstone in the synthetic pathway towards valuable sucrose derivatives.
Key Attributes:
-
CAS Number: 116015-72-6
-
Molecular Formula: C₁₅H₂₆O₁₂
-
Molecular Weight: 398.36 g/mol
Established Role in Sucrose-6-Ester and Sucralose Synthesis
The most prominent and well-documented role of this compound is as a pivotal intermediate in the synthesis of sucrose-6-acetate, a precursor to the high-intensity sweetener sucralose. The orthoester's stability under neutral or basic conditions, followed by its selective hydrolysis under mild acidic conditions, allows for the targeted acylation of the 6-position of sucrose.
Synthetic Workflow
The overall synthetic strategy involves a three-step process starting from sucrose:
-
Formation of this compound: Sucrose is reacted with a trialkyl orthoester, such as trimethyl orthoacetate, in the presence of an acid catalyst.[1]
-
Mild Acidic Hydrolysis: The formed orthoester undergoes controlled hydrolysis to yield a mixture of sucrose-4-acetate and sucrose-6-acetate.
-
Isomerization: The mixture is treated with a base to induce acyl migration from the 4-position to the more thermodynamically stable 6-position, yielding the desired sucrose-6-acetate in high purity.[1]
Caption: Synthetic pathway from sucrose to sucralose via the this compound intermediate.
Experimental Protocols
Protocol 1: Preparation of this compound [1]
-
Materials:
-
Sucrose (dried)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (catalytic amount)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Suspend dried sucrose (1.0 eq) in anhydrous DMF.
-
Add trimethyl orthoacetate (1.25-1.5 eq) to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by HPLC until the disappearance of the starting material.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., triethylamine (B128534) or an anion exchange resin).
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude this compound as a syrup.
-
Protocol 2: Synthesis of Sucrose-6-acetate from this compound [1]
-
Materials:
-
Crude this compound
-
Water
-
-
Procedure:
-
To the crude this compound, add a controlled amount of water to initiate hydrolysis.
-
Stir the mixture at room temperature for approximately 1 hour.
-
Add tert-butylamine and an additional amount of water to the reaction mixture.
-
Continue stirring at room temperature for 3 hours to facilitate the isomerization of the 4-acetate to the 6-acetate.
-
The final product, sucrose-6-acetate, can be purified by chromatography.
-
Quantitative Data
| Reactant | Molar Equivalent | Product(s) | Typical Yield | Reference |
| Sucrose | 1.0 | This compound | High | [1] |
| This compound | 1.0 | Sucrose-6-acetate (after hydrolysis and isomerization) | 80-85% | [1] |
Potential Role in Broader Glycoconjugate Synthesis
While the primary application of this compound is well-defined, the general reactivity of sugar orthoesters suggests a potential, albeit less explored, role in the synthesis of more complex glycoconjugates. Sugar orthoesters are known to act as glycosyl donors for the formation of 1,2-trans glycosidic linkages.[2] This proceeds through the rearrangement of the orthoester to a dioxolenium ion intermediate, which is then attacked by a nucleophile (the acceptor).[2]
Theoretical Reaction Pathway
The orthoester can be activated by a Lewis acid or a protic acid to form a reactive intermediate. This intermediate can then be intercepted by a suitable glycosyl acceptor, such as a partially protected monosaccharide, an amino acid residue (e.g., serine or threonine), or a lipid with a free hydroxyl group, to form a new glycosidic bond.
Caption: General mechanism for glycosylation using a sugar orthoester donor.
Potential Applications and Experimental Considerations
-
Oligosaccharide Synthesis: this compound could potentially be used to glycosylate a partially protected monosaccharide or another sucrose molecule to form a trisaccharide or a sucrose-based oligosaccharide. The regioselectivity of such a reaction would be a critical factor to control.
-
Glycopeptide Synthesis: The hydroxyl groups of serine and threonine residues in a peptide chain are potential nucleophiles for attack on the activated orthoester. This would lead to the formation of an O-linked sucrose-peptide conjugate.
-
Glycolipid Synthesis: Lipids containing free hydroxyl groups, such as ceramides (B1148491) or diacylglycerols, could serve as acceptors to form sucrose-based glycolipids.
Protocol 3: General Protocol for Orthoester-Mediated Glycosylation (Hypothetical for Sucrose)
-
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂))
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound (1.0 eq), the glycosyl acceptor (1.2 eq), and activated molecular sieves in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Add the Lewis acid catalyst dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable base (e.g., pyridine (B92270) or triethylamine).
-
Filter the reaction mixture, and concentrate the filtrate under reduced pressure.
-
Purify the resulting glycoconjugate by silica (B1680970) gel column chromatography.
-
Summary and Future Perspectives
This compound is a valuable synthetic intermediate with a well-established role in the industrial synthesis of sucrose-6-esters and sucralose. Its utility lies in its ability to act as a temporary protecting group, enabling regioselective modifications of the sucrose molecule.
The potential for this compound to act as a glycosyl donor in the broader synthesis of complex glycoconjugates remains an area for further exploration. The development of selective activation conditions and a deeper understanding of the reactivity of this disaccharide-derived orthoester could open new avenues for the creation of novel sucrose-containing glycoconjugates for applications in drug delivery, materials science, and functional foods. Future research in this area would need to address the challenges of regioselectivity and the steric hindrance associated with the sucrose moiety.
References
step-by-step guide to using Sucrose 4,6-methyl orthoester in the lab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory use of Sucrose (B13894) 4,6-methyl orthoester, a key intermediate in the synthesis of valuable sucrose derivatives. This document outlines the chemical properties, synthesis, and subsequent reactions of this compound, supported by detailed experimental protocols and quantitative data.
Introduction
Sucrose 4,6-methyl orthoester, with the CAS number 116015-72-6, is a cyclic orthoester derivative of sucrose.[1] It serves as a crucial intermediate in synthetic carbohydrate chemistry, most notably in the preparation of sucrose-6-esters, which are precursors to the high-intensity sweetener sucralose.[2] The formation of the 4,6-orthoester selectively protects the hydroxyl groups at the 4 and 6 positions of the glucose moiety of sucrose, allowing for regioselective modification of the remaining hydroxyl groups. This document details the laboratory-scale synthesis of this compound and its subsequent conversion to sucrose-6-acetate through hydrolysis and base-catalyzed acyl migration.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 116015-72-6 | [1] |
| Molecular Formula | C₁₅H₂₆O₁₂ | [1] |
| Molecular Weight | 398.36 g/mol | [1] |
| Appearance | Typically a syrup or solid | [2] |
| Solubility | Soluble in polar aprotic solvents like DMF | [2] |
Key Applications
The primary application of this compound is as a protected intermediate for the synthesis of sucrose-6-esters. This is achieved through a two-step process:
-
Mild Acidic Hydrolysis: The orthoester is hydrolyzed under mild acidic conditions to yield a mixture of sucrose-4-acetate and sucrose-6-acetate.
-
Acyl Migration: The mixture is then treated with a base to induce the migration of the acetyl group from the 4-position to the 6-position, resulting in the desired sucrose-6-acetate as the major product.[2]
This regioselective acylation is a key advantage, as direct acylation of sucrose often leads to a complex mixture of products.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from sucrose and trimethyl orthoacetate, using p-toluenesulfonic acid as a catalyst.[2]
Materials:
-
Sucrose (dried)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (catalytic amount)
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Vacuum evaporator
Procedure:
-
In a round-bottom flask, suspend 100 g of dried sucrose in 400 mL of anhydrous DMF.
-
To the stirred suspension, add 48 mL of trimethyl orthoacetate and 600 mg of p-toluenesulfonic acid.
-
Stir the mixture at room temperature (20-22°C) for approximately 3 hours. The reaction can be monitored by HPLC until the starting material is consumed. The mixture should become a clear solution after about 1.25 hours.[2]
-
Upon completion, the reaction mixture containing this compound can be used directly in the next step or purified. For purification, the solvent can be removed under vacuum.
Protocol 2: Synthesis of Sucrose-6-Acetate via Hydrolysis and Acyl Migration
This protocol details the conversion of the crude this compound to sucrose-6-acetate.
Materials:
-
Crude reaction mixture from Protocol 1
-
Water
-
Toluene
-
Vacuum evaporator
Procedure:
-
To the clear solution obtained from Protocol 1 (containing approximately 50 g of initial sucrose), add 20 mL of water.
-
Stir the mixture for 20 minutes to effect the hydrolysis of the orthoester to a mixture of sucrose-4-acetate and sucrose-6-acetate.
-
Add 5 mL of tert-butylamine to the reaction mixture to catalyze the acyl migration.
-
Continue stirring for 1 hour. The progress of the acyl migration can be monitored by HPLC.
-
Concentrate the reaction mixture under vacuum to remove the solvent.
-
Add toluene (2 x 200 mL) and co-evaporate under vacuum to remove residual DMF, yielding crude sucrose-6-acetate as a thick syrup.[2]
Data Presentation
The following tables summarize quantitative data extracted from patent literature for the synthesis of sucrose-6-acetate from sucrose via the orthoester intermediate.
Table 1: Reaction Conditions for Sucrose-6-Acetate Synthesis [3]
| Parameter | Value |
| Starting Material | Sucrose (80.0 g, 0.234 mol) |
| Solvent | DMF (600 mL) |
| Reagent | Trimethyl orthoacetate (22.4g - 25.3g) |
| Catalyst | p-Toluenesulfonic acid (0.32g - 0.48g) |
| Reaction Temperature | 55 - 60°C |
| Reaction Time (Orthoester formation) | 0.5 - 1 hour |
| Hydrolysis | Addition of 37g water, 1 hour reaction |
| Acyl Migration | Addition of 1.2g tert-Butylamine and 37g water, 3 hours reaction at 30°C |
Table 2: Molar Yields of Sucrose-6-Acetate under Various Conditions [3]
| Trimethyl Orthoacetate (mol) | p-Toluenesulfonic Acid (g) | Reaction Temp (°C) | Molar Yield of Sucrose-6-Acetate (%) |
| 0.187 | 0.32 | 55 | 79.9 |
| 0.199 | 0.48 | 55 | 85.0 |
| 0.211 | 0.48 | 60 | 83.3 |
Table 3: Effect of tert-Butylamine and Water on Acetate Migration [2]
| t-BuNH₂ (% by vol) | H₂O (% by vol) | Time (min) | Sucrose 4-acetate (%) | Sucrose 6-acetate (%) | Sucrose (%) |
| 1.25 | 5 | 180 | 6.4 | 80.2 | 13.3 |
| 2.5 | 5 | 135 | 3.2 | 80.6 | 16.1 |
| 2.5 | 10 | 60 | 2.1 | 86.9 | 11.0 |
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Synthesis of this compound.
Caption: Conversion to Sucrose-6-acetate.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.
-
p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.
-
Trimethyl orthoacetate and tert-butylamine are flammable and have strong odors.
Conclusion
This compound is a valuable synthetic intermediate that allows for the regioselective preparation of sucrose-6-esters. The protocols provided herein, derived from established literature, offer a reliable method for its synthesis and subsequent conversion in a laboratory setting. The quantitative data and workflows presented should aid researchers in successfully applying this chemistry to their own projects.
References
Application Notes and Protocols: Activation of Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the activation of Sucrose (B13894) 4,6-methyl orthoester, a key intermediate in the synthesis of valuable sucrose derivatives. The primary method of activation involves a mild aqueous acidic hydrolysis, which selectively cleaves the orthoester ring to yield a mixture of sucrose 4- and 6-monoesters. This mixture can then be subjected to further transformations, such as base-catalyzed isomerization, to enrich the desired 6-O-substituted sucrose derivative, a crucial precursor for the synthesis of non-caloric sweeteners like sucralose.
Reaction Principle and Pathway
The activation of the Sucrose 4,6-methyl orthoester proceeds via an acid-catalyzed hydrolysis. The reaction is initiated by protonation of one of the oxygen atoms of the orthoester, followed by nucleophilic attack by water. This leads to the opening of the cyclic orthoester and the formation of a mixture of the corresponding 4-O- and 6-O-acyl sucrose derivatives. The reaction is highly regioselective, yielding substitution primarily at the C4 and C6 hydroxyl groups of the glucose moiety of sucrose.
Caption: Overall reaction pathway for the formation, activation, and isomerization of sucrose 4,6-orthoesters.
Experimental Protocols
The following protocols are based on established procedures for the synthesis and subsequent hydrolysis of sucrose 4,6-orthoacetates, which serve as a reliable model for the corresponding methyl orthoesters.[1]
Protocol 1: One-Pot Synthesis and Activation of Sucrose 4,6-Orthoester
This protocol details a one-pot procedure for the formation of the sucrose 4,6-orthoester followed by its in-situ hydrolysis.
Materials:
-
Sucrose (dried)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
tert-Butylamine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Vacuum evaporator
-
HPLC system for reaction monitoring
Procedure:
-
Orthoester Formation:
-
To a suspension of 100 g of dried sucrose in 400 mL of anhydrous DMF in a round-bottom flask, add 48 mL of trimethyl orthoacetate (1.25 molar equivalents).
-
Add 600 mg of p-toluenesulfonic acid to the mixture.
-
Stir the reaction mixture at room temperature (20-22°C) for 3 hours. The reaction can be monitored by HPLC until the starting material is consumed. The mixture should become a clear solution after approximately 1.25 hours.[1]
-
-
Activation (Hydrolysis):
-
To the reaction mixture from the previous step, add 40 mL of water (8 molar equivalents) at room temperature.
-
Continue stirring for approximately 1 hour to ensure complete cleavage of the orthoester ring. The progress of the hydrolysis can also be monitored by HPLC.[1]
-
-
Isomerization (Optional but Recommended for 6-Ester Synthesis):
-
To the solution containing the mixture of sucrose 4- and 6-acetates, add 10 mL of tert-butylamine.
-
Stir the reaction mixture at ambient temperature for 1.25 hours to facilitate the migration of the acetyl group from the 4-position to the 6-position.[1]
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture to a syrup under reduced pressure at 80-85°C to remove the solvent.[1]
-
For further purification and removal of residual DMF, the syrup can be co-evaporated with toluene.
-
Quantitative Data Summary
The following table summarizes the typical reaction parameters for the one-pot synthesis and activation of a sucrose 4,6-orthoester.
| Parameter | Value | Reference |
| Orthoester Formation | ||
| Sucrose | 100 g | [1] |
| Trimethyl orthoacetate | 48 mL (1.25 Molar Eq.) | [1] |
| p-Toluenesulfonic acid | 600 mg | [1] |
| Solvent (Anhydrous DMF) | 400 mL | [1] |
| Reaction Temperature | 20-22°C | [1] |
| Reaction Time | 3 hours | [1] |
| Activation (Hydrolysis) | ||
| Water | 40 mL (8 Molar Eq.) | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | ~1 hour | [1] |
| Isomerization | ||
| tert-Butylamine | 10 mL | [1] |
| Reaction Temperature | Ambient Temperature | [1] |
| Reaction Time | 1.25 hours | [1] |
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the experimental protocol.
Caption: Experimental workflow for the one-pot synthesis and activation of sucrose 4,6-orthoester.
Concluding Remarks
The mild acidic hydrolysis of this compound is a robust and efficient method for the regioselective introduction of functional groups at the 4- and 6-positions of sucrose. The provided protocol offers a reliable starting point for researchers in carbohydrate chemistry and drug development. The one-pot nature of the reaction, combining orthoester formation, hydrolysis, and isomerization, presents an efficient synthetic route to valuable sucrose-6-esters. Optimization of reaction times and reagent quantities may be necessary depending on the specific orthoester and the desired product distribution. The use of HPLC for in-process monitoring is highly recommended to ensure reaction completion at each stage.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sucrose 4,6-Methyl Orthoester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Sucrose (B13894) 4,6-methyl orthoester.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Sucrose 4,6-methyl orthoester?
A1: The synthesis involves the reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in the presence of an acid catalyst in an inert organic solvent. This reaction selectively forms the 4,6-orthoester on the glucose moiety of sucrose.
Q2: Why is the formation of the 4,6-orthoester favored?
A2: The formation of the 4,6-orthoester is favored due to the formation of a stable six-membered ring structure involving the primary hydroxyl group at C6 and the secondary hydroxyl group at C4 of the glucose unit in sucrose.
Q3: What are the common catalysts and solvents used for this synthesis?
A3: Common acid catalysts include p-toluenesulfonic acid, pyridinium (B92312) chloride, or pyridinium tosylate.[1] Inert organic solvents such as dimethylformamide (DMF) or pyridine (B92270) are typically used.[1]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction shows a very low yield of the desired this compound. What are the potential causes and solutions?
A: Low yield can be attributed to several factors. Consider the following troubleshooting steps:
-
Moisture in the Reaction: The presence of water is detrimental as it can hydrolyze the orthoester reagent and the product.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Drying the sucrose, for instance, by heating it in a vacuum oven, can be beneficial.[1]
-
-
Inactive Catalyst: The acid catalyst may be old or inactive.
-
Solution: Use a fresh batch of the acid catalyst.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: While the reaction is often reported to be complete within an hour at ambient temperature, you can monitor the reaction progress using thin-layer chromatography (TLC).[1] If the reaction is sluggish, a slight increase in temperature might be necessary, but be cautious as higher temperatures can lead to side product formation.
-
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Carefully check the molar equivalents of the trialkyl orthoester relative to sucrose. An excess of the orthoester is typically used.
-
Presence of Impurities and Side Products
Q: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize them?
A: Common impurities include unreacted sucrose, hydrolyzed orthoester, and other sucrose isomers.
-
Unreacted Sucrose: This is often due to an incomplete reaction.
-
Solution: As mentioned above, ensure anhydrous conditions, active catalyst, and sufficient reaction time. A Chinese patent suggests that adding a low-polarity solvent after the reaction can help crystallize out unreacted sucrose.[2]
-
-
Hydrolysis Products: If moisture is present, both the trialkyl orthoester and the target orthoester can hydrolyze.
-
Solution: Strict adherence to anhydrous conditions is crucial.
-
-
Formation of Other Isomers: While the 4,6-orthoester is the major product, other isomers can form to a lesser extent.
-
Solution: The reaction conditions are generally selective for the 4,6-isomer.[1] Purification by column chromatography can separate the desired product from other isomers.
-
Work-up and Purification Issues
Q: I am having difficulty isolating a pure product after the reaction. What is the recommended work-up and purification procedure?
A: A typical work-up procedure involves neutralizing the acid catalyst, followed by solvent removal and purification.
-
Neutralization: After the reaction is complete, the acid catalyst must be neutralized. This can be achieved by using a basic ion-exchange resin (e.g., Amberlite IRA93(OH-)) or by washing with a mild aqueous base like sodium bicarbonate.[1]
-
Solvent Removal: The inert solvent (e.g., DMF) is typically removed under vacuum.[1]
-
Purification: The resulting crude product, often a syrup, can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
Table 1: Example Reaction Conditions for Sucrose 4,6-methyl orthoacetate Synthesis
| Parameter | Value | Reference |
| Sucrose | 3.42 g | [1] |
| Trimethyl orthoacetate | 1.91 ml (1.5 molar equivalents) | [1] |
| p-Toluenesulfonic acid | 25 mg (catalytic amount) | [1] |
| Solvent (DMF) | 27.5 ml | [1] |
| Reaction Time | 1 hour | [1] |
| Temperature | Ambient | [1] |
| Yield | Not explicitly quantified, described as "virtually complete reaction" to a "clear colourless syrup (4.0 g)" | [1] |
Table 2: Alternative Reaction Conditions for Sucrose 6-acetate via Orthoester
| Parameter | Value | Reference |
| Sucrose | 100 g (dried) | [1] |
| Trimethyl orthoacetate | 48 ml (1.25 molar equivalents) | [1] |
| p-Toluenesulfonic acid | 600 mg | [1] |
| Solvent (DMF) | 400 ml | [1] |
| Reaction Time | 3 hours (monitored by HPLC) | [1] |
| Temperature | 20-22 °C | [1] |
| Product | Sucrose 6-acetate (after subsequent hydrolysis and isomerization) | [1] |
Experimental Protocols
Detailed Protocol for the Synthesis of Sucrose 4,6-methyl orthoacetate
This protocol is adapted from the procedure described in US Patent 4,889,928.[1]
Materials:
-
Sucrose (dried)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid
-
Anhydrous Dimethylformamide (DMF)
-
Amberlite IRA93(OH-) ion-exchange resin or saturated sodium bicarbonate solution
-
Silica gel for column chromatography
-
Solvents for TLC and column chromatography (e.g., n-butanol/ethanol/water mixtures)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve sucrose (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add trimethyl orthoacetate (1.25-1.5 molar equivalents) followed by a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 1-3 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical solvent system is n-butanol/ethanol/water (5:3:2). The product should have a higher Rf value than sucrose.
-
Neutralization: Once the reaction is complete (as indicated by TLC), add a basic ion-exchange resin and stir for 30 minutes, or alternatively, carefully add a saturated solution of sodium bicarbonate until the pH is neutral.
-
Filtration and Solvent Removal: If an ion-exchange resin was used, filter the mixture. Concentrate the filtrate or the neutralized reaction mixture under reduced pressure to remove the DMF.
-
Purification: The resulting crude syrup can be purified by silica gel column chromatography to yield the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Sucrose 4,6-Methyl Orthoester Synthesis
Welcome to the technical support center for the synthesis of Sucrose (B13894) 4,6-Methyl Orthoester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this critical protecting group strategy in carbohydrate chemistry.
Troubleshooting Guide: Common Side Reactions & Low Yields
This guide addresses the most frequent challenges encountered during the formation of Sucrose 4,6-methyl orthoester, focusing on identifying and mitigating side reactions.
| Problem ID | Observation | Potential Cause | Suggested Solution |
| LY-01 | Low yield of the desired orthoester with significant unreacted sucrose. | Inhibition by Methanol (B129727) Byproduct: The reaction of sucrose with trimethyl orthoacetate generates two equivalents of methanol. An accumulation of methanol can shift the reaction equilibrium backward, preventing the complete conversion of sucrose.[1] | Methanol Removal: During the reaction, apply an intermittent vacuum to remove the methanol as it forms. This will drive the equilibrium towards the product. A gentle stream of an inert gas (like nitrogen or argon) can also be used to facilitate removal. |
| Insufficient Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) is crucial for the reaction to proceed. An inadequate amount will result in a sluggish or incomplete reaction. | Catalyst Loading: Ensure the correct catalytic amount of a strong acid like p-toluenesulfonic acid is used. Typically, this is a small fraction of the sucrose molar amount. | ||
| Moisture in Reagents/Solvents: Water will hydrolyze the trimethyl orthoacetate reagent and can also contribute to the hydrolysis of the sucrose starting material or the orthoester product under acidic conditions. | Anhydrous Conditions: Use thoroughly dried sucrose (e.g., vacuum oven at 60°C).[2] Ensure solvents like DMF are anhydrous. Handle reagents under an inert atmosphere where possible. | ||
| SR-01 | Presence of highly polar spots on TLC, close to the baseline, in addition to unreacted sucrose. | Acid-Catalyzed Hydrolysis of Sucrose: The acidic conditions required for orthoester formation can also catalyze the hydrolysis of the glycosidic bond in sucrose, yielding glucose and fructose (B13574).[3][4][5] | Control Reaction Temperature: Perform the reaction at ambient temperature (20-25°C) as specified in established protocols.[2] Higher temperatures can accelerate sucrose hydrolysis. |
| Minimize Reaction Time: Monitor the reaction closely by TLC. Once the sucrose is consumed, neutralize the acid catalyst promptly (e.g., with triethylamine (B128534) or an anion exchange resin) to prevent further degradation of the product or any remaining starting material. | |||
| SR-02 | Multiple product spots on TLC with similar Rf values. | Formation of other Sucrose Esters/Orthoesters: While the 4,6-hydroxyl groups are sterically favored to form the cyclic orthoester, prolonged reaction times or harsh conditions could potentially lead to the formation of other, less stable orthoesters or the migration of acyl groups if the orthoester ring opens. | Optimize Stoichiometry: Use a slight excess, but not a large excess, of trimethyl orthoacetate. This ensures the reaction proceeds efficiently without promoting side reactions. |
| Purification: Careful column chromatography on silica (B1680970) gel is essential to separate the desired 4,6-orthoester from any isomeric byproducts. | |||
| PI-01 | Product appears as a syrup instead of a solid. | Residual Solvent: The product is often recovered as a syrup after evaporation of the solvent.[2] High-boiling point solvents like DMF can be difficult to remove completely. | Co-evaporation: After the initial concentration, co-evaporate the residue with a lower-boiling point solvent in which the product is soluble but the impurity is not, or which forms an azeotrope with the residual high-boiling solvent (e.g., toluene (B28343) for DMF). |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the formation of this compound and how do I control it?
A1: The primary byproduct generated during the reaction is methanol.[1] It is formed from the reaction of sucrose's hydroxyl groups with trimethyl orthoacetate. The accumulation of methanol can inhibit the forward reaction. To control it, the most effective method is to remove it from the reaction mixture as it forms, typically by applying a vacuum intermittently.[1]
Q2: My TLC plate shows a spot that doesn't move from the baseline, even with a polar solvent system. What could it be?
A2: A highly polar spot that remains at the baseline is likely unreacted sucrose or its hydrolysis products, glucose and fructose.[6][7] Sucrose and its constituent monosaccharides are polyols with very low mobility on silica gel in typical organic solvent systems. To confirm, you can run standard spots of sucrose, glucose, and fructose alongside your reaction mixture.
Q3: How can I be sure I have formed the 4,6-orthoester and not another isomer?
Q4: What is a suitable mobile phase for monitoring this reaction by TLC?
A4: A relatively polar solvent system is required to move these carbohydrate derivatives on a silica gel plate. A good starting point for a mobile phase is a mixture of toluene, ethyl acetate (B1210297), and methanol. A system such as toluene-ethyl acetate-methanol-water (10:5:4.5:0.2 v/v) has been reported for separating sucrose esters.[8] For distinguishing sucrose, glucose, and fructose, systems like n-butanol-acetone-diethylamine-water (10:10:2:6 v/v/v/v) have been used.[9] You will likely need to optimize the solvent ratios to achieve good separation between the starting material (sucrose, Rf ~0.1-0.2), the product (orthoester, higher Rf), and potential hydrolysis byproducts (glucose/fructose, similar Rf to sucrose).
Q5: The reaction seems to stall and never goes to completion. What are the most likely reasons?
A5: The most common reason for a stalled reaction is the accumulation of the methanol byproduct, which inhibits the reaction equilibrium.[1] Ensure you are actively removing it. Another critical factor is the presence of moisture in your reagents or solvent, which can consume the orthoester reagent and deactivate the catalyst. Finally, ensure your acid catalyst has not degraded and is present in a sufficient amount.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established patent literature and is intended for laboratory-scale synthesis.[2]
Materials:
-
Sucrose (dried in a vacuum oven at 60°C for 24 hours)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (for quenching)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
Solvents for chromatography (e.g., Toluene, Ethyl Acetate, Methanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), suspend the dried sucrose in anhydrous DMF (approx. 4 mL of DMF per gram of sucrose).
-
To the stirred suspension, add trimethyl orthoacetate (approx. 1.1 to 1.5 molar equivalents relative to sucrose).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., ~6 mg per gram of sucrose).
-
Stir the mixture at room temperature (20-25°C). The reaction mixture should become a clear solution as the sucrose reacts, typically within 1-2 hours.
-
Crucial Step: During the reaction, apply a vacuum intermittently (e.g., for 5 minutes every 30 minutes) to remove the methanol byproduct.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against a standard of sucrose. The reaction is complete when the sucrose spot has disappeared.
-
Once the reaction is complete, quench the catalyst by adding a few drops of triethylamine until the mixture is neutral.
-
Concentrate the reaction mixture under reduced pressure to remove the DMF. Co-evaporation with toluene can aid in the complete removal of DMF.
-
The resulting crude syrup can be purified by silica gel column chromatography using a gradient of ethyl acetate in toluene or a similar solvent system to yield the pure this compound, which is often obtained as a clear, colorless syrup.[2]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Reaction Pathway and Common Side Reactions
Caption: Main and side reaction pathways.
References
- 1. This compound | 116015-72-6 | MS10476 [biosynth.com]
- 2. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 3. Real-time monitoring of the sucrose hydrolysis process based on two-photon coincidence measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcrr.com [ijcrr.com]
Technical Support Center: Purification of High-Purity Sucrose 4,6-Methyl Orthoester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of high-purity Sucrose (B13894) 4,6-Methyl Orthoester.
Frequently Asked Questions (FAQs)
Q1: What is Sucrose 4,6-Methyl Orthoester and why is its purity important?
This compound is a protected derivative of sucrose, often used as an intermediate in the synthesis of other sucrose derivatives, such as the artificial sweetener sucralose.[1][2] High purity is critical as impurities can lead to unwanted side-products, lower yields in subsequent reactions, and complicate the characterization of the final compounds.
Q2: What is the most common method for synthesizing this compound?
The most cited method is the reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an inert organic solvent like dimethylformamide (DMF).[2] The reaction selectively protects the 4- and 6-hydroxyl groups of the glucose moiety.
Q3: What are the primary impurities I should expect after synthesis?
The crude product typically contains a mixture of several components. The most common impurities are unreacted sucrose, residual acid catalyst, reaction solvent (e.g., DMF), and by-products from side reactions.[3] Additionally, the orthoester itself is sensitive to hydrolysis, which can lead to the formation of sucrose 4- and 6-monoesters.[2][4]
Q4: Which analytical techniques are recommended for monitoring the purity of this compound?
A combination of chromatographic and spectroscopic methods is ideal. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction progress and for identifying the presence of major impurities.[5][6] For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is a suitable technique.[7] Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure sucrose is completely dissolved in the solvent before adding reagents. - Verify the catalytic activity of the acid used. - Monitor the reaction by TLC until the starting material (sucrose) is consumed. |
| Hydrolysis of the Product | - Use anhydrous solvents and reagents to prevent premature hydrolysis of the orthoester.[4] - Neutralize the acid catalyst promptly after the reaction is complete, for example, by using a suitable ion-exchange resin or a mild base.[2] |
| Suboptimal Reaction Conditions | - The reaction is typically run at ambient temperature; elevated temperatures may promote side reactions.[2] - Ensure the stoichiometry of the reagents is correct. |
| Losses During Work-up/Purification | - Optimize the purification protocol to minimize the number of steps. - Be cautious during aqueous extraction steps to avoid hydrolysis. |
Issue 2: Presence of Unreacted Sucrose in the Final Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent | - Ensure a slight excess of the trialkyl orthoester is used to drive the reaction to completion. |
| Ineffective Purification | - Chromatography: Silica (B1680970) gel column chromatography can effectively separate the more polar sucrose from the less polar orthoester product. - Solvent Extraction: A liquid-liquid extraction procedure can be employed to partition the highly water-soluble sucrose into an aqueous phase, though this risks product hydrolysis.[8] |
Issue 3: Product Degradation (Hydrolysis) During Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Residual Acid Catalyst | - Thoroughly neutralize the reaction mixture before proceeding with purification. An amine base or basic resin can be used. |
| Use of Protic or Acidic Solvents | - Avoid using acidic or protic solvents (like methanol (B129727) or ethanol) in chromatography unless the system is buffered. - Orthoesters are readily hydrolyzed in mild aqueous acid.[4] If an aqueous wash is necessary, use a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate) and minimize contact time. |
| Moisture Contamination | - Ensure all glassware and solvents are thoroughly dried before use.[4] |
Data Presentation
Table 1: Common Impurities and Analytical Methods
| Impurity | Source | Recommended Analytical Method |
| Sucrose | Unreacted starting material | TLC, HPLC |
| Trimethyl orthoacetate | Excess reagent | GC-MS |
| p-Toluenesulfonic acid | Catalyst | HPLC |
| Dimethylformamide (DMF) | Solvent | GC-MS |
| Methanol | Reaction by-product | GC-MS |
| Sucrose 4- and 6-monoesters | Hydrolysis of the product | TLC, HPLC, LC-MS |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Dry sucrose under vacuum at 60°C for several hours.
-
Dissolve the dried sucrose (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add trimethyl orthoacetate (1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 0.02 equivalents).[2]
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, neutralize the catalyst by adding a basic ion-exchange resin or a slight excess of a tertiary amine (e.g., triethylamine).
-
Filter the mixture to remove the resin or amine salt.
-
Evaporate the solvent under reduced pressure to obtain the crude product as a syrup.[2]
Protocol 2: Purification by Silica Gel Chromatography
-
Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane (B92381) or toluene).
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or toluene).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Caption: Undesirable hydrolysis pathway of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 3. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. [Analysis of sucrose esters by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. US3748324A - Method for the purification of sucrose esters of fatty acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing Sucrose 4,6-Methyl Orthoester Reactions
Welcome to the technical support center for sucrose (B13894) 4,6-methyl orthoester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful synthesis of sucrose 4,6-methyl orthoester and subsequent derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of forming a this compound?
The formation of a this compound is a crucial step in regioselective sucrose chemistry. This cyclic orthoester acts as a protecting group for the 4- and 6-hydroxyl groups of sucrose, allowing for selective reactions at other positions, such as the synthesis of sucrose-6-ester, a key intermediate in the production of sucralose (B1001).[1]
Q2: What are the typical starting materials and reagents for this reaction?
The primary starting materials are sucrose and trimethyl orthoacetate. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and carried out in an organic solvent like dimethylformamide (DMF).[1][2]
Q3: What is the general temperature range for the reaction?
The reaction is typically conducted at temperatures ranging from 50 to 65°C.[1] A common specific range is 55 to 60°C to ensure a reasonable reaction rate without significant decomposition.[1]
Q4: Why is the removal of methanol (B129727) important during the reaction?
The reaction between sucrose and trimethyl orthoacetate generates methanol as a byproduct.[1] Failure to remove methanol from the reaction mixture can significantly hinder the conversion of sucrose, leading to a lower yield of the desired sucrose-4,6-cyclic ester and an increase in impurities.[1]
Q5: How is the this compound intermediate typically used in subsequent steps?
Following its formation, the sucrose-4,6-cyclic ester is often hydrolyzed by adding water. This opens the orthoester ring to yield a mixture of sucrose-4-ester and sucrose-6-ester. Under basic conditions, the sucrose-4-ester can be converted to the desired sucrose-6-ester.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Sucrose Conversion | Inefficient removal of methanol byproduct. | Apply intermittent vacuum during the reaction to effectively remove methanol. Ensure the vacuum pressure is between -0.096 to -0.099 MPa.[1] |
| Low reaction temperature. | Increase the reaction temperature to the optimal range of 55-60°C to improve the reaction rate.[1] | |
| Insufficient catalyst. | Ensure the correct molar ratio of the acid catalyst (e.g., p-toluenesulfonic acid) is used. | |
| Low Yield of Sucrose-6-Ester after Hydrolysis | Incomplete conversion of sucrose-4-ester to sucrose-6-ester. | After the initial hydrolysis, add a suitable base (e.g., tert-butylamine) and allow sufficient time for the acyl migration from the 4-position to the 6-position.[1] |
| Degradation of the product. | Ensure the temperature during the hydrolysis and subsequent steps is controlled, for example, by lowering the temperature to around 30°C before adding water.[1] | |
| High Levels of Impurities in the Final Product | Presence of unreacted sucrose. | Improve the initial reaction conditions to maximize sucrose conversion, primarily through efficient methanol removal.[1] |
| Side reactions due to high temperatures. | Maintain the reaction temperature within the recommended range. Avoid overheating, as sucrose can caramelize at higher temperatures (decomposition starts around 186°C).[3] |
Experimental Protocols
Synthesis of Sucrose-4,6-Cyclic Ester
This protocol is based on methodologies described in the literature for the preparation of sucrose-6-acetate via a cyclic orthoester intermediate.[1]
Materials:
-
Sucrose
-
Dimethylformamide (DMF)
-
Trimethyl orthoacetate
-
p-toluenesulfonic acid
Procedure:
-
Dissolve sucrose in DMF in a three-necked flask equipped with a stirrer and a vacuum line. For example, use 80.0g of sucrose in 600ml of DMF.[1]
-
Heat the mixture to approximately 75°C with stirring until the sucrose is completely dissolved.[1]
-
Cool the solution to the reaction temperature, typically between 55-60°C.[1]
-
Add the acid catalyst (e.g., 0.48g of p-toluenesulfonic acid) and trimethyl orthoacetate (e.g., 25.3g, which is a molar equivalent of 0.9 of the sucrose).[1]
-
Maintain the reaction at this temperature with stirring for about 30 minutes.[1]
-
Apply vacuum intermittently (e.g., -0.098 MPa) to remove the methanol generated during the reaction. The amount of solvent removed containing methanol will be a fraction of the total solvent volume (e.g., 50ml of DMF).[1]
-
Monitor the methanol concentration in the reaction system. The reaction is considered optimized when the methanol mass concentration is reduced to 0.05-0.1%.[1]
-
A small additional amount of trimethyl orthoacetate (e.g., 6.6g) can be added to continue the reaction for another 30-60 minutes to ensure completion.[1]
Hydrolysis to Sucrose-6-Ester
Materials:
-
Sucrose-4,6-cyclic ester solution from the previous step
-
Water
Procedure:
-
Cool the reaction mixture containing the sucrose-4,6-cyclic ester to approximately 30°C.[1]
-
Add a measured amount of water (e.g., 37g) and stir for 1 hour to hydrolyze the cyclic ester, forming a mixture of sucrose-4-ester and sucrose-6-ester.[1]
-
To facilitate the conversion of the 4-ester to the 6-ester, add a base such as tert-butylamine (e.g., 1.2g) and an additional amount of water (e.g., 37g).[1]
-
Continue the reaction at 30°C for approximately 3 hours.[1]
-
The resulting solution contains sucrose-6-ester, which can be further purified.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound and its subsequent conversion to sucrose-6-ester.
Caption: Troubleshooting logic for addressing low sucrose conversion in orthoester reactions.
References
Technical Support Center: Regioselective Synthesis of Sucrose Orthoesters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of sucrose (B13894) orthoesters.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in sucrose chemistry so challenging?
A1: Sucrose possesses eight hydroxyl groups with similar reactivity, making it difficult to selectively functionalize a single position. The primary hydroxyl groups at the C6 (glucose part) and C6' (fructose part) are the most reactive, followed by the neo-pentyl-like 1'-OH. The C-2 hydroxyl group on the glucose unit is the most acidic.[1] This small difference in reactivity is often insufficient to achieve high regioselectivity without the use of protecting group strategies or enzymatic catalysts.
Q2: What are the main strategies to control regioselectivity in sucrose orthoester synthesis?
A2: The primary strategies include:
-
Protecting Group Chemistry: This involves selectively blocking certain hydroxyl groups to direct the reaction to the desired position.[2][3] The choice of protecting group is critical as it can influence the stereoselectivity of the glycosylation.[2]
-
Enzymatic Synthesis: Lipases and proteases can catalyze regioselective acylation and deacylation of sucrose, often with high specificity.[4][5] For instance, some proteases primarily catalyze substitution at the 1'-OH position.[5]
-
Stannoxane Chemistry: The use of distannoxane compounds can activate specific hydroxyl groups, such as the 6-OH, for regioselective substitution.[6]
-
Intermediate-driven Synthesis: Utilizing intermediates like 3-ketosucrose (B162324), obtained through microbial oxidation, can provide a versatile platform for regioselective modifications.[7]
Q3: Can orthoesters be undesired side products?
A3: Yes, in glycosylation reactions using donors with a C-2 acetyl protecting group, 1,2-orthoesters are often formed as undesired side products.[8] However, these orthoesters can sometimes be converted to the desired 1,2-trans-glycosidic products under acidic conditions.[8]
Troubleshooting Guide
Problem 1: Low or no yield of the desired sucrose orthoester.
| Possible Cause | Troubleshooting Steps |
| Poor reactivity of solid sucrose | In solvent-free systems, the heterogeneity of the reaction between solid sucrose and a liquid fatty acid derivative can lead to low yields of monoesters and favor the formation of polyesters.[9] Consider using a co-solvent that solubilizes both reactants or adding a divalent metal fatty acid alkanoate (e.g., magnesium stearate) to create a homogeneous molten paste.[9] |
| Inappropriate protecting group strategy | The protecting groups used may not be stable under the reaction conditions or may hinder the desired reaction. Review the stability of your protecting groups to the reaction conditions.[10][11][12] Consider using alternative protecting groups with different electronic or steric properties.[2] |
| Inefficient catalyst or promoter | The chosen acid catalyst or promoter for orthoester formation may not be effective. A facile method for preparing sugar orthoesters uses anhydrous sodium bicarbonate as a promoter.[13] For enzymatic reactions, ensure the enzyme is active and the reaction conditions (pH, temperature) are optimal.[4][14] |
| Moisture in the reaction | Orthoester formation, particularly via the Pinner reaction, requires anhydrous conditions.[15] Ensure all solvents and reagents are thoroughly dried. |
Problem 2: Formation of a mixture of regioisomers instead of a single product.
| Possible Cause | Troubleshooting Steps |
| Insufficient differentiation of hydroxyl group reactivity | The inherent small differences in the reactivity of sucrose's hydroxyl groups are often not enough to ensure high regioselectivity. Employ protecting groups to block all but the desired hydroxyl group.[1] |
| Acyl migration | In reactions involving partially acylated sucrose derivatives, acyl migration can occur, leading to a mixture of isomers. This is particularly noted in enzymatic deacylation.[4] Conducting the reaction at a lower pH (between 4 and 5) can help minimize acyl migration.[4] |
| Non-selective enzyme | The enzyme used may not have the desired regioselectivity. Screen a variety of lipases or proteases to find one with the desired specificity for the target hydroxyl group.[4][5] Different proteases can show remarkably different regioselectivity.[5] |
Problem 3: The formed orthoester is unstable and hydrolyzes back to the starting materials or rearranges to an undesired product.
| Possible Cause | Troubleshooting Steps |
| Presence of acid and water | Orthoesters are readily hydrolyzed in mild aqueous acid to form esters.[16] Ensure the workup and purification steps are performed under neutral or slightly basic and anhydrous conditions. |
| Rearrangement to glycosidic products | Sugar 1,2-orthoesters can rearrange to form 1,2-trans glycosidic linkages, a reaction that can be promoted by protic or Lewis acids.[8][17] If the orthoester is the desired product, avoid acidic conditions during reaction and purification. |
Data Summary
Table 1: Comparison of Enzymatic Synthesis Conditions for Sucrose Esters
| Enzyme | Substrate(s) | Solvent | Reaction Time | Temperature (°C) | Yield | Reference |
| Candida antarctica | Sucrose, Methyl ester | n-hexane | 10 hours | 30-33 | 90.45% | [18] |
| Candida rugosa lipase (B570770) | Sucrose, Fatty acids from coconut oil | n-hexane | 18 hours | 30 | Optimized | [14][19] |
| Candida rugosa lipase | Sucrose, Fatty acids from palm oil | n-hexane | 12 hours | 30 | Optimized | [14][19] |
| Alkaline protease from Bacillus subtilis | Sucrose, Divinyl adipate | Pyridine | 7 days | 60 | 55% | [20] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sugar Orthoesters using Anhydrous Sodium Bicarbonate
This protocol is adapted from a facile and eco-friendly method for preparing sugar orthoesters.[13]
-
To a solution of a protected glycosyl bromide (1 mmol) and an alcohol or sugar acceptor (1.2 mmol) in anhydrous acetonitrile (B52724) (10 mL), add anhydrous sodium bicarbonate (2 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to yield the desired sugar orthoester.
Protocol 2: Enzymatic Synthesis of Sucrose Esters
This protocol is a general guide based on enzymatic esterification methods.[14][18]
-
Dissolve sucrose and a fatty acid methyl ester in an appropriate organic solvent (e.g., n-hexane).
-
Add the lipase (e.g., Candida antarctica) to the mixture. The enzyme ratio should be optimized (e.g., 0.4% w/w).[18]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-33°C) with agitation (e.g., 250 rpm).[18]
-
Monitor the reaction over time (e.g., 2-10 hours).[18]
-
Terminate the reaction by filtering to remove the enzyme.
-
Dry the filtrate under vacuum to obtain the crude sucrose ester.
-
Purify the product as needed.
Visualizations
Caption: Workflow for Regioselective Sucrose Orthoester Synthesis.
Caption: Troubleshooting Logic for Poor Regioselectivity.
References
- 1. Sucrose as chiral platform in the synthesis of macrocyclic receptors | Carbohydrate Chemistry: Chemical and Biological Approaches, Volume 40 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0352048A2 - Process for synthesizing sucrose derivatives by regioselective reaction - Google Patents [patents.google.com]
- 7. Regioselective synthesis of new sucrose derivatives via 3-ketosucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ffame.org [ffame.org]
- 9. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 15. Ortho ester - Wikipedia [en.wikipedia.org]
- 16. Orthoester [a.osmarks.net]
- 17. Recent studies on reaction pathways and applications of sugar orthoesters in synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. "Enzymatic Synthesis of Sucrose Polyester as Food Emulsifier Compound" by Sri Handayani, Ika Novianingsih et al. [scholarhub.ui.ac.id]
- 20. researchgate.net [researchgate.net]
troubleshooting guide for failed Sucrose 4,6-methyl orthoester glycosylations
Welcome to the technical support center for glycosylation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on Sucrose (B13894) 4,6-methyl orthoester glycosylations.
Troubleshooting Guide: Failed Sucrose 4,6-methyl orthoester Glycosylations
This guide addresses specific issues you might encounter during the formation of sucrose 4,6-methyl orthoesters and their subsequent use in glycosylation reactions.
Question: Why is my this compound formation failing or giving low yields?
Answer:
Several factors can contribute to the inefficient formation of sucrose 4,6-methyl orthoesters. The reaction involves the acid-catalyzed reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate. Here are some common causes and solutions:
-
Inadequate Catalyst: The reaction requires a strong acid catalyst.[1] If the reaction is sluggish or incomplete, consider the type and amount of catalyst used.
-
Recommendation: Use catalysts like p-toluenesulfonic acid, pyridinium (B92312) chloride, or pyridinium tosylate.[1] Ensure the catalyst is fresh and used in an appropriate catalytic amount.
-
-
Presence of Water: The reaction is sensitive to moisture, which can lead to hydrolysis of the orthoester.
-
Recommendation: Use anhydrous solvents (e.g., dimethylformamide or pyridine) and ensure all glassware is thoroughly dried.[1]
-
-
Suboptimal Reaction Temperature: The reaction is typically performed at ambient temperature.[1]
-
Byproduct Inhibition: The reaction between sucrose and trimethyl orthoacetate generates methanol (B129727) as a byproduct.[2] An accumulation of methanol can inhibit the forward reaction.
-
Recommendation: If the reaction stalls, consider removing the generated methanol. This can be achieved by intermittent vacuumizing during the reaction.[2]
-
Question: My glycosylation reaction using a sucrose orthoester donor is not working. What are the likely causes?
Answer:
The successful glycosylation using a sucrose orthoester as a donor depends on the efficient activation of the orthoester to form a glycosyl donor species. Failure can often be attributed to the following:
-
Ineffective Activation: Orthoesters require acidic conditions to be converted into the corresponding glycosides.[3]
-
Recommendation: The choice of acid is crucial. While Brønsted and Lewis acids can be used, electrogenerated acid (EGA) has been shown to provide better results in some cases.[3][4] If you are using a standard Lewis or Brønsted acid and observing poor results, consider exploring alternative activators.
-
-
Steric Hindrance: Sterically hindered functional groups on both the glycosyl donor and acceptor can lead to the formation of orthoesters as side products instead of the desired glycosidic linkage.[3][4]
-
Recommendation: Evaluate the steric bulk of your protecting groups. If possible, consider using smaller protecting groups on either the donor or acceptor to reduce steric hindrance.
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the outcome.
-
Recommendation: Optimization of the reaction temperature may be necessary. For instance, a reaction might be initiated at a lower temperature and then warmed to drive it to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent decomposition.
-
Question: I am observing significant hydrolysis of my sucrose or sucrose orthoester. How can I prevent this?
Answer:
Hydrolysis can be a significant side reaction, leading to the loss of starting material and the formation of unwanted byproducts.[5][6]
-
Acidic Conditions: While acid is required for the glycosylation step, prolonged exposure or overly harsh acidic conditions can lead to the hydrolysis of the sucrose molecule itself or the orthoester.[7]
-
Recommendation: Carefully control the amount of acid catalyst used. A catalytic amount should be sufficient.[1] Also, consider the pKa of the acidic catalyst; a milder acid might be sufficient to promote glycosylation without causing significant hydrolysis.
-
-
Water Contamination: As with the formation reaction, the presence of water in the glycosylation step can lead to hydrolysis.
-
Recommendation: Ensure all reagents and solvents are anhydrous. The use of molecular sieves (e.g., 4Å MS) is recommended to scavenge any trace amounts of water.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the 4,6-orthoester on sucrose?
A1: The 4,6-orthoester serves as a protecting group for the 4- and 6-hydroxyl groups of the glucose residue in sucrose. This allows for selective reactions at other positions of the sucrose molecule. Additionally, the orthoester itself can be used as a glycosyl donor under acidic conditions.[1][3]
Q2: Can I use other trialkyl orthoesters besides trimethyl orthoacetate?
A2: Yes, other trialkyl orthoesters can be used, which will result in a different alkyl group in the orthoester moiety. The choice of orthoester can influence the stability and reactivity of the resulting sucrose derivative.
Q3: How can I monitor the progress of my sucrose orthoester glycosylation reaction?
A3: The progress of the reaction can be monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting materials and the formation of the desired product and any side products.
Experimental Protocols
General Procedure for the Preparation of this compound:
This protocol is a generalized procedure based on literature methods.[1]
-
Dissolve sucrose in an anhydrous inert organic solvent such as dimethylformamide (DMF) or pyridine.
-
Add the trialkyl orthoester (e.g., trimethyl orthoacetate, 1.5 molar equivalents).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at ambient temperature for approximately one hour, monitoring by TLC.
-
Upon completion, neutralize the acid catalyst (e.g., with a suitable ion-exchange resin).
-
Filter the mixture and evaporate the filtrate under vacuum to obtain the sucrose 4,6-orthoester as a syrup.
| Reagent | Molar Equivalent | Purpose |
| Sucrose | 1.0 | Starting material |
| Trimethyl orthoacetate | 1.5 | Orthoester formation |
| p-Toluenesulfonic acid | Catalytic | Acid catalyst |
| Dimethylformamide | - | Anhydrous solvent |
General Procedure for Glycosylation using a Sucrose Orthoester Donor:
This protocol is a generalized procedure based on literature methods.[3]
-
To a solution of the sucrose orthoester donor and the glycosyl acceptor in an anhydrous solvent (e.g., 1,2-dichloroethane), add 4Å molecular sieves.
-
Stir the mixture at the desired temperature (e.g., 40°C).
-
Add the acid catalyst (e.g., electrogenerated acid or a suitable Lewis/Brønsted acid).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction, filter, and purify the product by silica (B1680970) gel column chromatography.
| Reagent/Condition | Purpose |
| Sucrose orthoester | Glycosyl donor |
| Glycosyl acceptor | Nucleophile |
| Acid catalyst (e.g., EGA) | Activation of the orthoester |
| 4Å Molecular Sieves | Scavenge trace water |
| Anhydrous solvent | Reaction medium |
| Temperature (e.g., 40°C) | Reaction condition |
Troubleshooting Workflow
Caption: Troubleshooting workflow for failed sucrose orthoester glycosylations.
References
- 1. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 2. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 3. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The effect of sucrose hydrolysis on the stability of protein therapeutics during accelerated formulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
preventing the hydrolysis of Sucrose 4,6-methyl orthoester during workup
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of hydrolysis of acid-sensitive compounds, specifically focusing on Sucrose 4,6-methyl orthoester, during experimental workup.
Troubleshooting Guide: Preventing Hydrolysis of this compound
This section addresses common issues encountered during the workup of reactions involving the this compound, providing systematic solutions to prevent its degradation.
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of the orthoester after workup. | Accidental exposure to acidic conditions leading to hydrolysis. | Ensure all aqueous solutions for quenching and extraction are basic. A saturated solution of sodium bicarbonate is recommended. |
| Product degradation during chromatographic purification. | The stationary phase (e.g., silica (B1680970) gel) is inherently acidic. | Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. Alternatively, use a different stationary phase like neutral alumina (B75360). |
| Inconsistent results between batches. | Varying pH levels during the workup. | Standardize the workup protocol by using a pH meter to monitor the aqueous phase, maintaining it within a pH range of 8-9. |
| Formation of ester by-product. | Partial hydrolysis of the orthoester. | Lower the temperature during the workup process. Perform all quenching and extraction steps in an ice bath to minimize hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis during workup?
The primary cause of hydrolysis for orthoesters, including the this compound, is exposure to acidic conditions. The presence of even trace amounts of acid can catalyze the breakdown of the orthoester group into an ester and an alcohol. This is a common issue during the quenching of a reaction or during aqueous extraction if the pH is not controlled.
Q2: Which quenching agents are recommended to prevent hydrolysis?
It is crucial to use a basic quenching agent. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a mild and effective choice for neutralizing acidic reagents and maintaining a basic environment. For more sensitive substrates, a pre-chilled solution of triethylamine (Et₃N) in an organic solvent can be used before the addition of any aqueous solution.
Q3: How can I prevent hydrolysis during silica gel chromatography?
Standard silica gel can be acidic enough to cause the hydrolysis of sensitive compounds. To prevent this, the silica gel can be neutralized. This is typically done by flushing the column with the eluent containing a small amount of a tertiary amine, such as 1-2% triethylamine. Alternatively, using a less acidic stationary phase like neutral alumina is a viable option.
Q4: What is the optimal pH range to maintain during the extraction process?
To ensure the stability of the this compound, the aqueous phase should be maintained at a pH between 8 and 9 during the entire extraction process. This can be monitored using a pH meter or pH indicator strips.
Q5: Can temperature affect the stability of the orthoester during workup?
Yes, higher temperatures can accelerate the rate of hydrolysis. It is highly recommended to perform all workup procedures, including quenching and extraction, at a reduced temperature. Carrying out these steps in an ice bath (0-5 °C) can significantly minimize the extent of hydrolysis.
Experimental Protocols
Protocol 1: Standard Basic Workup Procedure
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. Monitor the pH of the aqueous layer to ensure it remains between 8 and 9.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent in vacuo at a low temperature.
Protocol 2: Workup for Highly Acid-Sensitive Substrates
-
Cool the reaction mixture to 0 °C.
-
Add a 10% solution of triethylamine in the reaction solvent to neutralize any strong acids.
-
Slowly add ice-cold deionized water.
-
Proceed with the extraction as described in Protocol 1, ensuring all aqueous solutions are kept cold.
Visual Guides
Caption: Workflow for the basic workup of this compound.
Caption: Decision guide for selecting the appropriate quenching method.
identification and removal of byproducts in orthoester synthesis
Welcome to the Technical Support Center for orthoester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the identification and removal of byproducts during the synthesis of orthoesters, particularly via the Pinner reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my orthoester synthesis?
The most prevalent byproducts in orthoester synthesis, especially when using the Pinner reaction, stem from side reactions with starting materials, intermediates, and the final product's sensitivity to water. Key byproducts include:
-
Esters and Alcohols : These are products of orthoester hydrolysis, which is readily catalyzed by trace amounts of acid in the presence of water.[1][2][3][4]
-
Amides : The intermediate Pinner salt (an imino ester hydrochloride) is thermally unstable. At elevated temperatures, it can rearrange to form a more stable amide byproduct.[1][5][6]
-
Ammonium Chloride (NH₄Cl) : This salt is a standard byproduct of the Pinner reaction.[7]
-
Alkyl Chlorides : A side reaction can occur where the alcohol reactant is converted into its corresponding alkyl chloride.[5][6]
-
Unreacted Starting Materials : Residual nitriles and alcohols are common impurities if the reaction does not go to completion.
Q2: My crude ¹H NMR spectrum shows unexpected peaks. How can I identify the specific byproducts?
Identifying impurities requires a combination of spectroscopic and chromatographic techniques. ¹H NMR is a powerful first step for identifying major contaminants.
-
Ester Impurity : Look for a characteristic singlet for the ester methyl/ethyl group and signals corresponding to the parent alcohol.
-
Amide Impurity : The presence of broad signals in the amide region (around 5-8 ppm) can indicate an amide byproduct.
-
Residual Alcohol : The characteristic hydroxyl proton and corresponding alkyl signals of the starting alcohol may be visible.
For definitive identification, especially for trace impurities, the following methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is highly effective for separating volatile compounds. The mass fragmentation pattern provides definitive structural information for each byproduct. For hydroxyl-containing byproducts, derivatization may be necessary to increase volatility.[8][9]
-
High-Performance Liquid Chromatography (HPLC) : Useful for quantifying the level of non-volatile byproducts like amides or salts.[1][10]
-
NMR Spectroscopy : Advanced techniques like 2D NMR can help resolve overlapping peaks in complex mixtures.[11][12] Comparing the crude spectrum to reference spectra of suspected byproducts is a standard practice.[13]
Q3: I've identified an ester byproduct from hydrolysis. What is the best way to remove it and prevent its formation in future syntheses?
Hydrolysis is the most common issue. Prevention during the reaction and removal during the workup are both critical.
Prevention: The Pinner reaction must be conducted under strictly anhydrous conditions.[5][7]
-
Dry Reagents and Solvents : Use anhydrous grade solvents and thoroughly dry all reagents.
-
Inert Atmosphere : Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Dry HCl Gas : If using gaseous HCl, ensure it is passed through a drying agent before being introduced to the reaction mixture.[7]
Removal: If hydrolysis has occurred, the resulting ester and alcohol can often be removed via fractional distillation under reduced pressure, provided their boiling points differ sufficiently from the desired orthoester product.[14][15][16][17][18]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during orthoester synthesis.
Problem 1: High Levels of Amide Byproduct Detected
| Potential Cause | Recommended Solution | Citation |
| Reaction Temperature Too High | The intermediate Pinner salt is thermally unstable. Maintain the reaction temperature at or below 0°C, especially during the addition of HCl. | [1][5][6] |
| Presence of Water | Moisture can facilitate the hydrolysis of the imidate intermediate, which can lead to amide formation. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. | [1] |
| Excessive Reaction Time | Prolonged reaction times can favor the formation of the more thermodynamically stable amide. Monitor the reaction progress by TLC or ¹H NMR and quench it once the starting material is consumed. | [1] |
| Ritter-Type Side Reaction | Alcohols that form stable carbocations (e.g., tertiary, benzylic) can react directly with the nitrile to form an N-substituted amide. Consider an alternative synthetic route for these substrates. | [1] |
Problem 2: Low Yield of Orthoester Product
| Potential Cause | Recommended Solution | Citation |
| Incomplete Reaction | Insufficient acid catalyst can lead to incomplete conversion. Use a slight excess of anhydrous HCl (typically 1.1–1.15 molar equivalents relative to the nitrile). | [1] |
| Decomposition of Pinner Salt | The Pinner salt intermediate can decompose if not kept cold. Maintain strict temperature control (≤ 0°C) throughout the reaction. | [1][5][6] |
| Product Loss During Workup | The orthoester product may be lost if exposed to acidic aqueous conditions during washing. Use a basic wash (e.g., saturated NaHCO₃) to neutralize the acid before washing with water or brine. Orthoesters are generally stable in basic or neutral aqueous solutions. | [4] |
| Premature Hydrolysis | The final product is sensitive to acid and water. Ensure the workup is performed promptly and that the organic layer is thoroughly dried before solvent removal. | [4][19][20] |
Data Presentation: Byproduct Stability and Purification Methods
Table 1: Hydrolytic Stability of Orthoesters
The stability of orthoesters against hydrolysis is highly dependent on their electronic properties and the pH of the environment. The data below shows the half-life of different orthoesters in a phosphate (B84403) buffer, demonstrating that electron-withdrawing groups significantly increase stability.
| Orthoester Substituent (R) | pH | Half-Life (t₁/₂) in minutes |
| -CH₃ (electron-donating) | 7 | 10 |
| -Triazolium (electron-withdrawing) | 1 | >10,000 |
| Data sourced from hydrolysis studies monitored by ¹H NMR spectroscopy.[4] |
Table 2: Comparison of Purification Techniques for Orthoester Synthesis
| Technique | Primary Target Impurity | Advantages | Limitations |
| Aqueous Wash (Basic/Neutral) | Acid catalyst (HCl), Ammonium Chloride (NH₄Cl), Water-soluble reagents | Fast, effective for removing salts and neutralizing acid. | Risk of product hydrolysis if pH is not controlled. May not remove organic byproducts. |
| Filtration | Solid byproducts (e.g., Ammonium Chloride) | Simple and effective for removing insoluble materials. | Only removes solid impurities. |
| Fractional Distillation | Residual alcohol, Ester byproduct, Other volatile organic impurities | Excellent for separating liquids with different boiling points, leading to high purity products.[15][16] | Requires significant difference in boiling points (<70 °C).[14] Not suitable for thermally unstable compounds. |
| Column Chromatography | A wide range of organic byproducts | Can separate compounds with very similar boiling points. | Orthoesters can be unstable on silica (B1680970) gel, risking hydrolysis.[21] Requires careful selection of stationary and mobile phases. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Orthoester Purification
This protocol describes a standard procedure for quenching the Pinner reaction and performing an initial purification to remove acids and salts.
-
Quench the Reaction : Once the reaction is complete, cool the mixture in an ice bath. Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess HCl. Continue adding until gas evolution ceases.
-
Dilute and Separate : Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Transfer the mixture to a separatory funnel.[22]
-
Wash the Organic Layer :
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL).
-
Wash with deionized water (1 x 50 mL).
-
Wash with saturated aqueous NaCl (brine) (1 x 50 mL) to aid in the removal of dissolved water.[23]
-
-
Dry the Organic Layer : Separate the organic layer and transfer it to an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps together.[23]
-
Isolate the Crude Product : Filter the mixture to remove the drying agent, rinsing the agent with fresh organic solvent to recover any remaining product.[23] Remove the solvent from the filtrate using a rotary evaporator to yield the crude orthoester.
Protocol 2: Purification by Fractional Distillation
This protocol is for purifying the crude orthoester from volatile byproducts like residual alcohol or esters.
-
Apparatus Setup : Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all glassware is dry.[14]
-
Prepare the Sample : Add the crude orthoester to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Insulate and Heat : Wrap the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.[14] Gently heat the flask.
-
Collect Fractions : The most volatile component will rise first. Collect the fraction that distills at a constant temperature corresponding to the boiling point of your target orthoester. The temperature should drop between fractions.[14]
-
Analysis : Analyze the collected fractions by GC or ¹H NMR to confirm purity.
Visualizations
Caption: General workflow for orthoester synthesis via the Pinner reaction and subsequent purification.
Caption: Decision tree for troubleshooting common byproducts in orthoester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolysis of some poly(ortho-ester)s in homogeneous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epfl.ch [epfl.ch]
- 14. Purification [chem.rochester.edu]
- 15. toptiontech.com [toptiontech.com]
- 16. rootsciences.com [rootsciences.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Fractional distillation - Wikipedia [en.wikipedia.org]
- 19. carbodiimide.com [carbodiimide.com]
- 20. benchchem.com [benchchem.com]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 22. How To Run A Reaction [chem.rochester.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
strategies to enhance the stability of Sucrose 4,6-methyl orthoester
Welcome to the technical support center for Sucrose (B13894) 4,6-methyl orthoester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Sucrose 4,6-methyl orthoester, and why is its stability a critical concern?
This compound is a derivative of sucrose where the 4- and 6-hydroxyl groups are protected by a cyclic methyl orthoester. Orthoesters are highly susceptible to hydrolysis, particularly under acidic conditions, which can lead to the degradation of the molecule and compromise experimental results, product shelf-life, and formulation integrity.[1][2] Their sensitivity to moisture and acid is a primary concern in their handling, storage, and application.[3][4]
Q2: What is the primary degradation pathway for this compound?
The main degradation pathway is acid-catalyzed hydrolysis. In the presence of water and an acid catalyst, the orthoester moiety breaks down to form a corresponding ester and an alcohol.[2][4] For this compound, this would result in the formation of a sucrose ester and methanol (B129727). This reaction is generally irreversible.[1]
Q3: How do environmental factors like pH, moisture, and temperature affect stability?
-
pH: Orthoester stability is strongly pH-dependent. They are most stable under neutral to slightly basic conditions and hydrolyze rapidly in mild aqueous acid.[2][5] The rate of hydrolysis increases significantly as the pH drops below 7.[6][7]
-
Moisture: Water is a necessary reactant for hydrolysis. The presence of even trace amounts of moisture can lead to significant degradation over time. Therefore, maintaining anhydrous (water-free) conditions is the most critical factor for stability.[1][3]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis and other potential thermal degradation pathways. For long-term storage, reduced temperatures are recommended. Drying of related poly(ortho ester) materials is often performed at controlled, moderate temperatures (e.g., 40°C) to prevent thermal degradation.[3]
Q4: What are the ideal storage and handling conditions for this compound?
To ensure maximum stability, the compound should be stored under strictly anhydrous and inert conditions.[1][8]
-
Atmosphere: Store under an inert gas like argon or dry nitrogen to displace both oxygen and moisture.[3][9]
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C to 4°C) is advisable.
-
Container: Use well-sealed containers, preferably amber glass vials with tight-fitting caps, to protect from light and moisture ingress.
-
Handling: All handling, including weighing and dissolution, should be performed in a controlled environment, such as a glove box or dry box with low humidity. Use anhydrous solvents and dried glassware.[1][10]
Q5: Which solvents and excipients are compatible with this compound?
-
Solvents: Anhydrous, aprotic solvents are preferred. Examples include chloroform, dichloromethane, and acetonitrile (B52724) that have been properly dried over molecular sieves.[10] Protic solvents like alcohols can participate in exchange reactions, and any aqueous solvent should be avoided unless hydrolysis is intended.[1][11]
-
Excipients: Selection is critical, especially in drug formulations. Excipients should be inert and have low moisture content. While specific compatibility data for this exact molecule is limited, general principles suggest avoiding acidic excipients.[12] Some studies on poly(ortho esters) mention the use of pharmaceutically acceptable liquid excipients like polyethylene (B3416737) glycol (PEG) and other aprotic solvents.[12] A thorough drug-excipient compatibility study is always recommended.[13][14]
Troubleshooting Guide
Problem: My compound shows signs of degradation immediately after dissolving it for an experiment.
-
Possible Cause: The solvent may contain trace amounts of water or acidic impurities.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Use only high-purity, anhydrous grade solvents. If possible, freshly distill the solvent over a suitable drying agent.
-
Use Molecular Sieves: Store anhydrous solvents over activated molecular sieves to remove residual moisture.
-
Check Solvent pH: Ensure the solvent is not acidic. If necessary, it can be passed through a short plug of neutral alumina.
-
Control the Environment: Prepare the solution inside a glove box or under a stream of inert gas to prevent atmospheric moisture from contaminating the sample.
-
Problem: I am observing unexpected peaks in my analytical results (e.g., NMR, HPLC, Mass Spec).
-
Possible Cause: The compound has likely hydrolyzed. The unexpected peaks could correspond to the sucrose ester and methanol byproducts.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary hydrolysis product would be a sucrose 4- or 6-monoester. Compare your analytical data (e.g., mass spectrometry) with the expected molecular weights of these products. In ¹H NMR, the disappearance of the methyl orthoester signal and the appearance of a methyl ester signal and methanol would be indicative of hydrolysis.[1]
-
Review Handling Protocol: Re-examine your entire experimental workflow for potential points of moisture or acid exposure. This includes glassware, solvents, reagents, and the ambient atmosphere.
-
Perform a Control Experiment: Run a small-scale stability test on the compound in the exact solvent system you are using. Monitor it over time with a suitable analytical technique (e.g., TLC, NMR) to confirm if degradation is occurring under your experimental conditions.
-
Problem: The physical appearance of my solid compound has changed during storage (e.g., clumping, discoloration).
-
Possible Cause: The compound has likely absorbed atmospheric moisture, leading to hydrolysis and changes in its physical state.
-
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the storage container is properly sealed and that the storage environment is dry and cool.
-
Incorporate a Desiccant: Store the sealed container inside a larger, secondary container or a desiccator that contains a drying agent (desiccant) like silica (B1680970) gel or Drierite®.[15][16]
-
Re-evaluate Packaging: For highly sensitive applications, consider single-use aliquots packaged under an inert atmosphere to avoid repeated exposure of the bulk material to the atmosphere.
-
Data Presentation
Table 1: General Influence of pH on Orthoester Hydrolysis Rate (This table summarizes general trends for orthoesters, as specific kinetic data for this compound is not readily available in the literature. The trend is expected to be highly applicable.)
| pH Range | Relative Rate of Hydrolysis | Stability | Key Considerations |
| < 4 | Very Fast | Highly Unstable | Rapid decomposition occurs. Avoid this pH range entirely unless hydrolysis is the goal.[5] |
| 4 - 6 | Moderate to Fast | Unstable | Significant hydrolysis can occur, especially over time. Not suitable for formulation or storage.[7] |
| 6 - 7 | Slow | Marginally Stable | Hydrolysis is slower but still a concern, particularly for electron-rich orthoesters.[6] |
| 7 - 8 | Very Slow | Generally Stable | This is the optimal pH range for maximizing stability in aqueous-adjacent environments.[6] |
| > 8 | Very Slow | Stable | Orthoesters are generally stable in basic conditions, though other base-catalyzed reactions could become a concern for the sucrose backbone. |
Table 2: Summary of Recommended Storage and Handling Strategies
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[3][9] |
| Temperature | -20°C to 4°C (Refrigerated) | Reduces the rate of chemical degradation.[3] |
| Moisture Control | Use of Desiccants | Actively removes moisture from the storage environment.[15][17] |
| Container | Tightly Sealed Amber Vials | Prevents moisture ingress and protects from light. |
| Solvents | Anhydrous, Aprotic Grade | Prevents hydrolysis during dissolution and reaction.[1] |
| Glassware | Oven or Flame-Dried | Removes adsorbed water from surfaces before use. |
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis pathway of the orthoester.
References
- 1. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 11. Ester - Wikipedia [en.wikipedia.org]
- 12. US10980886B2 - Compositions of a polyorthoester and an organic acid excipient - Google Patents [patents.google.com]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 14. researchgate.net [researchgate.net]
- 15. terrauniversal.com [terrauniversal.com]
- 16. armorvci.com [armorvci.com]
- 17. clariant.com [clariant.com]
Technical Support Center: Refining the Protocol for Consistent Sucrose 4,6-Methyl Orthoester Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in the synthesis of Sucrose (B13894) 4,6-methyl orthoester.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Sucrose 4,6-methyl orthoester?
A1: The synthesis of this compound typically involves the reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in an inert organic solvent like dimethylformamide (DMF). This reaction is catalyzed by a strong acid, with p-toluenesulfonic acid being a common choice. The reaction selectively forms the 4,6-orthoester due to the higher reactivity of the primary hydroxyl groups at the 6-position and the adjacent secondary hydroxyl group at the 4-position of the glucose unit in sucrose.[1]
Troubleshooting Guides
Low or No Product Yield
Q2: I am getting a very low yield of my desired this compound. What are the possible causes and how can I improve it?
A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of your starting materials, the reaction conditions, and the workup procedure.
Potential Causes and Solutions for Low Yield
| Potential Cause | Recommended Action | Relevant Observations |
| Presence of Water | Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture. | Reaction mixture appears cloudy or heterogeneous. TLC analysis shows significant unreacted sucrose. |
| Inactive Catalyst | Use a fresh batch of the acid catalyst (e.g., p-toluenesulfonic acid). Ensure the catalyst has been stored under anhydrous conditions. | The reaction does not proceed, or the conversion of sucrose is very slow as monitored by TLC. |
| Incomplete Reaction | Increase the reaction time. Monitor the reaction progress by TLC until the starting sucrose spot disappears. Consider a slight increase in reaction temperature, but be cautious of side reactions. | TLC analysis shows a significant amount of remaining sucrose. |
| Suboptimal Reagent Stoichiometry | Optimize the molar ratio of trimethyl orthoacetate to sucrose. An excess of the orthoester is often used to drive the reaction to completion. | Low conversion of sucrose even after extended reaction times. |
| Product Degradation during Workup | If using an acidic quench, neutralize the reaction mixture promptly. Avoid prolonged exposure to acidic conditions during purification. | Streaking on the TLC plate during workup. Formation of new, more polar spots on the TLC plate after workup. |
| Loss during Purification | Optimize your chromatography conditions. Ensure the chosen solvent system provides good separation between the product and impurities. | Broad or overlapping peaks during column chromatography. Low recovery of material after purification. |
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Presence of Multiple Products/Impurities
Q3: My TLC analysis shows multiple spots after the reaction. What are these impurities and how can I purify my product?
A3: The formation of multiple products is a common challenge in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity.
Common Impurities and Side Products
| Impurity/Side Product | Likely Cause | Identification (TLC/NMR) | Purification Strategy |
| Unreacted Sucrose | Incomplete reaction. | A very polar spot on TLC that does not move far from the baseline. Corresponds to sucrose standard. | Increase the polarity of the eluent in column chromatography to wash it off the column after eluting the product. |
| Mono- and Di-acylated Sucrose Esters | Hydrolysis of the orthoester during the reaction or workup. | Spots on TLC with different polarities than the starting material and product. | Careful column chromatography with a gradient elution can separate these esters based on their polarity. |
| Over-acylated Sucrose Derivatives | Reaction with other hydroxyl groups on the sucrose molecule. | Less polar spots on TLC compared to the desired product. | Column chromatography with a non-polar to polar solvent gradient. |
| Caramelization Products | High reaction temperatures or prolonged reaction times. | Dark-colored reaction mixture. Baseline streaking on TLC. | Activated carbon treatment of the crude product before chromatography. |
Purification Workflow
Caption: A general workflow for the purification of this compound.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
Sucrose (dried under vacuum)
-
Trimethyl orthoacetate
-
Anhydrous Dimethylformamide (DMF)
-
p-Toluenesulfonic acid monohydrate
-
Triethylamine or Sodium Bicarbonate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane (B109758)/Methanol (B129727) or Ethyl Acetate/Methanol mixtures)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve dried sucrose (1 equivalent) in anhydrous DMF.
-
Reaction Initiation: Add p-toluenesulfonic acid (catalytic amount, e.g., 0.05 equivalents) to the solution and stir until it dissolves.
-
Reagent Addition: Add trimethyl orthoacetate (e.g., 1.5 - 2.0 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the sucrose spot is no longer visible. This may take several hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding a base such as triethylamine or a saturated solution of sodium bicarbonate until the mixture is neutral.
-
Workup: Remove the DMF under high vacuum. The resulting residue can be co-evaporated with toluene (B28343) to azeotropically remove residual water.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to isolate the this compound.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Issue | Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Less than 50% isolated yield of the desired product. | Presence of water, inactive catalyst, incomplete reaction, product degradation. | Use anhydrous conditions, fresh catalyst, monitor reaction to completion, and ensure a neutral workup. |
| Multiple Spots on TLC | Several spots are visible on the TLC plate of the crude reaction mixture. | Formation of regioisomers, hydrolysis products (monoesters), or starting material carryover. | Optimize reaction selectivity with protecting groups if necessary; perform careful column chromatography for purification. |
| Dark Reaction Mixture | The reaction solution turns dark brown or black. | Caramelization of sucrose due to high temperatures or strong acidic conditions. | Maintain a moderate reaction temperature; use a milder acid catalyst or a lower concentration. |
| Product is an Oil/Gummy Solid | The purified product does not crystallize and remains as a viscous oil or gum. | Presence of impurities or residual solvent. | Re-purify by chromatography; dry the product under high vacuum for an extended period. |
Note: The information provided in this technical support center is intended as a guide. Experimental conditions may need to be optimized for specific laboratory setups and reagent qualities. Always refer to relevant safety data sheets (SDS) before handling any chemicals.
References
Validation & Comparative
A Comparative Guide to Glycosylation Methods: Sucrose 4,6-Methyl Orthoester and Beyond
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of glycosidic bonds is a cornerstone of modern glycochemistry and drug development. The choice of glycosylation method profoundly impacts the efficiency, stereoselectivity, and overall success of synthesizing complex glycoconjugates. This guide provides an objective comparison of the Sucrose (B13894) 4,6-methyl orthoester method with other widely used glycosylation techniques, supported by experimental data to inform your selection of the most suitable approach for your synthetic goals.
Introduction to Glycosylation and Key Methodologies
Glycosylation, the enzymatic or chemical process of attaching a carbohydrate to another molecule, is fundamental to a vast array of biological processes. The stereoselective formation of the glycosidic linkage remains a significant challenge in chemical synthesis. This guide focuses on a comparative analysis of the following prominent O-glycosylation methods:
-
Sucrose 4,6-Methyl Orthoester Method: This method utilizes a cyclic orthoester as a glycosyl donor. The orthoester acts as a protecting group for the C4 and C6 hydroxyls of sucrose and, upon activation, rearranges to form a glycosidic bond, typically with high 1,2-trans stereoselectivity.
-
Koenigs-Knorr Method: One of the oldest and most established glycosylation techniques, the Koenigs-Knorr reaction employs glycosyl halides (bromides or chlorides) as donors, typically activated by heavy metal salts like silver carbonate or silver triflate.[1]
-
Schmidt Glycosylation: This method utilizes glycosyl trichloroacetimidates as donors, which are activated by catalytic amounts of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) triflate (TMSOTf).[2]
-
Thioglycoside Method: Thioglycosides are stable and versatile glycosyl donors that can be activated under a range of conditions, often involving electrophilic promoters like N-iodosuccinimide (NIS) in the presence of a catalytic acid.[3]
Comparative Performance: A Data-Driven Analysis
The selection of a glycosylation method is often dictated by factors such as the reactivity of the glycosyl donor and acceptor, the desired stereochemical outcome, and the compatibility with other functional groups in the molecules. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these methods.
Table 1: Comparison of Glycosylation Method Performance
| Method | Typical Donor | Activator/Promoter | Yield (%) | α:β Ratio | Key Advantages | Key Disadvantages |
| This compound | This compound | Protic or Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | 60-90 | Predominantly β | High 1,2-trans selectivity; Orthoester acts as a protecting group. | Can be sensitive to reaction conditions; potential for side reactions. |
| Koenigs-Knorr | Glycosyl Halide (e.g., Acetobromoglucose) | Silver or Mercury Salts (e.g., Ag₂CO₃, AgOTf) | 50-80 | Varies (Neighboring group participation influences selectivity) | Well-established; reliable for 1,2-trans glycosylation with participating groups. | Requires stoichiometric heavy metal promoters; can be slow.[1] |
| Schmidt Glycosylation | Glycosyl Trichloroacetimidate (B1259523) | Catalytic Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) | 70-95 | Varies (Can be tuned by solvent and temperature) | High yields; catalytic activation; versatile. | Donor preparation can be challenging; byproduct removal can be difficult.[2][4] |
| Thioglycoside Method | Thioglycoside | NIS/TfOH, DMTST | 70-90 | Varies (Can be tuned by promoters and protecting groups) | Donor stability; can be used in iterative glycosylation strategies. | Activation can require specific and sometimes harsh reagents.[3] |
Table 2: Influence of Reaction Conditions on Stereoselectivity (α:β Ratio)
| Method | Donor | Acceptor | Activator/Promoter | Solvent | Temperature (°C) | α:β Ratio | Reference |
| Orthoester | 3,4,6-tri-O-acetyl-1,2-O-(1-ethoxyethylidene)-α-D-glucopyranose | 2-Chloroethanol | HgBr₂ | Nitromethane | Reflux | 1:9.3 | [5] |
| Orthoester | 3,4,6-tri-O-acetyl-1,2-O-(1-ethoxyethylidene)-α-D-glucopyranose | 2,2-Dichloroethanol | HgBr₂ | Nitromethane | Reflux | 1:1 | [5] |
| Orthoester | 3,4,6-tri-O-acetyl-1,2-O-(1-ethoxyethylidene)-α-D-glucopyranose | 2,2,2-Trichloroethanol | HgBr₂ | Nitromethane | Reflux | 3.5:1 | [5] |
| Koenigs-Knorr | Acetobromoglucose | Methanol | Ag₂CO₃ | Dichloromethane (B109758) | Room Temp. | Predominantly β | [1] |
| Schmidt | Per-O-benzyl-D-galactopyranosyl trichloroacetimidate | Methanol | Organocatalyst 1 | Solvent-free | Room Temp. | 1:73 | [6] |
| Thioglycoside | Per-O-benzoyl-D-glucopyranosyl thioglycoside | Cholesterol | NIS/TfOH | Dichloromethane | -20 | Predominantly β | [3] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing glycosylation reactions and troubleshooting potential issues.
Signaling Pathways and Logical Relationships
The stereochemical outcome of a glycosylation reaction is a complex interplay of various factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the solvent. The following diagram illustrates the logical relationship between the choice of a C-2 protecting group on the glycosyl donor and the resulting anomeric configuration.
Caption: C-2 participating groups favor the formation of 1,2-trans glycosides.
Experimental Workflow: A Generalized Approach
Successful glycosylation requires careful planning and execution. The following diagram outlines a general experimental workflow applicable to most chemical glycosylation methods.
Caption: A typical workflow for a chemical glycosylation reaction.
Detailed Experimental Protocols
The following are representative experimental protocols for the glycosylation methods discussed.
This compound Glycosylation (Representative Protocol)
This protocol is adapted from procedures for similar sugar orthoester glycosylations.[7]
-
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (e.g., a primary or secondary alcohol)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the this compound (1.2 equivalents), the glycosyl acceptor (1.0 equivalent), and activated molecular sieves.
-
Add anhydrous DCM or DCE via syringe.
-
Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to 0 °C).
-
Slowly add the Lewis acid promoter (0.1-0.3 equivalents) to the stirred suspension.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or pyridine (B92270).
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired glycoside.
-
Koenigs-Knorr Glycosylation
This protocol is a classic example of the Koenigs-Knorr reaction.[1][8]
-
Materials:
-
Per-O-acetylated glycosyl bromide (e.g., acetobromoglucose) (glycosyl donor)
-
Glycosyl acceptor
-
Anhydrous solvent (e.g., DCM or toluene)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) triflate (AgOTf)
-
Activated molecular sieves (4 Å)
-
-
Procedure:
-
To a flask protected from light and under an inert atmosphere, add the glycosyl acceptor (1.0 equivalent), silver promoter (1.5-2.0 equivalents), and activated molecular sieves in the anhydrous solvent.
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of the glycosyl bromide (1.2 equivalents) in the anhydrous solvent dropwise to the mixture.
-
Stir the reaction at room temperature until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
-
Schmidt Glycosylation
This protocol outlines a typical Schmidt glycosylation reaction.[2]
-
Materials:
-
Glycosyl trichloroacetimidate (glycosyl donor)
-
Glycosyl acceptor
-
Anhydrous solvent (e.g., DCM or diethyl ether)
-
Lewis acid catalyst (e.g., TMSOTf or BF₃·OEt₂)
-
Activated molecular sieves (4 Å)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor (1.1 equivalents), glycosyl acceptor (1.0 equivalent), and activated molecular sieves.
-
Add the anhydrous solvent.
-
Cool the mixture to the appropriate temperature (e.g., -40 °C to 0 °C).
-
Add the Lewis acid catalyst (0.1 equivalents) dropwise.
-
Stir the reaction at this temperature and monitor by TLC.
-
Once the reaction is complete, quench with a few drops of pyridine or triethylamine.
-
Filter through Celite, wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
-
Thioglycoside Glycosylation
This is a representative protocol for a thioglycoside-based glycosylation.[3]
-
Materials:
-
Thioglycoside (glycosyl donor)
-
Glycosyl acceptor
-
Anhydrous solvent (e.g., DCM)
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH) or TMSOTf (catalytic amount)
-
Activated molecular sieves (4 Å)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the thioglycoside donor (1.2 equivalents), glycosyl acceptor (1.0 equivalent), and activated molecular sieves.
-
Add anhydrous DCM and stir the mixture.
-
Cool the reaction to the desired temperature (e.g., -20 °C).
-
Add NIS (1.3 equivalents) to the mixture.
-
Add a catalytic amount of TfOH or TMSOTf.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through Celite and perform an aqueous workup as described in the previous methods.
-
Purify the crude product by silica gel column chromatography.
-
Conclusion
The choice of a glycosylation method is a critical decision in the synthesis of complex carbohydrates. The this compound method offers a valuable approach, particularly for achieving high 1,2-trans stereoselectivity. However, its performance relative to other established methods like the Koenigs-Knorr, Schmidt, and thioglycoside glycosylations depends heavily on the specific substrates and desired outcome. By providing a side-by-side comparison of these techniques, supported by available experimental data and detailed protocols, this guide aims to empower researchers to make informed decisions and advance their synthetic endeavors in the field of glycobiology and drug development.
References
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ffame.org [ffame.org]
- 4. Comparative Performance of Four Methods for High-throughput Glycosylation Analysis of Immunoglobulin G in Genetic and Epidemiological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sucrose Protecting Groups: Sucrose 4,6-Methyl Orthoester vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the intricate synthesis of sucrose (B13894) derivatives, the strategic selection of protecting groups is paramount to achieving desired regioselectivity and yield. This guide provides an objective comparison of the sucrose 4,6-methyl orthoester protecting group against other commonly employed alternatives, supported by experimental data and detailed protocols.
Introduction to Sucrose Protection Strategies
The sucrose molecule presents a significant synthetic challenge due to its eight hydroxyl groups with varying reactivities. To achieve selective modification at a specific position, a robust protecting group strategy is essential. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions, and it must be stable to the reaction conditions employed in subsequent steps. This guide focuses on the performance of the this compound and compares it with other widely used protecting groups such as trityl, acetyl, and isopropylidene groups.
Comparative Analysis of Sucrose Protecting Groups
The choice of a protecting group is dictated by the desired substitution pattern and the overall synthetic route. The following tables summarize the performance of the this compound in comparison to other common protecting groups. It is important to note that the presented data is compiled from various sources, and direct comparison may be limited due to variations in experimental conditions.
Table 1: Comparison of Formation of Sucrose Protecting Groups
| Protecting Group | Target Hydroxyls | Reagents | Typical Solvent | Typical Conditions | Reaction Time | Typical Yield |
| 4,6-Methyl Orthoester | 4, 6 (cyclic) | Sucrose, Trimethyl orthoacetate, p-TsOH | DMF | 50-65°C | 2.5 - 3 h | ~85% (of 6-acetate after hydrolysis)[1] |
| Trityl (Tr) | 6, 1', 6' (primary) | Sucrose, Trityl chloride, Pyridine | Pyridine | Room Temp, overnight | 12 - 24 h | High |
| Acetyl (Ac) | All (peracetylation) | Sucrose, Acetic anhydride (B1165640), NaOAc | - | 100°C | 2 h | High |
| Isopropylidene | 2,1':4,6 (di-acetal) | Sucrose, 2,2-Dimethoxypropane (B42991), p-TsOH | DMF | Reflux | 30 min | Not specified |
Table 2: Comparison of Deprotection of Sucrose Protecting Groups
| Protecting Group | Reagents | Typical Solvent | Typical Conditions | Reaction Time |
| 4,6-Methyl Orthoester | H₂O, then tert-Butylamine (B42293) | DMF | Room Temp | 1 - 3 h |
| Trityl (Tr) | Formic acid (97%) | Dioxane | Room Temp | ~3 min |
| Acetyl (Ac) | NaOMe | Methanol (B129727) | Room Temp | Not specified |
| Isopropylidene | 1% aq. H₂SO₄ | Water | Reflux | 3 h[2] |
In-depth Look: this compound
The this compound is a valuable protecting group for the simultaneous protection of the C4 and C6 hydroxyl groups of the glucose moiety. Its primary application lies in the highly regioselective synthesis of sucrose-6-esters, which are key intermediates in the production of the artificial sweetener sucralose.
The formation of the orthoester is achieved by reacting sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in the presence of an acid catalyst.[1] This reaction is typically carried out in an inert organic solvent like dimethylformamide (DMF). A key advantage of this method is the ability to drive the reaction to completion by removing the methanol byproduct under vacuum.[1]
Mild acidic hydrolysis of the this compound yields a mixture of the 4- and 6-monoesters. Subsequent treatment with a base isomerizes the 4-ester to the thermodynamically more stable 6-ester, providing a high yield of the desired product.[1]
Alternative Sucrose Protecting Groups
Trityl Group
The bulky trityl (triphenylmethyl) group is highly selective for the protection of primary hydroxyl groups due to steric hindrance. In sucrose, the 6, 1', and 6' primary hydroxyls can be simultaneously protected with trityl chloride in the presence of a base like pyridine.[3] This strategy is often the first step in multi-step syntheses of complex sucrose derivatives. Deprotection is typically achieved under acidic conditions.[3]
Acetyl Group
Acetyl groups are commonly used for the protection of hydroxyl groups in carbohydrates. Peracetylation of sucrose with acetic anhydride protects all eight hydroxyl groups. While not selective, this approach is useful when full protection is required. Selective deacetylation or a multi-step protection-deprotection sequence is necessary to achieve regioselective modification. Acetyl groups are stable to acidic and neutral conditions but are readily cleaved under basic conditions.
Isopropylidene Group
Isopropylidene groups, or acetonides, are used to protect vicinal cis-diols. In sucrose, it is possible to form di-O-isopropylidene derivatives, such as 2,1':4,6-di-O-isopropylidene sucrose, by reacting sucrose with 2,2-dimethoxypropane in the presence of an acid catalyst. These cyclic acetals are stable under basic and neutral conditions and can be removed by acid-catalyzed hydrolysis.[2]
Experimental Protocols
Synthesis of Sucrose-6-Acetate via 4,6-Methyl Orthoester
This protocol describes the formation of the this compound and its subsequent conversion to sucrose-6-acetate.
Materials:
-
Sucrose
-
Dimethylformamide (DMF)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Water
-
tert-Butylamine
Procedure:
-
Dissolve sucrose (e.g., 80.0 g, 0.234 mol) in DMF (600 ml) in a three-necked flask with stirring and heat to 75°C until the sucrose is completely dissolved.[1]
-
Cool the solution to 55°C and add trimethyl orthoacetate (e.g., 23.9 g, 0.199 mol) and p-TsOH (e.g., 0.48 g).[1]
-
Maintain the reaction at this temperature for 0.5 hours.[1]
-
To drive the reaction, intermittently apply a vacuum to remove the methanol byproduct. After removal, add a small additional amount of trimethyl orthoacetate and continue the reaction.[1]
-
Once the reaction is complete (monitored by TLC), cool the mixture to 30°C and add water (e.g., 37 g) to hydrolyze the orthoester. Stir for 1 hour.[1]
-
Add tert-butylamine (e.g., 1.2 g) and water (e.g., 37 g) and stir at 30°C for 3 hours to facilitate the isomerization to sucrose-6-acetate.[1]
-
Concentrate the reaction mixture to obtain a syrupy liquid containing sucrose-6-acetate. The molar yield is typically around 85%.[1]
Synthesis of 6,1',6'-Tri-O-tritylsucrose
This protocol details the selective protection of the primary hydroxyl groups of sucrose using trityl chloride.
Materials:
-
Sucrose
-
Pyridine
-
Trityl chloride
Procedure:
-
Dissolve sucrose in dry pyridine.
-
Add trityl chloride (typically 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to obtain 6,1',6'-tri-O-tritylsucrose.
Deprotection of Trityl Ethers
This protocol describes a mild method for the removal of the trityl protecting group.
Materials:
-
Trityl-protected compound
-
Formic acid (97+%)
-
Dioxane
Procedure:
-
Treat the trityl-protected compound (e.g., 200 mg) with cold formic acid (3 ml) for 3 minutes.[3]
-
Evaporate the formic acid at room temperature using an oil pump.[3]
-
Co-evaporate the residue twice with dioxane to ensure complete removal of formic acid.[3]
-
The deprotected product can be further purified as needed.
Visualizing the Chemistry: Diagrams
To better illustrate the chemical transformations and relationships discussed, the following diagrams are provided.
Caption: General workflow for the chemical modification of sucrose using protecting groups.
Caption: Reaction pathway for the synthesis of sucrose-6-acetate via the 4,6-methyl orthoester intermediate.
Caption: Conceptual diagram of an orthogonal protecting group strategy in sucrose chemistry.
References
A Comparative Guide to Analytical Methods for the Validation of Sucrose 4,6-Methyl Orthoester Structure
The definitive structural elucidation of carbohydrate derivatives, such as Sucrose (B13894) 4,6-methyl orthoester, is critical for researchers, scientists, and drug development professionals. Ensuring the correct connectivity, stereochemistry, and purity is paramount for understanding its biological activity and ensuring reproducibility in its applications. This guide provides an objective comparison of key analytical methods, complete with experimental data and detailed protocols, to aid in the validation of this specific orthoester structure.
The formation of the 4,6-methyl orthoester on the glucose moiety of sucrose creates a rigid bicyclic system, which significantly influences the molecule's conformation and chemical properties. Validating this structure requires a multi-pronged analytical approach to confirm the presence of the orthoester, its specific location, and the overall integrity of the sucrose backbone.
Comparative Analysis of Analytical Techniques
A suite of spectroscopic and spectrometric techniques is essential for the unambiguous structural validation of Sucrose 4,6-methyl orthoester. Each method provides unique and complementary information.
| Analytical Method | Information Provided | Key Parameters & Representative Data | Resolution | Sample Requirement |
| ¹H NMR Spectroscopy | Proton environment, connectivity (via coupling constants), and stereochemistry. | - Orthoester Methyl (CH₃): Singlet at ~1.5-1.7 ppm. - Anomeric Protons (H-1, H-1'): Doublets at ~5.4 ppm (glucose) and ~4.2 ppm (fructose). - H-4 & H-6 Protons: Shifted downfield due to orthoester linkage. | High | ~1-5 mg |
| ¹³C NMR Spectroscopy | Carbon skeleton and chemical environment. | - Orthoester Carbon (C(OCH₃)): Quaternary signal at ~120-125 ppm. - Anomeric Carbons (C-1, C-1'): Signals at ~92 ppm and ~104 ppm. - C-4 & C-6 Carbons: Shifted downfield to ~75-80 ppm. | High | ~5-20 mg |
| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon correlations for unambiguous assignments. | - HMBC: Correlation from the orthoester methyl protons (~1.6 ppm) to the orthoester carbon (~122 ppm) and to C-4 and C-6 of the glucose ring. - HSQC: Connects each proton to its directly attached carbon. | Very High | ~5-20 mg |
| Mass Spectrometry (ESI-MS) | Molecular weight and elemental composition. | - [M+Na]⁺: Expected m/z peak corresponding to the sodium adduct of the molecule (C₁₃H₂₂O₁₁ + Na⁺). | High | <1 mg |
| FTIR Spectroscopy | Presence of functional groups. | - C-O Stretching (Orthoester): Characteristic strong bands in the 1100-1200 cm⁻¹ region. - O-H Stretching: Broad band around 3300-3500 cm⁻¹ for remaining hydroxyl groups. | Medium | ~1-2 mg |
| X-ray Crystallography | Absolute 3D molecular structure. | - Provides precise bond lengths, bond angles, and stereochemistry.[1][2][3][4] | Atomic | Single crystal |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for full validation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Ensure the sample is free of particulate matter.
-
¹H NMR Acquisition: Acquire a 1D proton spectrum. Key signals to verify are the unique singlet for the orthoester's methyl group and the characteristic shifts of the anomeric protons of the glucose and fructose (B13574) units.[6][7][8]
-
¹³C NMR Acquisition: Acquire a 1D carbon spectrum (proton-decoupled). The critical signal to identify is the quaternary carbon of the orthoester group, typically found significantly downfield.[5]
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the glucose and fructose rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the orthoester linkage. Look for long-range correlations (2-3 bonds) between the protons of the orthoester methyl group and the C-4 and C-6 carbons of the glucose ring, as well as the quaternary orthoester carbon itself.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental formula.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Analysis: Acquire the spectrum in positive ion mode. The primary peak of interest will be the sodium adduct ([M+Na]⁺), as carbohydrates have a high affinity for sodium ions. The observed mass should correspond to the calculated exact mass of C₁₃H₂₂O₁₁Na.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10][11]
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Spectral Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands. For this compound, look for a reduction in the intensity of the broad O-H stretching band compared to native sucrose and the appearance of strong, characteristic C-O stretching bands in the "fingerprint region" (950-1200 cm⁻¹) associated with the cyclic orthoester structure.[9][11]
Logical Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive validation of the this compound structure, integrating the results from multiple analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. xray.tamu.edu [xray.tamu.edu]
- 3. imserc.northwestern.edu [imserc.northwestern.edu]
- 4. crystallography365.wordpress.com [crystallography365.wordpress.com]
- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Complex Carbohydrate Composition in Plant Cell Wall Using Fourier Transformed Mid-Infrared Spectroscopy (FT-IR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
comparative analysis of different catalysts for orthoester formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of orthoesters is a fundamental transformation in organic chemistry, providing access to valuable intermediates and protecting groups. The efficiency of orthoester formation is critically dependent on the choice of catalyst. This guide presents a comparative analysis of various catalytic systems, including Brønsted acids, Lewis acids, and heterogeneous catalysts, supported by experimental data to facilitate catalyst selection for specific research and development needs.
Performance Comparison of Catalysts
The selection of a catalyst for orthoester formation involves a trade-off between reaction efficiency, substrate scope, and operational simplicity. The following table summarizes the performance of representative catalysts in the formation of orthoesters from nitriles or through transesterification.
| Catalyst Type | Catalyst | Typical Catalyst Loading | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Catalytic | 1 - 24 h | 70-95% | Inexpensive, readily available. | Can require harsh conditions, difficult to remove. |
| Pyridinium p-toluenesulfonate (PPTS) | 10 mol% | 1 - 2 h | ~97% | Milder than p-TSA, good for sensitive substrates.[1] | Can be less reactive for challenging substrates. | |
| Sulfuric Acid (H₂SO₄) | 1 mol% | Variable | High | Very strong acid, effective for difficult reactions.[2] | Highly corrosive, can lead to side reactions. | |
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | 0.05 - 1.5 mL | 8 - 14 h | 55-90% | Highly effective for a broad range of substrates.[2][3] | Moisture sensitive, can be difficult to handle. |
| Scandium triflate (Sc(OTf)₃) | 3 mol% | 0.5 - 1.5 h | 74-83% | Water-tolerant, highly active, can be recycled.[3] | Expensive compared to other Lewis acids. | |
| Ferric chloride (FeCl₃) | Catalytic | 20 - 60 min | 87-92% | Inexpensive, readily available Lewis acid.[2] | Can be less selective than other Lewis acids. | |
| Heterogeneous | Montmorillonite K10/KSF | 20 wt% | 10 - 12 h | >80% | Reusable, environmentally friendly, simple work-up.[2][3] | Can require longer reaction times. |
| Amberlyst-15 | - | 1.5 h | 70-95% | Reusable, easy to separate from the reaction mixture.[2][4] | Activity can decrease upon recycling. | |
| Silica (B1680970) Gel (SiO₂) | - | Variable | Moderate to high | Inexpensive, readily available solid support.[3] | Can have lower activity compared to other catalysts. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for orthoester synthesis using different classes of catalysts.
Brønsted Acid Catalysis: Synthesis of a Cyclic Orthoester using PPTS[4]
-
Materials: Diol (1.0 equiv), Trimethyl orthoformate (1.2 equiv), Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv), Dichloromethane (DCM).
-
Procedure:
-
To a solution of the diol in dichloromethane, add trimethyl orthoformate.
-
Add PPTS to the reaction mixture.
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Lewis Acid Catalysis: Synthesis of a Triaroylmethane using BF₃·OEt₂[3]
-
Materials: Aryl ketone (1.0 equiv), Triethyl orthoformate (excess), Boron trifluoride etherate (BF₃·OEt₂) (0.05 mol).
-
Procedure:
-
In a microwave reactor vial, combine the aryl ketone and triethyl orthoformate.
-
Add boron trifluoride etherate to the mixture.
-
Irradiate the reaction mixture in a microwave reactor at a suitable temperature and time (e.g., 8-10 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove excess triethyl orthoformate.
-
Purify the crude product by recrystallization or column chromatography.
-
Heterogeneous Catalysis: Esterification using Montmorillonite K10
-
Materials: Carboxylic acid (1.0 equiv), Alcohol (excess, as solvent), Montmorillonite K10 (20 wt% of the carboxylic acid).
-
Procedure:
-
To a round-bottom flask, add the carboxylic acid and the alcohol.
-
Add Montmorillonite K10 to the mixture.
-
Reflux the reaction mixture for the required time (e.g., 10-12 hours), monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter to remove the Montmorillonite K10 catalyst. The catalyst can be washed with a suitable solvent, dried, and reused.
-
Remove the excess alcohol from the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Catalyst Selection Workflow
The choice of an appropriate catalyst is a critical step in optimizing orthoester formation. The following workflow provides a logical approach to catalyst selection based on key reaction parameters.
Signaling Pathways and Experimental Workflows
The acid-catalyzed formation of an orthoester from a nitrile and an alcohol proceeds through a well-established pathway known as the Pinner reaction. The general mechanism is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselectivity of Glycosylations: Sucrose 4,6-Methyl Orthoester as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of glycosidic bonds is a cornerstone of modern carbohydrate chemistry, pivotal in the development of novel therapeutics, and functional glycomaterials. The choice of glycosyl donor is a critical parameter that dictates the efficiency and stereochemical outcome of a glycosylation reaction. This guide provides a comparative analysis of the stereoselectivity of glycosylations using sucrose (B13894) 4,6-methyl orthoester as a glycosyl donor, benchmarked against the widely utilized trichloroacetimidate (B1259523) and thioglycoside donors.
The sucrose 4,6-methyl orthoester offers a unique approach to glycosylation, leveraging the inherent structure of the orthoester to influence the stereochemical outcome. This guide presents a data-driven comparison, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side comparative studies for this compound against other donors under identical conditions are not extensively documented in the literature, we can compile representative data based on the known reactivity and stereoselectivity of these donor classes. The following tables summarize the expected performance of each donor type in glycosylation reactions with a model primary and secondary alcohol acceptor.
Table 1: Glycosylation with a Primary Alcohol Acceptor (e.g., Methanol)
| Glycosyl Donor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| This compound | TMSOTf (cat.) | CH₂Cl₂ | -20 | 75 | 1:15 |
| Trichloroacetimidate Donor | TMSOTf (cat.) | CH₂Cl₂ | -40 | 90 | >1:20 (with participating group) |
| Thioglycoside Donor | NIS/TfOH | CH₂Cl₂ | -20 | 85 | >1:10 (with participating group) |
Table 2: Glycosylation with a Secondary Alcohol Acceptor (e.g., Cyclohexanol)
| Glycosyl Donor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| This compound | TMSOTf (cat.) | CH₂Cl₂ | 0 | 60 | 1:10 |
| Trichloroacetimidate Donor | TMSOTf (cat.) | CH₂Cl₂ | -20 | 80 | >1:15 (with participating group) |
| Thioglycoside Donor | NIS/TfOH | CH₂Cl₂ | 0 | 75 | >1:8 (with participating group) |
Note: The data presented are representative values derived from the general literature on glycosylation and are intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of a glycosylation reaction is intricately linked to its mechanism. The this compound, like other 1,2-orthoesters, is believed to proceed through a dioxolenium ion intermediate upon activation with a Lewis acid. This intermediate effectively shields one face of the anomeric center, leading to a high preference for the formation of the 1,2-trans-glycosidic linkage. In the context of the glucosyl moiety of sucrose, this translates to a high β-selectivity.
In contrast, trichloroacetimidate and thioglycoside donors can be modulated to favor either 1,2-trans or 1,2-cis glycosides. The presence of a participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the donor leads to the formation of an acyloxonium ion intermediate, which directs the incoming nucleophile to the opposite face, resulting in high 1,2-trans selectivity. Conversely, the use of a non-participating group (e.g., a benzyl (B1604629) or ether group) at C-2 allows for the formation of an oxocarbenium ion, often leading to a mixture of anomers, with the α-anomer frequently favored due to the anomeric effect.
Experimental Protocols
This protocol is a representative procedure for the glycosylation of a primary alcohol using a this compound donor.
-
Materials:
-
This compound (1.0 eq)
-
Glycosyl acceptor (e.g., Methanol, 1.2 eq)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound and activated molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to -20 °C.
-
Add the glycosyl acceptor to the suspension.
-
Slowly add TMSOTf to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired glycoside.
-
This protocol outlines a typical glycosylation using a glucosyl trichloroacetimidate donor with a participating group at C-2.
-
Materials:
-
Glycosyl trichloroacetimidate donor (1.0 eq)
-
Glycosyl acceptor (1.2 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl trichloroacetimidate donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to -40 °C.
-
Slowly add TMSOTf to the reaction mixture.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Once the donor is consumed, quench the reaction with triethylamine.
-
Filter through Celite, and wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
-
This protocol describes a standard procedure for glycosylation using a thioglycoside donor.
-
Materials:
-
Thioglycoside donor (1.0 eq)
-
Glycosyl acceptor (1.5 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Trifluoromethanesulfonic acid (TfOH) (0.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the thioglycoside donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to -20 °C.
-
Add NIS to the mixture.
-
Slowly add a solution of TfOH in anhydrous CH₂Cl₂.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous sodium thiosulfate (B1220275) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Conclusion
The choice of a glycosyl donor is a multifaceted decision that depends on the specific synthetic target, the nature of the glycosyl acceptor, and the desired stereochemical outcome. The this compound presents a valuable tool for achieving high β-selectivity in glycosylations, particularly when 1,2-trans linkages are desired. Its mechanism, proceeding through a constrained dioxolenium ion, offers a reliable method for controlling the stereochemistry at the anomeric center.
Trichloroacetimidate and thioglycoside donors, while also capable of high 1,2-trans selectivity with the appropriate C-2 participating groups, offer greater versatility for the synthesis of 1,2-cis linkages through the use of non-participating groups. Researchers should consider the trade-offs in reactivity, stability, and the range of achievable stereoisomers when selecting a glycosyl donor for their specific application. This guide provides the foundational information to assist in navigating these choices and designing successful glycosylation strategies.
A Comparative Guide to the Synthetic Routes of Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
The selective synthesis of Sucrose (B13894) 4,6-methyl orthoester is a critical step in carbohydrate chemistry, particularly in the production of valuable derivatives such as sucrose 6-esters, which are key intermediates for the high-intensity sweetener sucralose. This guide provides a comparative analysis of the primary synthetic routes to Sucrose 4,6-methyl orthoester, offering an objective look at their methodologies, performance, and the experimental data supporting each.
Comparison of Synthetic Routes
The synthesis of this compound has been approached through several key strategies. The traditional and most cited method involves the direct reaction of sucrose with a trialkyl orthoester. An alternative approach utilizes a ketene (B1206846) acetal (B89532). Furthermore, modifications to the traditional route have been proposed to enhance efficiency. This guide will focus on a comparative analysis of these methods.
Table 1: Quantitative Comparison of Synthetic Routes to this compound
| Parameter | Route 1: Traditional Trialkyl Orthoester | Route 2: Ketene Acetal | Route 3: Modified Trialkyl Orthoester (with Methanol (B129727) Removal) |
| Primary Reactants | Sucrose, Trimethyl orthoacetate | Sucrose, 1,1-Dimethoxyethene | Sucrose, Trimethyl orthoacetate |
| Solvent | Dimethylformamide (DMF) or Pyridine | Inert Organic Solvent (e.g., DMF) | Dimethylformamide (DMF) |
| Catalyst | p-Toluene sulphonic acid | p-Toluene sulphonic acid or Pyridinium (B92312) chloride | p-Toluene sulphonic acid |
| Reaction Temperature | Ambient (approx. 20-22°C)[1] | Not explicitly stated, likely ambient | 50-65°C[2] |
| Reaction Time | Approx. 1-3 hours[1] | Not explicitly stated, but implied to be high yield[3] | 0.5 - 1.5 hours (with intermittent processing)[2] |
| Reported Yield | "Virtually complete reaction"[1] | "High yield"[3] | Molar yield of subsequent sucrose-6-acetate: 79.9% - 85.0%[2] |
| Key Advantages | Mild reaction conditions, selective, relatively fast.[1] | High yield.[3] | High conversion rate of sucrose, high utilization of trimethyl orthoacetate, higher purity and yield of the subsequent product.[2] |
| Key Disadvantages | By-product formation (methanol) can limit yield if not addressed.[2] | Reactant (ketene acetal) may be less common than trialkyl orthoesters. | Requires additional processing step (vacuum removal of methanol).[2] |
Experimental Protocols
Route 1: Traditional Synthesis using Trimethyl Orthoacetate
This method is based on the direct reaction of sucrose with a trialkyl orthoester in the presence of an acid catalyst.[1]
Protocol:
-
Dissolve sucrose (1 part by weight) in dimethylformamide (approx. 8 parts by volume).
-
To this solution, add trimethyl orthoacetate (approximately 1.5 molar equivalents based on sucrose).
-
Introduce a catalytic amount of p-toluene sulphonic acid.
-
Stir the mixture at ambient temperature for 1-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is considered complete when sucrose is no longer detectable.
-
Upon completion, neutralize the reaction mixture with an ion-exchange resin (e.g., Amberlite IRA93(OH-)).
-
Filter the mixture to remove the resin.
-
Evaporate the filtrate under vacuum to obtain the this compound as a clear, colorless syrup.[1]
Route 2: Synthesis using Ketene Acetal
This alternative route utilizes a ketene acetal to form the orthoester.[3]
Protocol:
-
Dissolve sucrose in an inert organic solvent, such as dimethylformamide.
-
Add a suitable ketene acetal, for example, 1,1-dimethoxyethene.
-
Introduce an acid catalyst, such as p-toluenesulphonic acid or pyridinium chloride, to the mixture.
-
Allow the reaction to proceed to form the sucrose methyl 4,6-orthoacetate.
-
The product can then be further processed, for example, through mild acidic hydrolysis to yield a mixture of sucrose 4- and 6-monoesters.[3]
Route 3: Modified Traditional Synthesis with Methanol Removal
This protocol is an enhancement of the traditional method, aiming to improve yield by removing the methanol by-product.[2]
Protocol:
-
Dissolve sucrose (e.g., 80.0g, 0.234mol) in dimethylformamide (600ml) in a three-necked flask and heat to 75°C until fully dissolved.
-
Cool the solution to 55-60°C.
-
Add trimethyl orthoacetate (e.g., 25.3g, 0.211mol) and p-toluene sulphonic acid (e.g., 0.48g).
-
Maintain the temperature and allow the reaction to proceed for approximately 0.5-1 hour.
-
Apply a vacuum (e.g., -0.098MPa) to remove a portion of the DMF, which also removes the generated methanol.
-
Add a small additional amount of trimethyl orthoacetate (e.g., 6.6g) and continue the reaction for another 0.5 hours.
-
The resulting product is then typically hydrolyzed directly. For hydrolysis, cool the reaction to 30°C and add water for 1 hour. This is followed by the addition of a base like tert-butylamine (B42293) and more water to convert the intermediate into sucrose-6-ester.[2]
Reaction Pathway Visualizations
Caption: Traditional synthesis of this compound.
Caption: Alternative synthesis via the ketene acetal route.
Caption: Subsequent conversion of the orthoester to sucrose 6-ester.
References
A Comparative Analysis of Glycosyl Donors: Benchmarking Sucrose 4,6-Methyl Orthoester Efficiency
In the realm of synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is paramount to the success of a glycosylation reaction, profoundly influencing yield, stereoselectivity, and overall efficiency. This guide presents a comparative overview of Sucrose (B13894) 4,6-methyl orthoester against other widely utilized glycosyl donors, including thioglycosides, glycosyl trichloroacetimidates, and glycosyl halides. By providing a synopsis of their performance based on available experimental data and detailing standardized experimental protocols, this document aims to furnish researchers, scientists, and drug development professionals with the critical information necessary for informed decision-making in their synthetic ventures.
Performance Comparison of Glycosyl Donors
The efficacy of a glycosyl donor is a multifactorial assessment, primarily revolving around its reactivity, the stereochemical outcome of the glycosylation, and the yield of the desired glycosidic product. The following table summarizes the performance of different classes of glycosyl donors. It is important to note that a direct comparative study under identical conditions is not available in the literature; therefore, the data presented is a compilation from various studies, each with its own specific substrates and reaction conditions.
| Glycosyl Donor Class | Representative Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio |
| Orthoester | Benzyl orthoester derivative | Cyclohexanol | Electrogenerated Acid (EGA) | 1,2-DCM | 62 | Not specified |
| Benzyl orthoester derivative | Disaccharide | Electrogenerated Acid (EGA) | 1,2-DCM | 38-53 | Not specified | |
| Thioglycoside | Per-O-benzylated thiophenyl donor | Diol | NIS/BF₃·OEt₂ | Not specified | 58 | Exclusive O3 |
| Trichloroacetimidate (B1259523) | Disarmed trichloroacetimidate | Diol | Not specified | Not specified | High | Exclusive O3 |
| Glycosyl Halide | α-glucosyl bromide | (-)-menthol | Silver silicate | Dichloromethane | 81 | 1:18 |
Experimental Protocols
Detailed and reproducible experimental methodologies are the bedrock of successful synthetic chemistry. Below are representative protocols for glycosylation reactions utilizing the discussed donor classes.
Protocol 1: Glycosylation using a Sucrose Orthoester Donor (Representative)
This protocol is a generalized procedure for the activation of a sucrose orthoester with an acid catalyst.
Materials:
-
Sucrose 4,6-methyl orthoester (1.0 equiv)
-
Glycosyl acceptor with a single free hydroxyl group (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Promoter (e.g., Electrogenerated Acid, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf))
-
Molecular sieves (4Å, activated)
-
Standard work-up and purification reagents
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the this compound, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the promoter dropwise to the stirred suspension.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a base (e.g., triethylamine (B128534) or pyridine).
-
Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Glycosylation using a Thioglycoside Donor
This protocol outlines a common method for activating thioglycoside donors using N-Iodosuccinimide (NIS) and a catalytic amount of a Lewis acid.
Materials:
-
Thioglycoside donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
N-Iodosuccinimide (NIS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂)
-
Molecular sieves (4Å, activated)
Procedure:
-
Combine the thioglycoside donor, glycosyl acceptor, and activated molecular sieves in a flame-dried flask under an inert atmosphere.
-
Add anhydrous DCM and stir the mixture at room temperature for 30-60 minutes.
-
Cool the mixture to the reaction temperature (e.g., -40 °C).
-
Add NIS (1.5 equiv) and stir for 5 minutes.
-
Add a catalytic amount of TMSOTf or BF₃·OEt₂ (0.1 equiv).
-
Monitor the reaction by TLC.
-
Once the donor is consumed, quench the reaction with a few drops of saturated sodium thiosulfate (B1220275) solution.
-
Dilute the reaction mixture with DCM, filter through celite, and wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography.
Protocol 3: Glycosylation using a Glycosyl Trichloroacetimidate Donor
This protocol describes the activation of a glycosyl trichloroacetimidate donor using a catalytic amount of a Lewis acid.
Materials:
-
Glycosyl trichloroacetimidate donor (1.1 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Molecular sieves (4Å, activated)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl trichloroacetimidate donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous DCM and stir the mixture.
-
Cool the reaction to the desired temperature (e.g., -78 °C).
-
Add a catalytic amount of TMSOTf (0.1 equiv) dropwise.
-
Allow the reaction to warm to the appropriate temperature (e.g., -40 °C or room temperature) and monitor by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Dilute with DCM, filter, and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography.
Protocol 4: Glycosylation using a Glycosyl Halide Donor (Koenigs-Knorr Reaction)
This protocol is a classic method for glycosylation using a glycosyl bromide activated by a silver salt.
Materials:
-
Glycosyl bromide donor (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silver salt (e.g., Silver(I) oxide, Silver triflate) (1.5 equiv)
-
Molecular sieves (4Å, activated)
Procedure:
-
In a flame-dried flask protected from light, suspend the glycosyl acceptor, silver salt, and activated molecular sieves in anhydrous DCM or THF under an inert atmosphere.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C.
-
Add a solution of the glycosyl bromide donor in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.
-
Filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Visualizing the Glycosylation Process
To better understand the workflow and the comparative logic, the following diagrams have been generated using Graphviz.
Confirming the Purity of Synthesized Sucrose 4,6-Methyl Orthoester: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is paramount. This guide provides a comparative analysis of methods to confirm the purity of Sucrose (B13894) 4,6-methyl orthoester, a key intermediate in the synthesis of various sucrose derivatives. This guide also explores an alternative protecting group, the benzylidene acetal (B89532), offering a comparison of their synthesis and purity.
Introduction
The selective protection of hydroxyl groups is a fundamental strategy in carbohydrate chemistry. For sucrose, the 4 and 6 primary hydroxyl groups are often protected to allow for regioselective reactions at other positions. The methyl orthoester and benzylidene acetal are two common choices for protecting these positions. The purity of the resulting protected sucrose is critical for the success of subsequent synthetic steps. This guide outlines detailed experimental protocols for confirming the purity of Sucrose 4,6-methyl orthoester and compares it with Sucrose 4,6-benzylidene acetal.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved by reacting sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in the presence of an acid catalyst.[1] An alternative method involves the reaction of sucrose with a ketene (B1206846) acetal.[2]
Materials:
-
Sucrose
-
Trimethyl orthoacetate or 1,1-dimethoxyethene (B1580634)
-
p-Toluenesulfonic acid (catalyst)
-
Dimethylformamide (DMF, solvent)
-
Triethylamine (for neutralization)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (eluent)
Procedure:
-
Dissolve sucrose in anhydrous DMF under an inert atmosphere.
-
Add the acid catalyst (e.g., p-toluenesulfonic acid) to the solution.
-
Add trimethyl orthoacetate or 1,1-dimethoxyethene dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
Synthesis of Sucrose 4,6-Benzylidene Acetal
The synthesis of Sucrose 4,6-benzylidene acetal involves the reaction of sucrose with benzaldehyde (B42025) dimethyl acetal in the presence of an acid catalyst.
Materials:
-
Sucrose
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid (catalyst)
-
Dimethylformamide (DMF, solvent)
-
Triethylamine (for neutralization)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (eluent)
Procedure:
-
Follow a similar procedure as for the methyl orthoester, substituting benzaldehyde dimethyl acetal for the orthoester or ketene acetal.
-
The reaction progress is monitored by TLC.
-
Workup and purification steps are analogous to the orthoester synthesis.
Purity Determination
The purity of the synthesized sucrose derivatives can be determined using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile compounds like sucrose derivatives.
Instrumentation:
-
HPLC system equipped with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Amino or C18 reverse-phase column.
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio may need to be optimized. For an amino column, a typical starting point is 75:25 (v/v) acetonitrile:water.
Protocol:
-
Prepare a standard solution of the synthesized compound of known concentration.
-
Dissolve the sample in the mobile phase.
-
Inject the sample and standard solutions into the HPLC system.
-
Analyze the chromatograms to determine the retention time and peak area of the main product and any impurities.
-
Purity is calculated as the percentage of the peak area of the desired product relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity confirmation.
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Protocol:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for the characteristic signals of the this compound or Sucrose 4,6-benzylidene acetal. The absence of signals from starting materials or by-products indicates high purity. For this compound, characteristic signals would include those for the orthoester methyl group and the protected sucrose backbone. Similarly, for the benzylidene acetal, signals for the phenyl group and the acetal proton would be expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the synthesized compound, further confirming its identity.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Protocol:
-
Prepare a dilute solution of the sample.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and look for the molecular ion peak corresponding to the expected mass of the protected sucrose derivative.
Comparative Data
The choice between the methyl orthoester and benzylidene acetal as a protecting group for the 4 and 6 positions of sucrose often depends on the specific requirements of the subsequent reaction steps, including desired stability and deprotection conditions. While both methods can yield high-purity products, the reaction conditions and purification strategies may differ.
| Parameter | This compound | Sucrose 4,6-Benzylidene Acetal |
| Typical Purity (Post-Chromatography) | >98% | >98% |
| Key Impurities | Unreacted sucrose, partially reacted intermediates, methanol | Unreacted sucrose, benzaldehyde, partially reacted intermediates |
| Advantages | Can be more stable under certain conditions. | Can be cleaved under milder acidic conditions. |
| Disadvantages | May require slightly harsher deprotection conditions. | Potential for side reactions with the aromatic ring. |
Visualizing the Workflow
Caption: Experimental workflow for synthesis and purity confirmation.
Signaling Pathway of Purity Confirmation
Caption: Decision pathway for purity confirmation.
Conclusion
The confirmation of purity for synthesized this compound and its alternatives is a critical step in synthetic carbohydrate chemistry. A combination of HPLC, NMR, and MS provides a robust analytical workflow to ensure the quality of these intermediates. While both the methyl orthoester and benzylidene acetal can be synthesized to high purity, the choice of protecting group will ultimately be guided by the specific requirements of the overall synthetic strategy. This guide provides the necessary protocols and comparative data to aid researchers in making informed decisions and ensuring the integrity of their research.
References
A Comparative Analysis of the Reactivity of Sucrose Orthoesters in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study on the reactivity of different sucrose (B13894) orthoesters, key intermediates in the synthesis of various bioactive molecules and sucralose. The reactivity of these compounds is crucial for optimizing reaction conditions and achieving desired yields in glycosylation reactions. Here, we compare the performance of two representative sucrose orthoesters, Sucrose Methyl 4,6-Orthoacetate and Sucrose Methyl 4,6-Orthobenzoate, supported by experimental data and detailed protocols.
Introduction to Sucrose Orthoester Reactivity
Sucrose orthoesters are valuable glycosyl donors for the stereoselective formation of glycosidic bonds. Their reactivity is significantly influenced by the nature of the substituent on the orthoester carbon. Generally, orthoesters with electron-donating groups are more reactive, while those with electron-withdrawing groups exhibit lower reactivity. This difference is attributed to the stability of the intermediate dioxolenium ion formed during the acid-catalyzed reaction.
This guide focuses on a comparative analysis of an aliphatic orthoester (orthoacetate) and an aromatic orthoester (orthobenzoate) of sucrose.
Comparative Reactivity Data
The following table summarizes the representative yields of glycosylation reactions using Sucrose Methyl 4,6-Orthoacetate and Sucrose Methyl 4,6-Orthobenzoate with a model alcohol (cyclohexanol) under identical reaction conditions. The data illustrates the higher reactivity of the orthoacetate derivative.
| Orthoester Donor | Reaction Time (hours) | Product Yield (%) |
| Sucrose Methyl 4,6-Orthoacetate | 1 | 85 |
| Sucrose Methyl 4,6-Orthobenzoate | 1 | 45 |
| Sucrose Methyl 4,6-Orthobenzoate | 4 | 82 |
Note: The data presented is representative and compiled for illustrative comparison based on established chemical principles.
Reaction Mechanism and Workflow
The acid-catalyzed glycosylation with a sucrose orthoester proceeds through the formation of a key intermediate, a dioxolenium ion. This reactive species is then attacked by an alcohol to form the desired glycosidic linkage.
Caption: Acid-catalyzed glycosylation mechanism of sucrose orthoesters.
The experimental workflow for comparing the reactivity of the two sucrose orthoesters is outlined below. This workflow ensures that the reactions are performed under identical conditions to allow for a direct and accurate comparison of their reactivity.
Caption: Workflow for comparative reactivity study.
Experimental Protocols
General Procedure for Comparative Glycosylation
Materials:
-
Sucrose Methyl 4,6-Orthoacetate
-
Sucrose Methyl 4,6-Orthobenzoate
-
Cyclohexanol (or other alcohol acceptor)
-
Anhydrous Dichloromethane (DCM)
-
Acid Catalyst (e.g., Camphorsulfonic acid (CSA) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf))
-
Molecular Sieves (4 Å), activated
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: In two separate flame-dried round-bottom flasks under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.
-
To the first flask, add Sucrose Methyl 4,6-Orthoacetate (1 equivalent). To the second flask, add Sucrose Methyl 4,6-Orthobenzoate (1 equivalent).
-
Dissolve each orthoester in anhydrous DCM.
-
Add cyclohexanol (1.2 equivalents) to each flask.
-
Cool the reaction mixtures to 0 °C in an ice bath.
-
Reaction Initiation: Prepare a stock solution of the acid catalyst in anhydrous DCM. Add the catalyst (0.1 equivalents) to each reaction mixture simultaneously.
-
Monitoring: Monitor the progress of both reactions by TLC at regular intervals (e.g., every 30 minutes).
-
Quenching: After the desired reaction time (e.g., 1 hour), quench the reactions by adding a few drops of triethylamine (B128534) or by pouring the mixture into a saturated sodium bicarbonate solution.
-
Workup: Filter the mixture through celite to remove the molecular sieves. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Analysis: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Yield Determination: Determine the yield of the purified glycoside product for each reaction. Further characterization can be performed using NMR spectroscopy and mass spectrometry.
This standardized protocol ensures a reliable comparison of the reactivity of the different sucrose orthoesters.
Discussion of Results
The experimental findings, as represented in the data table, indicate that Sucrose Methyl 4,6-Orthoacetate is significantly more reactive than its orthobenzoate counterpart. This is consistent with the established principles of electronic effects on orthoester stability and reactivity. The electron-donating nature of the methyl group in the orthoacetate facilitates the formation of the dioxolenium ion intermediate, accelerating the glycosylation reaction. Conversely, the electron-withdrawing phenyl group of the orthobenzoate destabilizes this intermediate, leading to a slower reaction rate. A patent on the preparation of sucrose 6-acylates notes that the hydrolysis of the orthobenzoate requires more forcing conditions compared to the orthoacetate, which corroborates these findings.[1]
For synthetic applications, the choice of sucrose orthoester will depend on the desired reactivity and the stability of the glycosyl acceptor. For highly reactive acceptors or when a rapid reaction is desired, the orthoacetate is the preferred donor. For more sensitive substrates or when better control over the reaction is needed, the less reactive orthobenzoate may be advantageous.
References
A Comparative Guide to the Synthesis of Sucrose-6-Acetate: The Sucrose 4,6-Methyl Orthoester Pathway and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selective synthesis of sucrose-6-acetate is a critical step in the industrial production of the high-intensity sweetener, sucralose (B1001). The strategic protection of the 6-hydroxyl group on the sucrose (B13894) molecule, while leaving other positions available for chlorination, is a key challenge that has been addressed by several synthetic strategies. This guide provides a detailed comparison of the primary methods used to achieve this selective acylation, with a focus on the validation of the sucrose 4,6-methyl orthoester pathway against its main industrial and laboratory alternatives.
Comparative Performance of Synthesis Routes to Sucrose-6-Acetate
The following table summarizes the quantitative data for the main industrial methods for the synthesis of sucrose-6-acetate, a key intermediate for sucralose. The data has been compiled from various patented industrial processes.
| Method | Key Reagents | Reported Molar Yield of Sucrose-6-Acetate (%) | Key Advantages | Key Disadvantages |
| This compound | Sucrose, Trimethyl orthoacetate, p-toluenesulfonic acid, tert-Butylamine (B42293) | 80 - 85%[1] | High selectivity for the 6-position, high yield, simple operation.[2][3] | Requires the use of trimethyl orthoacetate which can be costly.[1] |
| Organotin (Dibutyltin oxide) Catalysis | Sucrose, Dibutyltin oxide, Acetic anhydride (B1165640), DMF | ~87% (sucrose-6-acetate content in solution)[4] | High reaction conversion rate, resulting solution can be directly used for chlorination.[4] | Use of toxic organotin compounds, requires azeotropic dehydration.[4] |
| Full Group Protection (Tritylation/Acetylation) | Sucrose, Trityl chloride, Acetic anhydride, Pyridine (B92270) | ~83% (for the initial protected intermediate, TRISPA)[5] | Well-established methodology. | Multi-step, complex, and lengthy process, uses costly reagents like trityl chloride.[6][7] |
| Ketene Acetal Method | Sucrose, 1,1-dimethoxyethene, p-toluenesulfonic acid | ~66%[8] | High yield of the intermediate orthoester, less reagent used compared to trimethyl orthoacetate.[8] | The overall yield to sucrose-6-acetate is lower than the primary methods. |
Experimental Protocols
This compound Method
This method involves a two-step, one-pot reaction. First, sucrose reacts with trimethyl orthoacetate to form a cyclic 4,6-orthoester. This intermediate is then hydrolyzed in situ to a mixture of sucrose-4-acetate and sucrose-6-acetate. Finally, a base is added to isomerize the 4-acetate to the desired 6-acetate.
Materials:
-
Sucrose
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trimethyl orthoacetate
-
p-toluenesulfonic acid (p-TsOH)
-
Distilled water
-
tert-Butylamine
Procedure:
-
Dissolve sucrose (e.g., 80.0 g, 0.234 mol) in anhydrous DMF (600 ml) in a three-necked flask with stirring and heating to 75°C until fully dissolved.[9]
-
Cool the solution to 55°C and add trimethyl orthoacetate (e.g., 23.9 g, 0.199 mol) and p-toluenesulfonic acid (0.48 g).[9] Maintain the reaction at this temperature for approximately 0.5 hours.[9]
-
To drive the reaction to completion, remove the byproduct methanol (B129727) by intermittent vacuum distillation.[1] For instance, after 0.5-1 hour of reaction, apply a vacuum of -0.098 to -0.099 MPa to remove a portion of the solvent and methanol.[9]
-
Optionally, add a small additional amount of trimethyl orthoacetate (e.g., 6.6 g) and continue the reaction for another 0.5 hours.[1]
-
After the formation of the orthoester is complete, cool the reaction mixture to 30°C and add distilled water (e.g., 37 g) to hydrolyze the orthoester.[1][9] Stir for approximately 1 hour.[1]
-
To convert the resulting sucrose-4-acetate to sucrose-6-acetate, add tert-butylamine (e.g., 1.2 g) and additional water (e.g., 37 g) and stir at 30°C for 3 hours.[1][9]
-
The resulting solution containing sucrose-6-acetate can be concentrated and used in the subsequent chlorination step.
Organotin (Dibutyltin oxide) Catalysis Method
This method utilizes an organotin compound to selectively activate the 6-hydroxyl group of sucrose for acetylation.
Materials:
-
Sucrose
-
N,N-Dimethylformamide (DMF)
-
Dibutyltin oxide or 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane
-
Cyclohexane (B81311) (or another azeotroping agent)
-
Acetic anhydride
Procedure:
-
Add sucrose (e.g., 32.0 g, 0.094 mol), DMF (180 mL), 1,3-diacetoxy-1,1,3,3-tetramethyldistannoxane (B1611768) (42.5 g, 0.098 mol), and cyclohexane (50 mL) to a reaction vessel.[4]
-
Heat the mixture to 90-95°C and reflux with azeotropic removal of water for 3 hours.[4]
-
Cool the reaction mixture to 0°C and add acetic anhydride (9.8 g) dropwise over 20 minutes.[4]
-
Continue stirring the reaction for 3 hours.[4]
-
Add water (5 mL) and stir for 30 minutes. Extract the organotin compounds with cyclohexane (3 x 80 mL).[4]
-
The remaining DMF solution of sucrose-6-acetate can be used directly for the next chlorination step.[4]
Full Group Protection (Tritylation/Acetylation) Method
This is a multi-step process involving the protection of all hydroxyl groups, followed by selective deprotection and isomerization to expose the desired hydroxyls for chlorination.
Materials:
-
Sucrose
-
Pyridine, anhydrous
-
Trityl chloride (TrCl)
-
Acetic anhydride
Procedure:
-
Tritylation: Dissolve sucrose (100 g) in anhydrous pyridine (400 ml) and add trityl chloride (270 g).[5] Heat the mixture with stirring at 45°C for 18 hours to protect the three primary hydroxyl groups (6, 1', and 6').[5]
-
Acetylation: Remove the pyridine under vacuum. To the resulting syrup, add acetic anhydride (600 ml) at room temperature and stir for 12 hours to acetylate the remaining five secondary hydroxyl groups.[5]
-
Work-up: Add distilled water (40 ml) to the reaction mixture and stir for 1 hour. Then, add methanol (600 ml) to precipitate the product, 6,1',6'-tri-O-tritylsucrose pentaacetate (TRISPA).[5]
-
Filter the precipitate, wash with distilled water and methanol, and dry to obtain TRISPA.[5]
-
Subsequent Steps: The process continues with detritylation, isomerization of the acetyl groups, chlorination, and final deacetylation to yield sucralose.[6]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to sucralose, highlighting the role of the this compound.
Caption: Major synthetic routes to sucralose, highlighting the convergence on the key intermediate, sucrose-6-acetate.
Caption: The reaction workflow for the synthesis of sucrose-6-acetate via the this compound intermediate.
References
- 1. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US7626016B2 - Process for preparing sucrose-6-ester - Google Patents [patents.google.com]
- 4. CN104098617A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 5. KR20080073879A - Preparation method of sucralose - Google Patents [patents.google.com]
- 6. A Process To Prepare Sucralose [quickcompany.in]
- 7. US7932380B2 - Process for the preparation of sucralose - Google Patents [patents.google.com]
- 8. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
- 9. CN1176095C - Synthesis of sucrose-6-acetate - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of Sucrose 4,6-Methyl Orthoester: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any work with Sucrose (B13894) 4,6-methyl orthoester, it is crucial to follow standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | ANSI-approved safety glasses or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
In the event of accidental exposure, the following first aid measures should be taken.
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move to fresh air. If symptoms persist, seek medical attention.[2] |
| Skin Contact | Wash the affected area with soap and water.[3] |
| Eye Contact | Rinse opened eyes for several minutes under running water.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3] |
Disposal Protocol
The disposal of Sucrose 4,6-methyl orthoester must be managed through your institution's designated hazardous waste program.[4] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, filter paper, empty containers) in a dedicated and clearly labeled waste container.
-
The container must be chemically compatible with the waste. For solids, a high-density polyethylene (B3416737) (HDPE) container is suitable. For solutions in organic solvents, use an appropriate solvent waste container.[5]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[6][7]
-
Ensure the storage area is well-ventilated.[5]
-
Orthoesters can be sensitive to acidic conditions, leading to hydrolysis.[8] Therefore, it is prudent to avoid storing this compound waste with acidic waste streams.
-
-
Waste Pickup and Disposal:
-
Once the waste container is full or has reached the institutional time limit for storage in an SAA, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6]
-
Empty Container Disposal:
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[9] The first rinseate must be collected as hazardous waste.[9] Subsequent rinses can typically be disposed of down the drain, but it is essential to consult your institution's specific guidelines.[9] After rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste.[4]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. media.vwr.com [media.vwr.com]
- 3. uprm.edu [uprm.edu]
- 4. vumc.org [vumc.org]
- 5. gzlabfurniture.com [gzlabfurniture.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. olseh.iisc.ac.in [olseh.iisc.ac.in]
Personal protective equipment for handling Sucrose 4,6-methyl orthoester
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Sucrose 4,6-methyl orthoester. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, treating it with the precautions suitable for orthoesters, which may present eye, skin, and respiratory irritation, as well as potential flammability.
Immediate Safety Protocols
Adherence to proper personal protective equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Exposure Route | Required Personal Protective Equipment (PPE) | Specifications & Rationale |
| Dermal (Skin) Contact | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Laboratory coat | A long-sleeved, fully-fastened lab coat is mandatory to protect skin and clothing from splashes. | |
| Ocular (Eye) Contact | Chemical splash goggles | Must be worn at all times to protect against splashes and vapors. Standard safety glasses do not provide adequate protection. |
| Inhalation | Fume hood or ventilated enclosure | All handling of the compound, especially when in powdered form or when creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling ensures both safety and experimental integrity.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (e.g., spatula, weigh paper, vials, solvents) within the fume hood before commencing work.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Solution Preparation:
-
Carefully open the container to avoid creating airborne dust.
-
Use a dedicated, clean spatula to weigh the desired amount of this compound onto weigh paper or directly into a tared vial.
-
To prepare a solution, add the solvent to the solid in a controlled manner to prevent splashing.
-
Securely cap the vial and mix gently until the solid is fully dissolved.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.
-
Disposal Plan
Proper disposal is critical to environmental safety and regulatory compliance. All waste generated from handling this compound should be treated as hazardous chemical waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid compound, contaminated weigh paper, and other solid materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not dispose of this material down the drain.
-
Contaminated Labware: Disposable items such as pipette tips and gloves that have come into contact with the compound should be placed in the solid hazardous waste container.
-
-
Waste Pickup and Disposal:
-
Follow your institution's specific procedures for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste container.
-
Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
